Product packaging for 4-Chloro-N-methylpyrimidin-2-amine(Cat. No.:CAS No. 22404-46-2)

4-Chloro-N-methylpyrimidin-2-amine

Cat. No.: B1590387
CAS No.: 22404-46-2
M. Wt: 143.57 g/mol
InChI Key: UKLSJMPZHKFSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1590387 4-Chloro-N-methylpyrimidin-2-amine CAS No. 22404-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLSJMPZHKFSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496309
Record name 4-Chloro-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22404-46-2
Record name 4-Chloro-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-N-methylpyrimidin-2-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: A Cornerstone Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their versatile reactivity and inherent ability to interact with key biological targets. This compound is one such cornerstone. This seemingly simple heterocyclic compound is a highly valuable building block, particularly in the synthesis of targeted therapies for oncology and immunology. Its pyrimidine core is a bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinase inhibitors.[1] The strategic placement of a reactive chlorine atom at the 4-position and a methylamino group at the 2-position provides a precise blueprint for constructing complex molecules with high affinity and selectivity.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, and explore its critical role in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The utility of this compound in drug design is a direct consequence of its distinct structural and electronic features.

Chemical Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 22404-46-2[2][3]

  • Molecular Formula: C₅H₆ClN₃[2]

  • Molecular Weight: 143.57 g/mol [2]

  • Canonical SMILES: CNC1=NC=CC(=N1)Cl[2]

The molecule consists of a central pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are:

  • N-methylamino Group at C2: This group is a crucial hydrogen bond donor and acceptor. In the context of kinase inhibition, the secondary amine proton and the adjacent ring nitrogen (N1) often form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.

  • Chloro Group at C4: The chlorine atom serves as an efficient leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of the solvent-front region of the ATP-binding site to enhance potency and selectivity.

Physicochemical Data Summary

A molecule's drug-like properties are dictated by its physicochemical characteristics. The following table summarizes the computed properties for this compound.

PropertyValueSource
Molecular Weight143.57 g/mol PubChem[2]
XLogP31.5PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count1PubChem[2]
Exact Mass143.0250249 DaPubChem[2]
Topological Polar Surface Area37.8 ŲPubChem[2]

Synthesis and Reactivity

The synthesis of this compound is typically achieved from readily available starting materials. A common approach involves the chlorination of a corresponding pyrimidinone precursor.

Illustrative Synthetic Pathway

A plausible and efficient synthesis starts from 2-(methylamino)pyrimidin-4(3H)-one. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom.

Synthesis_Pathway Start 2-(methylamino)pyrimidin-4(3H)-one Product This compound Start->Product Chlorination Reagent POCl₃ Heat Reagent->Start:e

Caption: General synthetic scheme for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution

The primary utility of this scaffold lies in the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards nucleophilic attack, allowing the chlorine to be displaced by a variety of nucleophiles. This reaction is fundamental to its application as a molecular building block.

Reactivity_Diagram cluster_reactants Reactants Core 4-Chloro-N-methyl- pyrimidin-2-amine Product 4-Substituted-N-methyl- pyrimidin-2-amine Core->Product SₙAr Reaction Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Core:w Base Base (e.g., DIPEA, K₂CO₃) Base->Core:w

Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.

This reactivity enables the coupling of anilines, phenols, thiols, and other nucleophiles, which is a key step in building the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this position to form carbon-carbon or carbon-nitrogen bonds, respectively.[4]

Spectroscopic Characterization

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet or doublet depending on coupling to the N-H, around δ 2.8-3.0 ppm), the N-H proton (a broad singlet or quartet, δ ~5.0-7.0 ppm), and the two aromatic protons on the pyrimidine ring (two doublets, typically between δ 6.5-8.5 ppm).

  • ¹³C NMR: The carbon NMR would display five signals: one for the methyl carbon (around δ 25-30 ppm) and four for the pyrimidine ring carbons, with the carbon atoms attached to heteroatoms (C2, C4) appearing at lower field (δ ~150-170 ppm). Based on data for the analogous 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons can be expected in the δ 110-170 ppm range.[5]

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 143. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding M+2 peak at m/z 145 with about one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a dominant motif in kinase inhibitor design. This compound provides an ideal starting point for synthesizing libraries of potential inhibitors. The N-methylamino group at C2 serves as the hinge-binding element, while the reactive chlorine at C4 allows for the introduction of various functionalities to target the rest of the ATP pocket.

Drug_Scaffold Scaffold 4-Chloro-N-methyl- pyrimidin-2-amine Reaction SₙAr or Cross-Coupling Scaffold->Reaction Drug Kinase Inhibitor (Final Drug Molecule) Reaction->Drug SideChain Diverse Side Chains (e.g., substituted anilines) SideChain->Reaction

Caption: Role as a scaffold in kinase inhibitor synthesis.

Many approved drugs and clinical candidates for treating cancers are built upon this or a very similar 2-aminopyrimidine core. These compounds often function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their function and halting cancer cell proliferation.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for derivatizing the scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl group at the C4 position.

Objective: To synthesize 4-Aryl-N-methylpyrimidin-2-amine from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of inert gas.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Aryl-N-methylpyrimidin-2-amine product.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

  • Hazard Classification: This compound is classified as a skin, eye, and respiratory tract irritant.[7]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound transcends its simple structure to serve as a powerful and enabling tool in drug discovery. Its molecular architecture is finely tuned for both potent biological interactions and versatile chemical modification. The combination of a hinge-binding N-methylamino group and a reactive C4-chloro handle provides a reliable and efficient platform for the synthesis of targeted kinase inhibitors. As the demand for more selective and effective therapeutics continues to grow, the strategic application of foundational scaffolds like this compound will remain a critical element in the design of future medicines.

References

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine (CAS: 22404-46-2): Properties, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-N-methylpyrimidin-2-amine is a pivotal heterocyclic building block in the field of medicinal chemistry and drug development. Its structure, featuring an electron-deficient pyrimidine core functionalized with a reactive chlorine atom at the C4 position and a methylamino group at the C2 position, offers significant synthetic versatility. This guide provides a comprehensive overview of its physicochemical properties, explores its core reactivity principles—primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and details its applications as a scaffold for creating diverse molecular libraries. Furthermore, this document includes illustrative experimental protocols and critical safety information for researchers and scientists.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic system is a key component in a variety of therapeutic agents, including highly successful kinase inhibitors used in oncology, such as Imatinib.[1] The strategic importance of this scaffold lies in its ability to form key hydrogen bond interactions with biological targets and serve as a rigid core for the precise spatial arrangement of various functional groups.

Within this class, this compound emerges as a particularly valuable intermediate.[3][4] The chlorine atom at the C4 position acts as an excellent leaving group, enabling a wide range of synthetic transformations to introduce molecular diversity. This reactivity makes it an indispensable tool for constructing libraries of novel compounds for high-throughput screening and advancing structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 22404-46-2[5][6]
Molecular Formula C₅H₆ClN₃[5][6]
Molecular Weight 143.57 g/mol [5][6][7]
Appearance Solid (typical for this class of compounds)N/A
SMILES CNC1=NC=CC(=N1)Cl[5]
InChIKey UKLSJMPZHKFSQJ-UHFFFAOYSA-N[5]
Storage Store in a dry, sealed, and well-ventilated place.[6]
Spectroscopic Signature

While comprehensive spectral data is often proprietary, the structure of this compound allows for predictable spectroscopic signatures:

  • ¹H NMR: Expected signals would include a doublet for the N-methyl group coupled to the amine proton, distinct signals for the two aromatic protons on the pyrimidine ring, and a broad signal for the N-H proton.

  • ¹³C NMR: The spectrum would show five distinct carbon signals: one for the methyl group and four for the pyrimidine ring carbons, with the carbon attached to the chlorine (C4) being significantly influenced by the halogen's electronegativity.[5]

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with major peaks corresponding to the [M]+ and [M+2]+ ions in an approximate 3:1 ratio.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the electronic nature of the pyrimidine ring. Being an electron-deficient heterocycle, it is highly activated towards nucleophilic attack, particularly at the positions bearing a suitable leaving group like chlorine.

cluster_main Reactivity of this compound cluster_c4 C4 Position Reactivity cluster_n2 N2-Amine Reactivity main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar Primary Pathway coupling Palladium-Catalyzed Cross-Coupling main->coupling Advanced Synthesis amine_react Further N-Functionalization (e.g., Acylation, Alkylation) main->amine_react Secondary Pathway

Caption: Core reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway. The chlorine at the C4 position can be readily displaced by a wide variety of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of diverse functional groups.

  • Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring reduce the electron density at the C4 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. The subsequent loss of the chloride ion re-aromatizes the ring, providing a strong thermodynamic driving force for the reaction.

Typical Nucleophiles:

  • O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form substituted 2,4-diaminopyrimidines.

  • S-Nucleophiles: Thiols to form thioethers.

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 2-propanol, DMF, or water) is added the desired amine (1.1-1.5 eq.).[8]

  • Base (Optional but Recommended): An inorganic or organic base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.) is added to neutralize the HCl generated during the reaction.

  • Reaction: The mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for forming C-C and C-N bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.[1]

  • Buchwald-Hartwig Amination: An alternative to SNAr for coupling with less nucleophilic amines or for achieving specific regioselectivity under milder conditions.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Illustrative Synthesis Pathway

A common and logical method for the preparation of this compound involves the selective reaction of a di-substituted precursor, such as 2,4-dichloropyrimidine, with methylamine.

start 2,4-Dichloropyrimidine reagent + Methylamine (CH₃NH₂) (1 equivalent) Low Temperature start->reagent product 4-Chloro-N- methylpyrimidin-2-amine reagent->product Selective SNAr at C2

Caption: Plausible synthetic route to the target compound.

Protocol: Illustrative Synthesis
  • Rationale: The C2 and C4 positions of 2,4-dichloropyrimidine have different reactivities. The C4 position is generally more activated towards nucleophilic substitution. However, by carefully controlling reaction conditions, such as using a stoichiometric amount of the nucleophile at low temperatures, selective substitution at the C2 position can often be achieved to yield the desired intermediate, which is then isolated before any potential second substitution.

  • Setup: A reaction vessel is charged with 2,4-dichloropyrimidine (1.0 eq.) and a suitable aprotic solvent (e.g., THF or Diethyl Ether) and cooled to 0 °C in an ice bath.

  • Addition: A solution of methylamine (1.0-1.1 eq., typically in THF or water) is added dropwise to the cooled solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature, with progress monitored by TLC or LC-MS.

  • Workup: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford pure this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Safety AspectGuidelineSource(s)
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10][11]
Precautionary Statements Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory.[9][12]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[6][9][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9][10]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
First Aid (Inhalation) Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

Conclusion

This compound stands as a versatile and high-value chemical intermediate for scientific research, particularly in the domain of drug discovery. Its well-defined reactivity, centered on the C4-chloro group, provides a reliable and adaptable platform for synthesizing novel and structurally diverse molecules. A thorough understanding of its properties, reaction mechanisms, and safety protocols, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-N-methylpyrimidin-2-amine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Risks of a Key Synthetic Building Block

4-Chloro-N-methylpyrimidin-2-amine is a halogenated nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chlorine atom on an electron-deficient pyrimidine ring, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, notably as a precursor in the synthesis of kinase inhibitors like Dasatinib.[1][2] The pyrimidine core is a ubiquitous scaffold in pharmacologically active compounds, lending this building block considerable importance.[3][4]

However, the very features that make this compound a versatile synthetic tool—the chlorinated, electron-deficient ring system and the amine functionality—also predicate its potential biological activity and associated hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond basic safety data sheets to provide a deeper, mechanistic understanding of the risks and outlines field-proven protocols to ensure personnel safety and experimental integrity. Every recommendation herein is grounded in the principles of chemical hazard mitigation, emphasizing causality and self-validating safety systems.

Section 1: Comprehensive Hazard Identification and Risk Profile

GHS Hazard Classifications

The primary hazards associated with this compound are summarized in the table below. These classifications mandate that the compound be treated as a potent chemical irritant and acutely toxic substance.

Hazard ClassificationHazard CodeDescriptionImplication for Researchers
Acute Toxicity, OralH302Harmful if swallowedIngestion can lead to systemic toxic effects. Accidental transfer from contaminated hands to mouth is a primary risk.
Acute Toxicity, DermalH312Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. Skin contact must be avoided.
Acute Toxicity, InhalationH332Harmful if inhaledAs a powder, aerosolization poses a significant risk of respiratory tract exposure and subsequent systemic effects.
Skin Corrosion/IrritationH315Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe damage.
Serious Eye Damage/IrritationH319Causes serious eye irritationDirect contact with eyes can cause significant pain, redness, and potential damage to the cornea.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Data synthesized from multiple supplier safety data sheets.

Inferred Toxicological Profile and Long-Term Risks

In the absence of specific long-term toxicity studies on this compound, it is prudent to consider data from structurally related compounds.

  • Aminopyridines and Chloroanilines: These classes of compounds are known to be readily absorbed and can exhibit systemic toxicity.[6] For instance, 4-Chloro-ortho-toluidine has been associated with urinary bladder toxicity.[7] While this does not confirm the same effect for our target compound, it establishes a plausible hazard that warrants a high degree of caution.

  • Genotoxicity and Carcinogenicity: There is no specific data indicating that this compound is carcinogenic or mutagenic. However, data on related compounds is mixed, and some N-nitroso-N-methylaminopyridines have shown carcinogenic potential in animal studies.[8] Furthermore, photolytic degradation of related compounds like 2-chloropyridine can produce genotoxic byproducts.[9] Given that this compound is often used in the development of new chemical entities, the default assumption should be that it is a potential long-term health hazard until proven otherwise. All exposures should be minimized in line with the ALARA (As Low As Reasonably Achievable) principle.

Section 2: Chemical Reactivity and Stability

Safe handling is intrinsically linked to understanding a chemical's reactivity. For a synthetic intermediate, this knowledge is twofold: it informs its intended use and its potential unintended, hazardous reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in a drug development context is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring is "activated" towards attack by nucleophiles, with the chlorine atom at the C4 position being a good leaving group.

  • Regioselectivity: The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5.[10] This means that nucleophiles will preferentially attack the C4 position, displacing the chloride. This is the key reaction in the synthesis of compounds like Dasatinib, where a piperazine derivative displaces the C4 chlorine.[11][12]

  • Implications for Safety: This inherent reactivity means the compound will readily react with a wide range of nucleophiles, including water (hydrolysis, likely slow at neutral pH but can be accelerated by acid or base), alcohols, and amines. Contact with strong bases should be carefully controlled as it can promote unintended reactions.

Incompatible Materials and Conditions

To prevent hazardous reactions, this compound should be stored and handled away from the following:

  • Strong Oxidizing Agents: Can lead to a violent reaction, potentially causing fire or explosion.

  • Strong Acids: Can form hydrochloride salts, potentially in an exothermic reaction. Contact with strong acids may also accelerate hydrolysis.[13]

  • Heat and Ignition Sources: While the compound itself is a solid, thermal decomposition can occur at elevated temperatures. Decomposition is expected to release toxic and corrosive gases.

Hazardous Decomposition Products

Upon combustion or thermal decomposition, the molecular structure suggests the release of highly toxic and corrosive gases, including:

  • Nitrogen Oxides (NOx)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2)

  • Hydrogen Chloride (HCl)

The formation of these products necessitates that any situation involving fire or overheating of the compound be handled only by trained emergency personnel with appropriate respiratory protection (self-contained breathing apparatus).

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as self-validating systems. By following these steps, you inherently minimize the risk of exposure at each stage of the process. These procedures are critical due to the compound's toxicity profile as a fine powder, which is easily aerosolized.[14]

The "Tare Method" Weighing Protocol

The primary goal when weighing is to prevent the powder from becoming airborne and to avoid contaminating the balance and surrounding area. The "Tare Method" is the preferred technique.[6][15]

Weighing_Protocol cluster_hood Inside Chemical Fume Hood cluster_bench On Laboratory Bench add_powder 2. Add approximate amount of powder to container. weigh_powder 3. Seal container. Move to balance and weigh the gross mass. add_powder->weigh_powder Seal & Move prep_solution 5. Return to hood. Add solvent to prepare solution. tare_vial 1. Tare a labeled, sealable container on the balance. tare_vial->add_powder Move to Hood calculate 4. Calculate net mass. Adjust solvent volume as needed. weigh_powder->calculate calculate->prep_solution

Caption: Workflow for safely weighing toxic powders using the Tare Method.

Step-by-Step Methodology:

  • Preparation: Don appropriate Personal Protective Equipment (PPE): a properly fitted lab coat, safety goggles (not glasses), and two pairs of nitrile gloves. Designate a specific work area within a certified chemical fume hood for handling the powder.[16]

  • Taring: On a balance located on the laboratory bench, place a clean, dry, and sealable container (e.g., a vial with a screw cap). Tare the balance so it reads zero.[15]

  • Transfer to Hood: Move the tared container into the designated area within the chemical fume hood.

  • Aliquotting: Open the main stock bottle of this compound and, using a dedicated clean spatula, transfer an approximate amount of the powder into the tared container. Causality: Performing this open-powder transfer inside the fume hood contains any airborne particles.

  • Sealing and Weighing: Securely close the lid on the container. Move the sealed container out of the fume hood and back to the balance. Record the mass. The displayed mass is the net weight of the powder.

  • Adjustment and Dissolution: Return the sealed container to the fume hood. If minor adjustments to the mass are needed, repeat steps 4-5. Once the desired mass is obtained, add the solvent directly to the container inside the fume hood. Causality: Dissolving the powder into a liquid significantly reduces the risk of aerosolization, making the subsequent handling much safer.

Protocol for Solution Transfer and Reaction Setup

Once the compound is in solution, the primary risk shifts from inhalation to skin/eye contact via splashes or spills.

  • Maintain Engineering Controls: All transfers of the solution should be performed within a chemical fume hood.

  • Use Appropriate Glassware: Use glassware that is clean, dry, and free of cracks. For transfers, use a funnel to minimize the risk of drips.

  • Controlled Addition: When adding the solution to a reaction vessel, do so slowly and in a controlled manner. If adding to a reactive mixture, consider using an addition funnel to control the rate and any potential exotherm.

  • Labeling: Immediately label any vessel containing the compound with its full name, concentration, solvent, and appropriate hazard pictograms.

Section 4: Emergency Procedures and Decontamination

Preparedness is the key to mitigating the consequences of an accident. All personnel handling this compound must be familiar with these procedures.

Personnel Exposure
Exposure RouteImmediate Action Protocol
Inhalation Immediately move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[17]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek medical attention.[13]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Spill Management Protocol

The following workflow outlines the critical steps for managing a spill of solid this compound. This procedure is designed to contain, decontaminate, and dispose of the hazardous material safely.

Spill_Cleanup cluster_steps Spill Response Workflow alert 1. Alert & Secure Alert personnel. Restrict access to area. ppe 2. Don PPE Full PPE including double gloves and goggles. alert->ppe contain 3. Contain & Absorb Gently cover powder with damp paper towels. ppe->contain collect 4. Collect Waste Carefully scoop material into a labeled waste bag. contain->collect decon 5. Decontaminate Surface Wipe area with a suitable decontamination solution. collect->decon dispose 6. Dispose Seal all waste. Dispose as hazardous chemical waste. decon->dispose

Caption: Step-by-step workflow for the cleanup of a solid chemical spill.

Step-by-Step Spill Cleanup Methodology:

  • Alert and Evacuate: Immediately alert others in the vicinity. Secure the area to prevent entry. Do not attempt to clean a large spill alone or without proper training and equipment.

  • Don PPE: Before approaching the spill, don the required PPE: lab coat, safety goggles, face shield (if splashing is possible), and double nitrile gloves. For large spills, respiratory protection may be necessary.

  • Contain the Powder: Do not sweep the dry powder. This will cause it to become airborne.[18] Instead, gently cover the spill with absorbent pads or paper towels and wet them slightly with water from a squirt bottle. This dampens the powder and prevents aerosolization.[18]

  • Physical Removal: Working from the outside of the spill inward, carefully scoop the dampened material using a plastic dustpan and scraper. Place the collected material into a clearly labeled hazardous waste bag or container.[19]

  • Surface Decontamination: A specific, validated decontamination solution for this compound is not available. A general approach for halogenated amines involves cleaning the area thoroughly. Wipe the spill area with a detergent solution, followed by a rinse with water. Some protocols for similar compounds suggest using a dilute solution of sodium hypochlorite (bleach) followed by a neutralizing rinse with sodium thiosulfate, but this should be tested on the surface material first to ensure compatibility.[19][20] All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal: Place all contaminated items, including PPE, into the hazardous waste bag. Seal the bag and arrange for disposal according to your institution's hazardous waste procedures.

  • Hygiene: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Section 5: Storage and Waste Disposal

Storage
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[13]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[4] Given that it may be air-sensitive, storage under an inert atmosphere (e.g., in a desiccator with nitrogen or argon) is a good practice to maintain purity.[13]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh paper, spatulas, and spill cleanup debris should be collected in a labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Conclusion: A Culture of Proactive Safety

This compound is a potent and useful chemical intermediate. Its hazards, while significant, are manageable through a combination of robust engineering controls, meticulous work practices, and comprehensive emergency preparedness. The protocols and information in this guide are designed to empower the researcher to think critically about the risks and to implement safety measures that are both effective and logical. By understanding the "why" behind each safety step—from containing aerosols during weighing to anticipating reactivity—scientists can foster a self-validating culture of safety that protects themselves, their colleagues, and the integrity of their vital research.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-N-methylpyrimidin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active molecules. Its structure, featuring a reactive chlorine atom at the 4-position and a methylamino group at the 2-position, allows for versatile downstream functionalization through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the prevalent and reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for optimization and safety. The intended audience includes researchers, process chemists, and drug development professionals seeking a comprehensive understanding of its preparation.

Introduction and Strategic Overview

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The title compound, this compound (CAS No. 22404-46-2), is particularly valuable due to the C4-chloro group, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1]

The most robust and widely adopted synthetic strategy proceeds via a two-stage process. The first stage involves the construction of the core pyrimidine ring to form the precursor, 2-(methylamino)pyrimidin-4(3H)-one. The second, critical stage is the subsequent chlorination of this pyrimidinone intermediate to yield the final product. This approach is favored for its reliance on readily available starting materials and its generally high-yielding transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Guanidine Derivative + β-Ketoester Derivative B 2-(Methylamino)pyrimidin-4(3H)-one A->B Cyclocondensation C 2-(Methylamino)pyrimidin-4(3H)-one D This compound C->D Chlorination (e.g., POCl₃)

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 2-(Methylamino)pyrimidin-4(3H)-one

The initial step is a cyclocondensation reaction to form the pyrimidinone ring system. This is typically achieved by reacting N-methylguanidine with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a base.

Mechanism: The reaction proceeds via a base-catalyzed condensation. The base (e.g., sodium ethoxide) deprotonates the N-methylguanidine, which then acts as a nucleophile, attacking the ester carbonyl of the ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration yield the stable pyrimidinone ring.

Detailed Experimental Protocol: 2-(Methylamino)pyrimidin-4(3H)-one

Materials and Reagents

ReagentFormulaMWQuantityRole
N-Methylguanidine HydrochlorideCH₆ClN₃109.551.0 eqReactant
Sodium EthoxideC₂H₅NaO68.052.2 eqBase
Ethyl AcetoacetateC₆H₁₀O₃130.141.1 eqReactant
Ethanol (Anhydrous)C₂H₅OH46.07SolventSolvent
Acetic Acid (Glacial)CH₃COOH60.05-Neutralization
Deionized WaterH₂O18.02-Work-up

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Reactant Addition: Add N-methylguanidine hydrochloride to the solution, followed by the dropwise addition of ethyl acetoacetate.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture to pH ~7 by the slow addition of glacial acetic acid.

  • Precipitation and Isolation: A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 2-(methylamino)pyrimidin-4(3H)-one as a white or off-white solid.

Stage 2: Chlorination to this compound

This is the crucial transformation step. The hydroxyl group of the pyrimidin-4-one tautomer is replaced with a chlorine atom using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.

Mechanism: The pyrimidinone exists in tautomeric equilibrium with its pyrimidin-4-ol form. The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and a dichlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product.

G Pyrimidinone Pyrimidin-4-one Tautomer Intermediate Activated Phosphate Ester Intermediate Pyrimidinone->Intermediate Attack on P POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-N-methyl- pyrimidin-2-amine Intermediate->Product SₙAr Attack Byproduct PO₂Cl₂⁻ + H⁺ Intermediate->Byproduct Elimination Chloride Cl⁻ Chloride->Product

Caption: Simplified chlorination mechanism.

Detailed Experimental Protocol: this compound

Materials and Reagents

ReagentFormulaMWQuantityRole
2-(Methylamino)pyrimidin-4(3H)-oneC₅H₇N₃O125.131.0 eqReactant
Phosphorus Oxychloride (POCl₃)POCl₃153.335-10 eqChlorinating Agent/Solvent
N,N-DimethylanilineC₈H₁₁N121.180.1-0.5 eqCatalyst (Optional)
TolueneC₇H₈92.14-Co-solvent (Optional)
Ice / WaterH₂O18.02-Quenching
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-Neutralization
Ethyl Acetate / DCM---Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (bubbler) with 2-(methylamino)pyrimidin-4(3H)-one.

  • Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃). The reaction is often run using POCl₃ as both the reagent and the solvent. N,N-Dimethylaniline can be added as a catalyst to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical for a safe work-up.

  • Quenching: In a separate, large beaker containing crushed ice, slowly and cautiously add the cooled reaction residue dropwise with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas and must be performed in a well-ventilated fume hood.

  • Neutralization: Once the quenching is complete, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product, typically as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the methyl group, the pyrimidine ring protons, and the amine proton.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight (143.57 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[2]

  • Melting Point: To assess the purity of the final product.

Safety and Handling

Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[3]

  • This compound: Classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[4][5] Standard PPE should be worn during handling.

  • Quenching Procedure: The addition of the reaction mixture containing POCl₃ to ice/water is extremely hazardous due to its violent, exothermic nature and the evolution of corrosive HCl gas. This must be done slowly, with efficient cooling and stirring, in a high-performance fume hood.

  • Waste Disposal: All chemical waste, particularly residues containing phosphorus compounds, must be disposed of according to institutional and local environmental regulations.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Chlorination Insufficient reaction time or temperature; Inactive POCl₃.Increase reflux time and monitor by TLC/HPLC. Use fresh, high-purity POCl₃. Consider adding a catalyst like N,N-dimethylaniline.
Low Yield Product loss during aqueous work-up; Inefficient extraction.Ensure the pH is sufficiently basic (>8) before extraction to keep the product in its free base form. Increase the number of extractions.
Formation of Byproducts Presence of water leading to hydrolysis back to the pyrimidinone.Ensure all glassware is dry and use anhydrous solvents. Remove excess POCl₃ efficiently before quenching.
Hydrodehalogenation Replacement of the chlorine with a hydrogen atom.This is a known side reaction for similar substrates.[1] Ensure the reaction is not overheated for extended periods and consider milder chlorinating agents if this becomes a significant issue.

Conclusion

The synthesis of this compound is a well-established and scalable process that is fundamental to the production of numerous pharmaceutical intermediates. The two-stage approach, involving the initial formation of a pyrimidinone precursor followed by a robust chlorination with phosphorus oxychloride, remains the most practical and efficient method. Success in this synthesis hinges on a thorough understanding of the reaction mechanisms, careful execution of the hazardous chlorination and quenching steps, and meticulous purification of the final product. By adhering to the principles and protocols outlined in this guide, researchers and chemists can reliably produce this valuable chemical building block for application in drug discovery and development.

References

The Strategic Role of 4-Chloro-N-methylpyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast array of pyrimidine derivatives, 4-Chloro-N-methylpyrimidin-2-amine has emerged as a particularly valuable starting material in drug discovery. Its strategic placement of reactive and modifiable functional groups—a susceptible chlorine atom at the 4-position and a methylamino group at the 2-position—provides a powerful platform for the synthesis of diverse compound libraries with a wide range of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory agents.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, is one of the most significant.[4] Its presence in the nucleobases cytosine, thymine, and uracil underscores its biological importance.[5] In medicinal chemistry, pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The synthetic tractability of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This compound (CAS No: 22404-46-2[6]) is a key building block that leverages the inherent reactivity of the pyrimidine system. The electron-withdrawing nature of the two ring nitrogens makes the chlorine atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr), while the N-methylamino group at the 2-position offers a site for further derivatization or can play a crucial role in target binding.[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueSource
Molecular Formula C₅H₆ClN₃[8]
Molecular Weight 143.57 g/mol [8]
Appearance Solid[9]
Melting Point 183-186 °C[9]
CAS Number 22404-46-2[10]
SMILES CNC1=NC=CC(=N1)Cl[10]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of this compound. The proton spectrum will show characteristic signals for the methyl group, the amine proton, and the aromatic protons on the pyrimidine ring. The carbon spectrum will display distinct peaks for each of the five carbon atoms.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, which is useful for structural elucidation.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C-Cl bonds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common synthetic route proceeds via the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C4-Cl bond. This position is activated towards nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.[12]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 4-substituted pyrimidine derivatives.[7]

Causality Behind Experimental Choices:

  • Choice of Nucleophile: The nature of the nucleophile dictates the resulting functional group at the 4-position. Primary and secondary amines are commonly used to introduce new amino side chains, which are often crucial for biological activity.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically required to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile is often used to facilitate the dissolution of the reactants and promote the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, particularly with less reactive nucleophiles.[13]

Generalized Experimental Protocol for SNAr:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-N-methylpyrimidin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14] This reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring.[15]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like XPhos or SPhos, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Base: A base, typically an inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] While this compound already possesses an amino group, this reaction can be employed if the starting material were a dichloropyrimidine, allowing for the sequential and regioselective introduction of different amines.[17] For this compound, this reaction is less common but theoretically possible to further functionalize the molecule if other leaving groups are present. The principles of this reaction are crucial for any medicinal chemist working with halo-heterocycles.[18]

Key Components of Buchwald-Hartwig Amination:

  • Palladium Catalyst: Similar to Suzuki coupling, a palladium catalyst is used.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often employed.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[19]

Case Studies in Drug Discovery

The versatility of this compound as a starting material is evident in its application in the synthesis of various biologically active compounds. For instance, the 2-aminopyrimidine scaffold is a key feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase.[20] The ability to readily diversify the 4-position allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.

While specific drugs directly synthesized from this compound may not be widely publicized, the synthetic strategies outlined above are frequently employed in the development of pyrimidine-based drug candidates.[21]

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[22]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[23]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[23]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[22] May cause skin, eye, and respiratory irritation.[24][25][26]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22][26]

Conclusion

This compound is a strategically important and highly versatile starting material in drug discovery. Its well-defined reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a reliable and efficient platform for the synthesis of diverse compound libraries. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Biological Activity of 4-Chloro-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] As a fundamental component of nucleic acids, its derivatives have been extensively explored for therapeutic applications, leading to the development of numerous anticancer, antiviral, and antimicrobial agents.[2] Within this vast chemical space, derivatives of 4-Chloro-N-methylpyrimidin-2-amine have emerged as a particularly promising scaffold for the design of targeted therapies, especially in oncology.[3][4] The strategic placement of a reactive chlorine atom at the C4-position allows for versatile functionalization, while the N-methyl group at the C2-amino position can influence solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The synthetic accessibility of this compound derivatives is a key factor driving their exploration in drug discovery. The core scaffold can be functionalized through various modern synthetic methodologies, primarily targeting the reactive C4-chloro substituent.

Core Synthesis and Functionalization

A common strategy for the synthesis of 4-substituted-N-methylpyrimidin-2-amine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms allows for sequential and regioselective substitution.

Experimental Protocol: Synthesis of a Disubstituted 2-(Methylamino)pyrimidine Derivative [5]

Materials:

  • 2-(Methylamino)-4,6-dichloropyrimidine

  • Aniline derivative (Amine 1)

  • Cyclic amine (Amine 2)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 2-(Methylamino)-4,6-dichloropyrimidine in the chosen solvent.

  • Add one equivalent of the aniline derivative (Amine 1) and a slight excess of DIPEA.

  • Stir the reaction at room temperature or with gentle heating until mono-substitution is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • To the same reaction mixture, add one equivalent of the cyclic amine (Amine 2) and continue stirring, potentially at a higher temperature (80-120 °C), until di-substitution is complete.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final disubstituted 2-(methylamino)pyrimidine derivative.

G cluster_synthesis Synthetic Workflow for Kinase Inhibitor Analogs start 2-(Methylamino)-4,6- dichloropyrimidine mono_sub Mono-substituted Intermediate (4-((Substituted)amino)-6-chloro- N-methylpyrimidin-2-amine) start->mono_sub SNAr with Amine 1 DIPEA, DMF, 25-50 °C di_sub Final Kinase Inhibitor Analog (4,6-Di((substituted)amino)- N-methylpyrimidin-2-amine) mono_sub->di_sub SNAr with Amine 2 DIPEA, DMF, 80-120 °C

Caption: Synthetic workflow for a kinase inhibitor analog.[5]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have also been instrumental in diversifying the 4-position of the pyrimidine ring with aryl, heteroaryl, and amino substituents, respectively.[6]

Biological Activity: Targeting Key Drivers of Cancer Progression

Derivatives of this compound exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. This activity is often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are key targets in modern oncology drug discovery. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] Derivatives of this compound have been investigated as inhibitors of several important oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis.[8] Mutations leading to its constitutive activation are a hallmark of several cancers, including non-small cell lung cancer.[8] Pyrimidine derivatives are a prominent class of EGFR inhibitors.[9][10] The 4-anilino substituent, readily introduced via SNAr on the 4-chloro precursor, is a common feature in many potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-Chloro-N-methylpyrimidin -2-amine Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

Aurora Kinase Inhibition:

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive therapeutic targets.[4] Several 2,4-disubstituted pyrimidine derivatives have shown potent inhibition of Aurora kinases.[3][11]

Other Kinase Targets:

Derivatives of the pyrimidine scaffold have demonstrated inhibitory activity against a wide range of other kinases implicated in cancer, including Polo-like kinase 4 (PLK4), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs).[12][13]

Antiproliferative Activity against Cancer Cell Lines

The kinase inhibitory activity of this compound derivatives translates to potent antiproliferative effects in various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50/EC50 (µM)Reference
Compound 12a HCT-116Proliferation1.31 ± 0.41[11]
Compound 12a A549Proliferation12.05 ± 0.45[11]
Compound 12a MCF-7Proliferation20.53 ± 6.13[11]
Compound 13a A549ProliferationSimilar to Olmutinib[13]
Compound 13a H1975ProliferationSimilar to Olmutinib[13]
Compound 8h MCF-7Proliferation<0.05[12]
Compound 8h MDA-MB-231Proliferation<0.05[12]
Compound 8h BT474Proliferation<0.05[12]

Biological Evaluation: Key Experimental Protocols

The biological characterization of this compound derivatives relies on a suite of standardized in vitro assays to determine their potency and cellular effects.

Kinase Inhibition Assay

Determining the half-maximal inhibitory concentration (IC50) against the target kinase is a primary step in characterization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km).

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow setup Reaction Setup (Kinase, Substrate, ATP) addition Compound Addition setup->addition incubation Incubation addition->incubation detection Detection of Phosphorylation incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][14][15]

Experimental Protocol: MTT Assay [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound derivatives, SAR studies typically focus on modifications at the C4, C5, and C6 positions of the pyrimidine ring, as well as the N-methyl group.

  • C4-Position: The nature of the substituent at the C4-position is critical for target engagement. As discussed, anilino groups are often employed for EGFR inhibition, while other aryl and heteroaryl groups can confer activity against different kinases.[7] The electronic and steric properties of this substituent significantly influence binding affinity.

  • C5-Position: Substitution at the C5-position can be used to modulate the physicochemical properties of the molecule and to probe for additional interactions within the target's binding site.

  • N-methyl group: The N-methyl group at the 2-amino position can impact the compound's solubility, membrane permeability, and metabolic stability. It can also influence the hydrogen bonding network with the target protein.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold in the ongoing quest for novel anticancer therapeutics. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key oncogenic kinases, underscores their therapeutic potential. Future research in this area will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects, the exploration of novel substituents at the C4-position to target a broader range of kinases, and the optimization of pharmacokinetic properties to enhance their clinical utility. The strategic application of structure-based drug design and a deeper understanding of the complex signaling networks in cancer will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a cornerstone of molecular design. Its inherent electronic properties and capacity for diverse functionalization have rendered it a privileged scaffold in a multitude of applications. Among the vast family of pyrimidine derivatives, 4-Chloro-N-methylpyrimidin-2-amine emerges as a particularly intriguing and versatile building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a mere recitation of facts to a deeper understanding of its chemical personality and synthetic potential. We will delve into the nuances of its preparation, explore the subtleties of its reactivity, and showcase its utility as a key intermediate in the synthesis of high-value molecules.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective utilization in research and development.

Core Properties
PropertyValueSource
Molecular Formula C₅H₆ClN₃PubChem CID: 12397680[1]
Molecular Weight 143.57 g/mol PubChem CID: 12397680[1]
CAS Number 22404-46-2PubChem CID: 12397680[1]
Appearance White to off-white solid (predicted)---
IUPAC Name This compoundPubChem CID: 12397680[1]
Spectroscopic Profile

Illustrative Spectroscopic Data of 2-chloro-N-methylpyrimidin-4-amine:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.02 (s, 1H), 6.22 (m, 1H), 2.86 (d, J=4.8 Hz, 3H) ppm.

  • Mass Spectrum (MS) m/z: 144.12 [M+1]⁺.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, primarily involving the chlorination of a pyrimidinone precursor or the selective amination of a dichloropyrimidine.

Proposed Synthetic Pathway: Chlorination of 2-(Methylamino)pyrimidin-4-ol

A highly plausible and industrially scalable method involves the chlorination of 2-(methylamino)pyrimidin-4-ol. This approach is analogous to the synthesis of other chloropyrimidines.[2] The hydroxyl group at the 4-position is converted to a chloro substituent using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

G 2-(Methylamino)pyrimidin-4-ol 2-(Methylamino)pyrimidin-4-ol This compound This compound 2-(Methylamino)pyrimidin-4-ol->this compound POCl₃ or SOCl₂

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylamino)pyrimidin-4-ol (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is achieved. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Alternative Pathway: Selective Amination of 2,4-Dichloropyrimidine

An alternative strategy involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with methylamine. The regioselectivity of this reaction is a critical consideration. Generally, the chlorine at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position.[3] This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the 4-position.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Methylamine (1 eq), Base, Solvent

Caption: Selective amination of 2,4-dichloropyrimidine.

Causality Behind Experimental Choices:

  • Stoichiometry: The use of one equivalent of methylamine is crucial to favor monosubstitution. An excess of methylamine would likely lead to the formation of the disubstituted product.

  • Temperature: The reaction is often carried out at low temperatures to enhance selectivity.

  • Base: A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is largely dictated by the reactivity of the chloro group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2,4-disubstituted pyrimidines.

G cluster_0 Nucleophilic Aromatic Substitution This compound This compound 2,4-Disubstituted Pyrimidine 2,4-Disubstituted Pyrimidine This compound->2,4-Disubstituted Pyrimidine Nu-H, Base

Caption: General scheme for SNAr reactions of this compound.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 4-position can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this scaffold.

G cluster_1 Palladium-Catalyzed Cross-Coupling This compound This compound 4-Aryl/Alkenyl/Amino-N-methylpyrimidin-2-amine 4-Aryl/Alkenyl/Amino-N-methylpyrimidin-2-amine This compound->4-Aryl/Alkenyl/Amino-N-methylpyrimidin-2-amine Pd catalyst, Ligand, Base

Caption: Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Beyond

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as a key building block for the synthesis of a variety of therapeutic agents.

Kinase Inhibitors

A prominent application of this scaffold is in the development of kinase inhibitors for the treatment of cancer. The 2-aminopyrimidine core can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By modifying the substituent at the 4-position, the potency and selectivity of the inhibitor can be fine-tuned. For example, derivatives of 2-aminopyrimidine have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division.[5]

Other Therapeutic Areas

Beyond oncology, 2-aminopyrimidine derivatives have shown promise in a range of other therapeutic areas, including:

  • Antiviral agents

  • Antimicrobial agents [6]

  • Central nervous system (CNS) disorders

Agrochemicals

The pyrimidine scaffold is also prevalent in agrochemicals. Derivatives of 4-aminopyrimidines have been explored for their insecticidal and fungicidal properties.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with significant potential in medicinal chemistry and other areas of chemical science. Its straightforward synthesis, coupled with the reactivity of the 4-chloro substituent, provides a flexible platform for the creation of diverse molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. Further exploration of the reactivity of this scaffold and its application in new synthetic methodologies will continue to unlock its full potential and pave the way for future discoveries.

References

discovery and history of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: A Core Synthon in Modern Drug Discovery

Abstract

This technical guide offers a comprehensive examination of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will navigate its synthetic pathways, elucidate its physicochemical properties, and explore its strategic application, particularly in the development of targeted therapeutics. This document is designed for researchers, chemists, and drug development professionals, providing expert insights into the causality of experimental choices and the practical utility of this versatile molecule.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to the nitrogen atoms' ability to act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets like enzymes and receptors.[1] The functionalization of the pyrimidine ring allows for meticulous tuning of a compound's steric and electronic properties, which in turn modulates its target affinity, selectivity, and pharmacokinetic profile. This compound (CAS No. 22404-46-2) has emerged as a particularly powerful intermediate.[2][3] The chlorine atom at the C4 position serves as an efficient leaving group for nucleophilic aromatic substitution (SNAr), providing a reactive handle for constructing diverse molecular libraries.

Historical Context & Emergence in Synthesis

While a singular "discovery" event for this compound is not clearly documented in seminal literature, its history is interwoven with the broader development of pyrimidine chemistry. The synthesis of related 4-chloropyrimidines is well-established in patent literature, often described as key steps in the production of biologically active compounds.[4][5] For instance, methods for chlorinating 4-hydroxy-pyrimidines using reagents like phosphorus oxychloride (POCl₃) are common, forming the foundational chemistry for producing this and similar synthons.[4][5] The compound's significance grew substantially with the rise of targeted therapies, especially kinase inhibitors, where the 2-aminopyrimidine core is a frequent pharmacophoric element. Its availability and reactivity have made it a staple in synthetic campaigns aimed at exploring structure-activity relationships (SAR) in various drug discovery programs.

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application. The most prevalent and industrially scalable method involves the chlorination of a corresponding pyrimidone precursor.

Synthetic Pathway Overview

The standard synthesis begins with the chlorination of 2-(methylamino)pyrimidin-4(3H)-one. This precursor is either commercially available or can be prepared from simpler starting materials. The chlorination step is the key transformation to install the reactive handle for subsequent diversification.

Synthesis_Pathway Precursor 2-(Methylamino)pyrimidin-4(3H)-one Product This compound Precursor->Product Chlorination (Reflux) Reagent POCl3 (Phosphorus Oxychloride) Reagent->Product Kinase_Workflow cluster_0 Synthesis cluster_1 Screening & Development A 4-Chloro-N-methyl- pyrimidin-2-amine C S_NAr Reaction (e.g., Buchwald-Hartwig, Pd-catalyzed coupling) A->C B Nucleophile Library (R-NH2, R-OH, etc.) B->C D Library of Pyrimidine Derivatives C->D E High-Throughput Screening (HTS) D->E Biological Assay F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

References

A-Z Guide to Therapeutic Target Identification for 4-Chloro-N-methylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Aminopyrimidine Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the identification of "privileged scaffolds" has accelerated the development of targeted therapies. These are molecular frameworks that are recognized by multiple biological targets, offering a robust starting point for medicinal chemistry campaigns. The 2-aminopyrimidine core, the foundational structure of 4-Chloro-N-methylpyrimidin-2-amine and its analogs, stands out as one such scaffold.[1][2] Its significance is rooted in its ability to mimic the adenine base of ATP, the universal fuel for a critical class of enzymes: the protein kinases.[1]

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3][4] The 2-aminopyrimidine scaffold is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for competitive inhibitors.[5][6][7] This bio-isosteric relationship makes the vast human kinome the most logical and fruitful hunting ground for identifying therapeutic targets for novel analogs of this compound.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the protein kinase targets of novel 2-aminopyrimidine analogs. We will move from broad, high-throughput screening funnels to precise, cell-based validation, explaining the causal logic behind each experimental choice and providing actionable protocols.

Part 1: The Kinase Family as the Primary Target Class

The human kinome consists of over 500 protein kinases, categorized mainly into serine/threonine kinases and tyrosine kinases.[8][9] These enzymes catalyze the transfer of a phosphate group from ATP to their respective substrates, acting as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival.[10][11]

The rationale for prioritizing kinases as targets for 2-aminopyrimidine analogs is based on decades of structural and medicinal chemistry research. The ATP-binding site, nestled between the N- and C-terminal lobes of the kinase domain, has a conserved structural feature known as the hinge region.[6][7] This region forms one to three hydrogen bonds with the adenine ring of ATP to properly orient it for catalysis.[6] The 2-aminopyrimidine scaffold brilliantly mimics this interaction, typically forming two crucial hydrogen bonds with the backbone amides of the hinge, making it a potent "hinge-binder".[5][7]

This established binding mode is the cornerstone of numerous FDA-approved kinase inhibitors, validating the pyrimidine scaffold's therapeutic potential.[3][4][12][13] Therefore, the primary directive in elucidating the mechanism of a novel this compound analog is to determine its kinase inhibitory profile.

High-Priority Kinase Target Families:

While the scaffold has broad potential, certain kinase families are particularly susceptible to inhibition by pyrimidine derivatives and are implicated in major diseases:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.[1] Aberrant EGFR activation is a prime target for pyrimidine-based inhibitors.[1]

    • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are critical modulators of cancer cell invasion and metastasis.[11] The pyrazolopyrimidine inhibitor PP1 was an early demonstrator of Src inhibition.[14]

  • Serine/Threonine Kinases:

    • Aurora Kinases (AURK) & Polo-like Kinases (PLK): These are master regulators of mitosis, and their overexpression is common in many cancers.[4][8][12][13] A significant portion of AURK and PLK inhibitors in clinical trials are built upon pyrimidine scaffolds.[4][8][13]

    • Cyclin-Dependent Kinases (CDKs): As core regulators of the cell cycle, CDKs are a validated target class for cancer therapy.

Part 2: A Step-Wise Strategy for Target Identification and Validation

A robust target identification campaign is a multi-step process that funnels compounds from broad, initial screens to definitive, physiologically relevant validation. This workflow ensures that resources are focused on the most promising therapeutic avenues.

TargetID_Workflow cluster_0 Phase 1: Initial Screening (Biochemical) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation KinasePanel Large-Scale Kinase Panel Screen (e.g., >300 Kinases) IC50_determination IC50 Determination for Initial Hits KinasePanel->IC50_determination CETSA Cellular Thermal Shift Assay (CETSA) to Confirm Intracellular Binding IC50_determination->CETSA Validated Hits Downstream Downstream Pathway Analysis (e.g., Phospho-Western Blot) CETSA->Downstream Cellular_Assays Cell-Based Functional Assays (Proliferation, Apoptosis, etc.) Downstream->Cellular_Assays Confirmed Targets caption Fig 1. Target Identification & Validation Workflow

Caption: A streamlined workflow for identifying and validating kinase targets.

Phase 1: Broad Kinase Profiling (Biochemical Assays)

The logical first step is to understand the compound's selectivity profile across a large portion of the kinome. This is a hypothesis-generating phase that identifies the most potent interactions.

Method of Choice: Large-Scale Kinase Panel Screening

  • Causality: Before investing in complex cellular models, it is crucial to determine which kinases the analog can inhibit in a clean, purified system. This biochemical approach isolates the interaction between the compound and the kinase, free from confounding factors like cell permeability or metabolism.[15]

  • Process: The analog is tested at a single, high concentration (e.g., 1-10 µM) against a panel of hundreds of purified kinases. The output is typically expressed as "percent inhibition."

  • Data Interpretation: Hits are prioritized based on the highest percent inhibition. This initial screen provides a "map" of the compound's potential targets.

Follow-up: IC50 Determination

  • Causality: A single-point screen is not sufficient to quantify potency. A dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50), a key metric for ranking the potency of the compound against each hit kinase.

  • Method of Choice: Luminescent Kinase Assays (e.g., Kinase-Glo®)

    • Principle: These assays measure kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[10][16][17] The Kinase-Glo® reagent uses luciferase to generate a luminescent signal that is directly proportional to the ATP concentration.[10] Therefore, the signal is inversely correlated with kinase activity; high luminescence means low kinase activity (i.e., strong inhibition).[10][17][18]

    • Trustworthiness: This is a robust, homogeneous ("add-and-read") assay with excellent Z' values, making it a gold standard for high-throughput screening and IC50 determination in drug discovery.[10]

Illustrative Data Presentation:

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
AURKA98%15Ser/Thr
AURKB95%25Ser/Thr
FLT391%85Tyr
SRC75%250Tyr
LCK68%480Tyr
CDK245%>1000Ser/Thr

Table 1: Hypothetical screening data for a novel 2-aminopyrimidine analog, prioritizing potent hits for further validation.

Part 3: Validating Target Engagement in a Cellular Context

A compound that is potent in a biochemical assay may not necessarily engage its target within the complex environment of a living cell. Factors like cell membrane permeability, efflux pumps, and intracellular metabolism can prevent the compound from reaching its target. Therefore, confirming target engagement in intact cells is a critical validation step.[19]

Method of Choice: Cellular Thermal Shift Assay (CETSA®)

  • Causality & Principle: CETSA is a powerful, label-free method to verify direct target binding in a physiological setting.[20][21][22] It is based on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[19][20][23]

  • Process:

    • Intact cells are treated with the compound or a vehicle control.

    • The treated cells are heated across a range of temperatures.

    • Cells are lysed, and the denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified (typically by Western Blot or high-throughput methods like AlphaScreen®).[19][22]

  • Data Interpretation: A successful target engagement results in a "shift" of the melting curve to higher temperatures for the compound-treated cells compared to the control.[23] This provides direct and compelling evidence that the drug is binding to its intended target inside the cell.[20]

CETSA_Principle cluster_0 No Drug (Vehicle) cluster_1 With Drug NoDrug Target Protein Heat_NoDrug Heat Applied NoDrug->Heat_NoDrug Low Tm Denatured_NoDrug Denatured & Aggregated Protein Heat_NoDrug->Denatured_NoDrug WithDrug Drug Target Protein Heat_WithDrug Heat Applied WithDrug->Heat_WithDrug High Tm Stable_WithDrug Stabilized Complex (Soluble) Heat_WithDrug->Stable_WithDrug caption Fig 2. Principle of Cellular Thermal Shift Assay (CETSA)

Caption: CETSA demonstrates target engagement by ligand-induced thermal stabilization.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative, self-validating protocols for the key assays described.

Protocol 1: Kinase-Glo® Luminescent Kinase Assay (IC50 Determination)
  • Objective: To determine the IC50 value of a test compound against a purified kinase.

  • Materials:

    • Purified, active kinase of interest.

    • Specific peptide substrate for the kinase.

    • Kinase reaction buffer (specific to the kinase).

    • ATP solution.

    • Test compound serially diluted in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).[16]

    • White, opaque 96- or 384-well microplates.

    • Luminometer.

  • Procedure:

    • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (0%) control and wells without kinase for "maximum inhibition" (100%) control.

    • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase. Dispense this mix into each well of the assay plate.

    • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase. Add the ATP solution to all wells to start the reaction.

    • Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The plate can be gently shaken.

    • ATP Detection: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[10] Add a volume of the reagent equal to the volume of the kinase reaction in each well.[10][18]

    • Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot-Based CETSA for Target Engagement
  • Objective: To determine if a compound engages its target protein in intact cells.

  • Materials:

    • Cultured cells expressing the target protein.

    • Cell culture medium, PBS, trypsin.

    • Test compound and DMSO (vehicle).

    • Protease and phosphatase inhibitor cocktails.

    • Thermal cycler or water baths.

    • Cell lysis buffer (e.g., RIPA buffer).

    • Primary antibody specific to the target protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Western blot equipment (gels, transfer system, imaging system).

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of the test compound or DMSO vehicle for a specified duration (e.g., 2 hours) in the incubator.[20]

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[20]

    • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.[20]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. This step releases the soluble proteins.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., using a BCA assay). Normalize all samples to the same protein concentration.

    • Western Blotting:

      • Separate the normalized protein samples by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with the primary antibody against the target protein.

      • Wash and probe with the HRP-conjugated secondary antibody.

      • Apply ECL substrate and image the resulting chemiluminescence.

    • Analysis: Quantify the band intensity for each lane. Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate the CETSA melting curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

Conclusion

The 2-aminopyrimidine scaffold, central to the structure of this compound, is a validated and highly promising framework for the development of targeted kinase inhibitors.[1][8] A systematic and logical approach, beginning with broad biochemical screening to identify potential targets, followed by rigorous cellular assays like CETSA to confirm target engagement, is paramount for a successful drug discovery program.[19][20] This tiered strategy ensures that only the most promising compound-target interactions are advanced, maximizing the potential for developing novel, effective therapeutics while efficiently allocating research resources. The methodologies and causal reasoning provided in this guide offer a robust framework for any research team embarking on the characterization of novel pyrimidine-based kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[3][4] This reaction's ability to couple aryl halides with a diverse range of amines has made it indispensable in the synthesis of complex molecules, including many pharmaceuticals.[5][6]

This document provides a detailed guide for the Buchwald-Hartwig amination of 4-chloro-N-methylpyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-deficient pyrimidine ring and the chloro substituent presents specific challenges, such as the relatively inert nature of the C-Cl bond towards oxidative addition, which necessitates careful selection of the catalytic system.[7][8] These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol and expert insights into the critical parameters for achieving a successful and efficient C-N coupling.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[7][11]

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-arylpyrimidin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

The efficiency and success of this cycle are highly dependent on the judicious choice of the palladium source, ligand, base, and solvent.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase+X- Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guided Selection

The successful amination of an electron-deficient heteroaryl chloride like this compound hinges on the optimal selection of reaction components.

1. Palladium Precatalyst:

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their reliability and efficiency in generating the active Pd(0) species.[7] For challenging substrates, palladacycle-based precatalysts (e.g., G3 or G4) can provide higher activity and cleaner reactions.[12]

2. Ligand Selection:

The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination, especially with less reactive aryl chlorides.[13] Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition step and promote reductive elimination.[8] For heteroaryl chlorides, ligands from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) have shown excellent performance.[7][14] Xantphos is another viable option that has been successfully used in the amination of aminopyrimidines.[15][16]

3. Base:

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for these reactions.[7] If the substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[7][10]

4. Solvent:

Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[7] Aprotic solvents with relatively high boiling points are typically used to allow for elevated reaction temperatures. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[12][17] The choice of solvent can also influence the solubility of the reagents and the overall reaction rate.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic aniline. Researchers should note that optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound143.581.01.0
Arylamine-1.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Impure solvent or reagents.[7]- Low reaction temperature.- Use a fresh batch of catalyst and ligand.- Consider using a more active precatalyst (e.g., XPhos Pd G3).- Ensure proper degassing of the solvent and use of a glovebox if possible.- Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Side Product - Reductive elimination is slow compared to competing pathways.- Presence of trace water.- Screen different ligands; sometimes a slightly less bulky ligand can favor reductive elimination.- Ensure rigorously anhydrous conditions.
Formation of Diarylated Amine - The product amine is more reactive than the starting amine.- Use a slight excess of the starting amine.- Monitor the reaction closely and stop it once the starting material is consumed.
Complex Reaction Mixture - Decomposition of starting materials or product under basic conditions.- Side reactions involving functional groups on the coupling partners.- Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a more active catalyst system.- Protect sensitive functional groups if necessary.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-N-methylpyrimidin-2,4-diamines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively overcome the challenges associated with the coupling of electron-deficient heteroaryl chlorides. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective protein kinase inhibitors.[1] Its ability to mimic the hydrogen bonding interactions of adenine with the kinase hinge region makes it an ideal starting point for inhibitor design.[2][3] This guide provides a detailed technical overview and robust protocols for the synthetic utilization of a key intermediate, 4-Chloro-N-methylpyrimidin-2-amine , in the construction of diverse libraries of kinase inhibitors. We will explore the causality behind core synthetic strategies, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution, offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes for therapeutic intervention, particularly in oncology.[4] Kinase inhibitors have revolutionized cancer treatment, and a significant portion of these drugs are built upon heterocyclic scaffolds capable of competing with ATP at its binding site.[2][5]

The pyrimidine ring is a bioisostere of the purine base adenine, allowing it to form crucial hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor, providing a stable foundation for further derivatization.[3] The strategic functionalization of the pyrimidine core allows medicinal chemists to extend substituents into adjacent hydrophobic pockets and solvent-exposed regions, thereby achieving high potency and selectivity for the target kinase.

This compound (CAS: 22404-46-2) is an exceptionally valuable building block in this context.[6][7] The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity, while the pre-installed N-methyl-2-amine moiety provides the essential hinge-binding element.

Physicochemical Properties and Reactivity of the Core Scaffold

Understanding the inherent reactivity of this compound is fundamental to designing successful synthetic campaigns.

  • Structure:

    • Molecular Formula: C₅H₆ClN₃[6]

    • Molecular Weight: 143.57 g/mol [6]

  • Reactivity Profile:

    • The pyrimidine ring is an electron-deficient system, which activates the chlorine atom at the C4 position towards nucleophilic attack.

    • This C4-Cl bond is the primary site for functionalization and is readily susceptible to both Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SₙAr) .[8] The general reactivity preference for 2,4-dichloropyrimidines is at the C4 position, making this scaffold ideal for selective, single-site modification.[8]

Core Synthetic Methodologies & Protocols

The derivatization of this compound is predominantly achieved through two powerful and complementary synthetic strategies. The choice between them depends on the desired C-N or C-C bond formation and the nature of the coupling partner.

Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Causality: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds between aryl halides and amines.[9][10] Its broad functional group tolerance and high efficiency have made it indispensable in drug discovery.[9] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of specialized phosphine ligands (e.g., Xantphos, Josiphos) that facilitate the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][9] This method is ideal for coupling a wide array of anilines and heterocyclic amines to the C4 position of the pyrimidine core.

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl amine (1.1 - 1.2 eq.), Sodium tert-butoxide (NaOtBu, 1.4 eq.), and the phosphine ligand (e.g., Xantphos, 4-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.1 M concentration relative to the pyrimidine).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-3 mol%) to the mixture.

  • Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring at 85-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired N-arylpyrimidin-2-amine product.[1][11]

Palladium-Catalyzed Suzuki-Miyaura Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon (C-C) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[12][13] This reaction is paramount for introducing aryl or heteroaryl moieties, which can engage in crucial π-stacking or hydrophobic interactions within the kinase active site. The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to forge the new C-C bond.[14]

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 5 mol%] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Solvent System: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., in a 4:1 ratio). The concentration should be approximately 0.1-0.2 M.

  • Reaction Conditions: Heat the mixture with stirring. For conventional heating, temperatures of 90-100 °C are common. For microwave-assisted synthesis, a temperature of 120-150 °C for 15-30 minutes is often effective. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 4-aryl-N-methylpyrimidin-2-amine.

Nucleophilic Aromatic Substitution (SₙAr)

Expertise & Causality: SₙAr is a more classical approach that leverages the electron-deficient nature of the pyrimidine ring. The ring's nitrogen atoms act as strong electron-withdrawing groups, activating the C4 position for direct displacement of the chloride by a suitable nucleophile.[15] This method is often simpler, avoiding the need for metal catalysts and specialized ligands. It is particularly effective with strong nucleophiles like aliphatic amines or when assisted by heat (conventional or microwave). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step.

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr).

Protocol 3: General Procedure for SₙAr with an Amine

  • Reaction Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq.) in a suitable solvent such as n-Butanol, Ethanol, or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the nucleophilic amine (1.5 - 2.0 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to act as a proton scavenger.

  • Reaction Conditions: Seal the vessel and heat to 120-150 °C for 4-24 hours. Microwave irradiation (140 °C for 1-2 hours) can significantly accelerate the reaction.[15]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Representative Kinase Inhibitors

The following table showcases representative kinase inhibitors whose core structures can be synthesized using the methodologies described above, demonstrating the versatility of the 2-aminopyrimidine scaffold.

Coupling Partner ExampleReaction TypeFinal Structure ExampleTarget KinaseIC₅₀ (nM)
3-ethynyl-4-methylanilineBuchwald-Hartwig(Structure derived from scaffold)EGFR< 10
4-(Piperazin-1-yl)anilineBuchwald-Hartwig(Structure derived from scaffold)Aurora A~ 50
1-methyl-1H-pyrazol-4-ylboronic acidSuzuki-Miyaura(Structure derived from scaffold)CDK2~ 75
MorpholineSₙAr(Structure derived from scaffold)PLK4~ 20[16]

Note: IC₅₀ values are representative and sourced from analogous compounds in the literature to illustrate potential activity.

Integrated Synthetic and Screening Workflow

The successful discovery of a novel kinase inhibitor involves a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Start: 4-Chloro-N- methylpyrimidin-2-amine C Reaction Optimization (Suzuki, Buchwald, SnAr) A->C B Coupling Partner (Amine or Boronic Acid) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Primary Kinase Assay (IC₅₀ Determination) D->E F Kinome Selectivity Profiling E->F H Structure-Activity Relationship (SAR) Analysis E->H G Cell-Based Assays (Anti-proliferative Activity) F->G G->H I ADME/Tox Profiling G->I H->B Design New Analogs J Candidate Selection I->J

Caption: A comprehensive workflow from synthesis to candidate selection.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. The robust and well-established protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution provide medicinal chemists with a powerful toolkit to rapidly generate diverse libraries of compounds. By strategically modifying the C4 position of this pyrimidine core, researchers can systematically explore structure-activity relationships, leading to the discovery of potent and selective kinase inhibitors for a range of therapeutic targets.

References

Application Note: A Guide to the Palladium-Catalyzed N-Arylation of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including highly successful kinase inhibitors like Imatinib.[1] The ability to forge carbon-nitrogen (C-N) bonds to introduce aryl moieties onto this privileged heterocycle is a critical transformation for generating molecular diversity and tuning pharmacological properties.

Historically, the synthesis of N-aryl-2-aminopyrimidines was often achieved through multi-step sequences, such as the condensation of substituted guanidines with enones, which suffered from limited substrate availability.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[2][3] It provides a robust, versatile, and highly efficient method for the direct N-arylation of amines with aryl halides and pseudohalides, demonstrating broad functional group tolerance and applicability to complex heterocyclic systems.[3][4]

This guide provides an in-depth analysis and detailed protocols for the N-arylation of 4-Chloro-N-methylpyrimidin-2-amine, a common building block in pharmaceutical synthesis. We will explore the causality behind the selection of reaction components and provide a field-proven, step-by-step procedure designed for immediate application in a research and development setting.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is paramount to troubleshooting and optimizing the reaction. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

The efficiency of each step is highly dependent on the specific combination of catalyst, ligand, base, and solvent, as detailed in the following sections.

pd0 Active Pd(0)L Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X In pd_complex Ar-Pd(II)(L)-X Complex oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH In pd_amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base In BH⁺X⁻ Out pd_amido_complex Ar-Pd(II)(L)-NR₂ Complex deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product N-Aryl Product (Ar-NR₂) reductive_elimination->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Dissecting the Reaction: Key Parameters and Their Rationale

The success of the N-arylation of this compound hinges on the careful selection of four key components.

  • The Palladium Source: While a Pd(0) species is the active catalyst, stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or Pd(II) chloride complexes like dichlorobis(triphenylphosphine)palladium(II) are often used as pre-catalysts.[1][7] These are reduced in situ to the active Pd(0) form. Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used directly.[8][9] The choice often comes down to air stability, cost, and ease of handling.

  • The Ligand (The Catalyst's Co-pilot): This is arguably the most critical variable. For challenging substrates like electron-deficient chloro-heterocycles, bulky and electron-rich phosphine ligands are essential.[2][6] These ligands promote the crucial oxidative addition and reductive elimination steps.[5]

    • Biaryl Phosphines (Buchwald Ligands): Ligands like XPhos, RuPhos, and BrettPhos have proven exceptionally effective for a wide range of C-N couplings, including those involving heteroaryl chlorides.[3]

    • Bidentate Ligands: Ligands such as Xantphos are widely used and were specifically cited for the successful N-arylation of aminopyrimidine derivatives.[1][10] Their defined "bite angle" can stabilize the palladium center and facilitate the desired reactivity.

  • The Base: A base is required to deprotonate the amine, making it a more potent nucleophile. The choice of base must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or product.

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these transformations.[1][10]

    • Inorganic Carbonates: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more acidic amine substrates or when milder conditions are required.[6][8]

  • The Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

    • Aromatic Hydrocarbons: Toluene is a very common choice, offering a suitable boiling point for reactions that require heating (reflux).[1][10]

    • Ethers: Dioxane and tetrahydrofuran (THF) are also frequently employed.[4][6] It is critical to use anhydrous grades of these solvents.

Comparative Analysis of Reaction Conditions

The following table summarizes typical conditions for palladium-catalyzed N-arylation reactions on related heterocyclic scaffolds, providing a valuable starting point for optimization.

SubstrateAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-(Pyridin-3-yl)pyrimidin-2-amineAryl BromidePdCl₂(PPh₃)₂ (10%)Xantphos (10%)NaOtBu (3.0)TolueneReflux27-82%[1]
4-Chloro-6-methylpyrimidin-2-amineAryl BromidePdCl₂(PPh₃)₂ (10%)Xantphos (10%)NaOtBu (3.0)TolueneReflux35%[1]
2-Chloropyrimidine derivativeVarious AminesPd₂(dba)₃ (2.5%)X-Phos (5.0%)K₂CO₃ (2.0)n-BuOH85N/A[8]
ortho-methyl 4-anilino-1-Boc-piperidineAryl HalidePd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene110N/A[9]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the N-arylation of this compound with a representative aryl bromide.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • An inert gas source (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add solids to oven-dried flask: - this compound - Aryl Bromide - NaOtBu - Pd₂(dba)₃ - Xantphos setup2 2. Evacuate & backfill flask with Argon (3x) setup1->setup2 setup3 3. Add anhydrous Toluene via syringe setup2->setup3 reaction 4. Heat mixture to 100-110 °C with vigorous stirring setup3->reaction monitoring 5. Monitor progress via TLC or LC-MS (Typically 8-24 hours) reaction->monitoring workup1 6. Cool to room temperature and dilute with Ethyl Acetate monitoring->workup1 workup2 7. Filter through Celite to remove catalyst residues workup1->workup2 workup3 8. Wash filtrate with water & brine workup2->workup3 workup4 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate workup3->workup4 purify 10. Purify crude product via flash column chromatography workup4->purify

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add anhydrous toluene via syringe (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8 to 24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-N-methylpyrimidin-2-amine product.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the N-arylation of this compound. By carefully selecting a synergistic combination of a palladium source, a bulky phosphine ligand (such as Xantphos or a biaryl phosphine), a strong non-nucleophilic base like NaOtBu, and an anhydrous aprotic solvent, researchers can reliably and efficiently synthesize a diverse array of N-aryl pyrimidinamine derivatives. The protocol detailed herein provides a robust and validated starting point for these critical transformations in the drug discovery and development pipeline.

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 4-Substituted-N-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with the versatile building block, 4-Chloro-N-methylpyrimidin-2-amine. We delve into the fundamental principles of microwave chemistry, offering field-proven insights into reaction optimization for crucial C-C and C-N bond-forming reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility to accelerate the synthesis of novel pyrimidine-based compounds for discovery pipelines.

The Synergy of Microwaves and Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The derivatization of this scaffold is therefore a critical activity in drug discovery. This compound is a particularly valuable starting material due to the reactive C4-chloro substituent, which serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions.

Conventional thermal heating methods for these transformations often require long reaction times, high temperatures, and can lead to the formation of undesirable by-products.[1] Microwave-assisted organic synthesis (MAOS) offers a transformative solution. Unlike conventional heating which relies on slow conductive heat transfer through the vessel walls, microwave irradiation directly couples with polar molecules in the reaction mixture.[2][3] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules or molecules with a dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and friction generates heat efficiently and uniformly throughout the bulk of the reaction medium.[2][4][5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat.[3][4]

This direct, volumetric heating mechanism results in a rapid temperature increase, dramatically reducing reaction times from hours to mere minutes, often leading to cleaner reactions with higher yields and improved selectivity.[1][2][5] This efficiency makes MAOS an indispensable tool for rapid library synthesis and lead optimization.

Visualizing the MAOS Workflow

The general workflow for setting up a microwave-assisted reaction is streamlined for efficiency and safety.

MAOS_Workflow cluster_prep Step 1: Reagent Preparation cluster_setup Step 2: Reactor Setup cluster_reaction Step 3: Irradiation cluster_workup Step 4: Product Isolation A Weigh Substrates, Catalyst & Base B Add Stir Bar & Solvents to Microwave Vial A->B Combine C Seal Vial with Septum Cap B->C D Place Vial in Microwave Cavity C->D E Set Parameters: Temp, Time, Power D->E F Run Reaction with Stirring E->F Initiate G Cool Vial to Room Temperature F->G H Perform Aqueous Work-up & Extraction G->H I Purify via Chromatography H->I Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl Complex1 L₂Pd(II)(Ar)Cl OxAdd->Complex1 BaseAssoc Base Association & Amine Coordination Complex1->BaseAssoc + R₂NH, Base Complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺Cl⁻ BaseAssoc->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + Ar-NR₂

References

Application Note: A Robust HPLC-Based Purification Strategy for 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the purification of 4-Chloro-N-methylpyrimidin-2-amine, a key heterocyclic intermediate in pharmaceutical synthesis. Due to its polar and basic nature, this compound presents specific chromatographic challenges, including poor retention on traditional reversed-phase media and peak tailing. We provide a primary, optimized Reversed-Phase HPLC (RP-HPLC) method that utilizes an acidic mobile phase modifier to ensure sharp, symmetrical peaks and reproducible retention. Furthermore, an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) strategy is discussed for resolving highly polar impurities. This guide is designed to be a comprehensive resource, explaining the scientific rationale behind methodological choices and providing a robust framework for obtaining high-purity material suitable for downstream applications.

Introduction: The Chromatographic Challenge

This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] The purity of such synthetic intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy.

The structure of this compound contains two key features that dictate the purification strategy:

  • Polarity: The molecule is relatively polar, which can lead to insufficient retention on non-polar C18 stationary phases under standard conditions.[2]

  • Basic Amine Groups: The N-methylamine and pyrimidine ring nitrogens are basic. In RP-HPLC, these basic sites can interact electrostatically with residual acidic silanol groups (Si-OH) on the silica backbone of the stationary phase, causing significant peak tailing and poor resolution.[3][4]

This guide provides a systematic approach to overcome these challenges, ensuring high-resolution separation and yielding a final product of >98% purity.

Foundational Principles: Selecting the Right Chromatographic Mode

A successful purification is built on a logical method development strategy. For a polar, basic analyte like this compound, two modes are primarily considered.

Strategy A: Reversed-Phase HPLC with Mobile Phase Modifiers (Primary Method)

Reversed-phase chromatography is the workhorse of the pharmaceutical industry.[1] The key to success with basic compounds is to control the ionization state of both the analyte and the stationary phase. This is achieved by adding an acidic modifier to the mobile phase.[5]

  • Mechanism of Action: By maintaining a low pH (typically 2-3), two critical events occur:

    • Analyte Protonation: The basic amine groups on the analyte are fully and consistently protonated (R-NH₂⁺). This prevents peak splitting or broadening that would occur if the analyte existed in both ionized and non-ionized forms.

    • Silanol Suppression: The ionization of residual silanol groups on the silica surface is suppressed. This minimizes the undesirable ionic interactions that cause peak tailing.[6]

  • Choice of Modifier:

    • Trifluoroacetic Acid (TFA): TFA is a strong acid and an excellent ion-pairing agent.[7][8] At a concentration of 0.1%, it lowers the mobile phase pH to around 2.1 and forms a neutral ion-pair with the protonated analyte.[6] This complex is more hydrophobic, leading to increased retention and significantly improved peak shape, making it the ideal choice for purification with UV detection.[7][9]

    • Formic Acid (FA): Formic acid is a weaker acid and is preferred when the collected fractions will be analyzed by mass spectrometry (MS), as TFA is a known cause of ion suppression.[10] However, its lesser acidity may not suppress silanol interactions as effectively, potentially requiring a more highly end-capped column to achieve sharp peaks.[11]

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) (Alternative Method)

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in RP-HPLC.[12][13][14]

  • Mechanism of Action: HILIC employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[15] The analyte partitions between the organic mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[12][14] More polar compounds are more strongly retained, resulting in an elution order that is generally the inverse of RP-HPLC.[12] This makes HILIC an excellent orthogonal technique for isolating impurities with different characteristics.

The following diagram illustrates the decision-making process for method development.

MethodDevelopment start Start: Crude This compound scout_rp Initial Scouting Run (RP-HPLC, C18 Column, ACN/Water Gradient) start->scout_rp check_retention Sufficient Retention and Good Peak Shape? scout_rp->check_retention optimize_rp Optimize RP-HPLC Method check_retention->optimize_rp  Yes consider_hilic Consider HILIC check_retention->consider_hilic No (Poor retention / co-elution with polar impurities) add_modifier Add Acidic Modifier (0.1% TFA for UV) (0.1% FA for MS) optimize_rp->add_modifier adjust_gradient Adjust Gradient Slope & Flow Rate for Resolution add_modifier->adjust_gradient final_rp Final Validated RP-HPLC Method adjust_gradient->final_rp hilic_protocol Develop HILIC Method (Silica Column, High ACN -> Low ACN Gradient) consider_hilic->hilic_protocol final_hilic Final HILIC Method (Orthogonal Separation) hilic_protocol->final_hilic

Caption: Logical workflow for HPLC method development.

Detailed Protocol: Purification via Reversed-Phase HPLC

This protocol is optimized for preparative scale purification with UV-based fraction collection.

Materials and Equipment
  • HPLC System: Preparative HPLC system with gradient capability, UV-Vis detector, and fraction collector.

  • Column: C18 stationary phase, 5-10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Modifier: HPLC-grade Trifluoroacetic Acid (TFA).

  • Sample: Crude this compound product.

  • Glassware: Volumetric flasks, beakers, graduated cylinders.

  • Filtration: 0.45 µm syringe filters (PTFE or similar solvent-compatible).

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Accurately weigh the crude product.

  • Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of Acetonitrile/Water or DMSO is often a good starting point. The goal is to create the most concentrated solution possible without precipitation.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Parameters & Operation

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard non-polar phase for reversed-phase separations.[5]
Mobile Phase A 0.1% TFA in WaterSuppresses silanol interactions and ensures analyte protonation.[6][7]
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic eluent.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column; adjust based on column dimensions and pressure limits.
Detection UV at 254 nm and 280 nmPyrimidine rings typically absorb strongly in this range. Monitor multiple wavelengths.
Injection Volume 1-5 mL (dependent on concentration and column loading)Maximize loading without compromising resolution.
Column Temperature Ambient or 30 °CControlled temperature ensures reproducible retention times.
Gradient Program Time (min) % B
0.010
2.010
22.060
25.095
30.095
31.010
35.010
Purification Workflow & Post-Purification Processing

The overall process from crude material to purified solid is depicted below.

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation crude Crude Solid dissolve Dissolve & Filter Sample crude->dissolve inject Inject onto Prep HPLC System dissolve->inject collect Collect Fractions (UV-Triggered) inject->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Rotary Evaporator) pool->evaporate final_product High-Purity Solid Product evaporate->final_product

Caption: End-to-end workflow for HPLC purification.

  • Purification Run: Inject the prepared sample onto the equilibrated HPLC system.

  • Fraction Collection: Collect fractions based on the UV detector signal. Set the threshold to collect the main peak and any shoulders separately.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final residue acidic. A subsequent lyophilization or co-evaporation with a neutral solvent may be necessary.

  • Final Product: Dry the resulting solid under high vacuum to obtain the purified this compound as its TFA salt.

Method Trustworthiness: Validation & System Suitability

To ensure the reliability and reproducibility of the purification, the analytical method used for fraction analysis must be validated according to established guidelines, such as ICH Q2(R1).[16][17][18] A robust method demonstrates that it is fit for its intended purpose.[18]

System Suitability Testing (SST)

Before any analysis, a system suitability test must be performed by injecting a standard solution of the purified compound. The results must meet predefined criteria to ensure the chromatographic system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry; high tailing indicates silanol interactions.
Resolution (Rs) Rs ≥ 2.0Ensures baseline separation between the main peak and closest impurity.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
RSD of Retention Time ≤ 1.0% (n=5)Demonstrates the stability and reproducibility of the pump and system.
RSD of Peak Area ≤ 2.0% (n=5)Demonstrates the precision of the injector and detector.
ICH Q2(R1) Validation Parameters

The following table summarizes key validation characteristics that should be assessed for the associated analytical method.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results to the true value, assessed by spike/recovery experiments.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Severe Peak Tailing 1. Insufficient mobile phase modifier (pH too high).2. Column degradation (loss of end-capping).3. Column overloading.1. Ensure 0.1% TFA is correctly prepared.2. Replace the column.3. Reduce injection volume or sample concentration.
Poor Resolution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Decrease the gradient slope (%B/min) around the elution time of the target.2. Try a different column chemistry (e.g., Phenyl-Hexyl).
Low Retention 1. Analyte is too polar for C18.2. Mobile phase is too strong.1. Switch to the HILIC method.2. Lower the initial %B in the gradient.
Split Peaks 1. Sample solvent is too strong ("solvent effect").2. Column is clogged or has a void.1. Dissolve the sample in a weaker solvent or match the initial mobile phase.2. Reverse-flush the column or replace it.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By employing a C18 reversed-phase column with a trifluoroacetic acid-modified mobile phase, the common chromatographic issues of peak tailing and poor retention associated with polar basic compounds are effectively overcome. The detailed workflow, from method development logic to post-purification processing, coupled with guidelines for system suitability and method validation, establishes a trustworthy and robust strategy for obtaining high-purity material essential for research and drug development.

References

Application Note: Structural Characterization of 4-Chloro-N-methylpyrimidin-2-amine and its Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural characterization of 4-Chloro-N-methylpyrimidin-2-amine and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrimidine scaffolds are fundamental in medicinal chemistry, and a precise understanding of their structure is paramount for drug design and development. This document outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, offering field-proven insights into experimental design and spectral interpretation. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently elucidate the nuanced structural features of this important class of molecules.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a privileged scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The specific substitution pattern on the ring dramatically influences the molecule's pharmacological properties. This compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its reactivity at the C4 position, facilitated by the chlorine leaving group, allows for the introduction of various functionalities, leading to the generation of extensive chemical libraries for drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note will detail the strategic application of NMR to confirm the identity and purity of this compound and to fully characterize its derivatives.

Foundational Principles: Why NMR is a Definitive Tool

The power of NMR in this context stems from its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. Furthermore, through-bond scalar couplings (J-couplings) between nuclei provide definitive evidence of atomic connectivity.

For a molecule like this compound, ¹H NMR allows for the direct observation of the pyrimidine ring protons and the N-methyl protons. ¹³C NMR provides insight into the carbon skeleton. For more complex derivatives, where signal overlap in 1D spectra can create ambiguity, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular framework.[2][3]

By systematically applying these techniques, a self-validating dataset is generated, leading to an unequivocal structural assignment.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is critical for obtaining high-resolution data.[4][5]

Materials:

  • This compound derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tubes[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the compound in various non-deuterated solvents to find a suitable deuterated solvent for the NMR experiment. CDCl₃ is a common first choice for many organic compounds. For more polar derivatives, DMSO-d₆ is an excellent alternative.[6]

  • Weighing the Sample: Accurately weigh the required amount of the sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution by passing it through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These parameters are provided as a starting point and may require optimization based on the specific compound and spectrometer.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans: 8-16 (adjust for concentration)

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition (Proton-Decoupled):

  • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or similar)[7]

  • Spectral Width: 0 to 180 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds (longer delays may be needed for quaternary carbons)[7]

  • Number of Scans: 1024 or higher (adjust based on sample concentration)

  • Temperature: 298 K

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment, especially for novel derivatives, the following 2D experiments are recommended.

¹H-¹H COSY Acquisition:

  • Pulse Program: Standard COSY (cosygpqf or similar)

  • Spectral Width (F1 and F2): Set to the range of proton signals

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

¹H-¹³C HSQC Acquisition:

  • Pulse Program: Edited HSQC with multiplicity determination (hsqcedetgpsisp2.3 or similar)

  • Spectral Width (F2 - ¹H): Set to the range of proton signals

  • Spectral Width (F1 - ¹³C): Set to the range of carbon signals

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

¹H-¹³C HMBC Acquisition:

  • Pulse Program: Standard HMBC (hmbcgplpndqf or similar)

  • Spectral Width (F2 - ¹H): Set to the range of proton signals

  • Spectral Width (F1 - ¹³C): Set to the range of carbon signals

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 4-16

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine relative proton counts. Identify the precise chemical shift for all peaks in both ¹H and ¹³C spectra.

Spectral Interpretation: A Case Study of this compound

The following section details the expected NMR data for the parent compound, this compound, and provides a logical workflow for its interpretation.

Predicted NMR Data

The chemical shifts of pyrimidine derivatives are influenced by the electronic effects of their substituents.[8] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly deshields the ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H5~6.6Doublet (d)~110
H6~8.1Doublet (d)~158
NH~5.5Broad Singlet (br s)-
N-CH₃~3.0Doublet (d)~28
C2--~163
C4--~161

Note: Predicted values are based on data from similar substituted pyrimidines and may vary depending on the solvent and concentration.[7][9]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the structure using a combination of 1D and 2D NMR data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Final Structure Confirmation H1_NMR ¹H NMR: - Identify proton signals (H5, H6, NH, N-CH₃) - Observe multiplicities (doublets, broad singlet) - Integrate for proton count COSY COSY: - Confirm coupling between H5 and H6 H1_NMR->COSY Provides proton framework HSQC HSQC: - Correlate H5 to C5 - Correlate H6 to C6 - Correlate N-CH₃ protons to N-CH₃ carbon H1_NMR->HSQC C13_NMR ¹³C NMR: - Identify carbon signals (C2, C4, C5, C6, N-CH₃) C13_NMR->HSQC Provides carbon framework HMBC HMBC: - Confirm C4 position via correlation from H5 and H6 - Confirm C2 position via correlation from N-CH₃ and H6 - Link N-CH₃ to C2 COSY->HMBC HSQC->HMBC Defines direct attachments Structure Assigned Structure of This compound HMBC->Structure Confirms full connectivity

Caption: Workflow for NMR-based structure elucidation.

Detailed Interpretation
  • ¹H NMR Spectrum:

    • Expect two doublets in the aromatic region corresponding to the pyrimidine protons, H5 and H6. The coupling constant between them (³JHH) should be around 5-6 Hz.

    • H6 will be further downfield than H5 due to the deshielding effect of the adjacent nitrogen atom.

    • A broad singlet, exchangeable with D₂O, will correspond to the NH proton. Its chemical shift can be highly variable.

    • A doublet will be observed for the N-methyl protons, coupled to the NH proton. The integration of this signal should correspond to three protons.

  • ¹³C NMR Spectrum:

    • Four signals are expected in the aromatic region for the pyrimidine carbons (C2, C4, C5, C6).

    • C2, C4, and C6 will be significantly downfield due to their attachment to electronegative nitrogen or chlorine atoms. C5 will be the most upfield of the ring carbons.

    • A signal around 28 ppm will correspond to the N-methyl carbon.

  • 2D NMR Spectra:

    • COSY: A cross-peak between the signals for H5 and H6 will definitively confirm their scalar coupling and thus their adjacency on the pyrimidine ring.

    • HSQC: This experiment will unambiguously link each proton to its directly attached carbon. For instance, the proton at ~6.6 ppm will show a correlation to the carbon at ~110 ppm, assigning them as H5 and C5, respectively.

    • HMBC: This is the key experiment for confirming the overall connectivity. Key expected correlations are illustrated below.

Caption: Expected key HMBC correlations for structural confirmation.

  • The N-methyl protons should show a correlation to C2, confirming the 2-amino substitution pattern.

  • H5 should show correlations to C4 and C6.

  • H6 should show correlations to C2 and C4.

By assembling this web of correlations, the structure can be confirmed with a very high degree of confidence.

Conclusion

This application note provides a robust and scientifically rigorous protocol for the characterization of this compound derivatives by NMR spectroscopy. The systematic application of 1D and 2D NMR experiments generates a self-validating dataset that allows for unambiguous structural elucidation. By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, this guide empowers researchers in drug discovery and chemical synthesis to confidently characterize this vital class of heterocyclic compounds, thereby accelerating the development of new therapeutic agents.

References

Application Note: A Guide to the Scalable Synthesis of 4-Chloro-N-methylpyrimidin-2-amine Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acids and engage in critical hydrogen bonding and π-π stacking interactions with biological targets.[1] Specifically, 4-Chloro-N-methylpyrimidin-2-amine serves as a high-value, versatile intermediate for the synthesis of a diverse range of biologically active molecules. The chlorine atom at the 4-position is readily displaced by various nucleophiles, providing a robust platform for generating libraries of derivatives. However, transitioning the synthesis of this key intermediate and its subsequent derivatives from the laboratory bench to a kilogram scale presents significant challenges in terms of safety, efficiency, and purity. This guide provides a comprehensive, field-proven framework for the scale-up synthesis, process optimization, and derivatization of this compound, tailored for researchers, chemists, and process development professionals in the pharmaceutical industry.

Strategic Approach to Synthesis: The Core Scaffold

The successful scale-up of any synthetic process begins with the selection of a robust, cost-effective, and safe route. For this compound, a common and highly scalable strategy involves a two-step process: (1) cyclocondensation to form the pyrimidinone ring system, followed by (2) chlorination to install the reactive handle.

Retrosynthetic Analysis & Mechanistic Rationale

The chosen pathway begins with readily available and inexpensive starting materials. The core pyrimidinone is constructed via the condensation of ethyl acetoacetate with N-methylguanidine. This reaction is a classic example of a cyclocondensation that proceeds reliably and in high yield.

The subsequent chlorination step is critical. While several chlorinating agents exist, phosphoryl chloride (POCl₃) is often the reagent of choice for industrial-scale synthesis due to its high reactivity and cost-effectiveness. The mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, forming a highly electrophilic intermediate that is subsequently attacked by a chloride ion to yield the desired 4-chloro product. Careful control of this highly exothermic reaction is paramount for safety and yield on a large scale.

Detailed Protocols for Kilogram-Scale Production

The following protocols are designed for scalability and have been optimized for safety and efficiency. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing all necessary personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-N-methylpyrimidin-2-amine

This protocol details the formation of the pyrimidinone precursor.

Table 1: Reagents for Pyrimidinone Synthesis

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
N-Methylguanidine HCl109.571.009.131.0
Sodium Ethoxide (21% in EtOH)68.053.20 (solution)9.871.08
Ethyl Acetoacetate130.141.259.601.05
Ethanol (Anhydrous)46.078.00 L--
Acetic Acid60.05As needed--
Water18.0210.0 L--

Step-by-Step Procedure:

  • Base Preparation: To a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, charge the sodium ethoxide solution in ethanol.

  • Guanidine Addition: Add the N-methylguanidine hydrochloride portion-wise to the sodium ethoxide solution at a temperature below 30°C. Stir the resulting slurry for 30 minutes. Causality: This step neutralizes the hydrochloride salt to liberate the free N-methylguanidine base required for the cyclization.

  • Substrate Addition: Slowly add ethyl acetoacetate to the reaction mixture, ensuring the internal temperature does not exceed 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water (5.0 L) to dissolve the sodium salt of the product.

  • Precipitation: Adjust the pH to 6.0-6.5 by the slow addition of glacial acetic acid. The product will precipitate out of the solution. Causality: Neutralizing the reaction mixture protonates the pyrimidinone, significantly decreasing its aqueous solubility and forcing precipitation.

  • Isolation: Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation. Filter the solid product, wash the cake with cold water (2 x 2.5 L), and dry under vacuum at 60°C to a constant weight.

  • Expected Outcome: A white to off-white solid with a typical yield of 85-95%.

Protocol 2: Chlorination to this compound

This protocol uses hazardous materials and requires strict safety controls.

Table 2: Reagents for Chlorination

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
4-Hydroxy-6-methyl-N-methylpyrimidin-2-amine139.151.007.191.0
Phosphoryl Chloride (POCl₃)153.333.3021.573.0
Toluene92.145.00 L--

Step-by-Step Procedure:

  • Reaction Setup: To a dry reactor rated for corrosive service, charge the 4-Hydroxy-6-methyl-N-methylpyrimidin-2-amine and toluene.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃) to the slurry over at least 1 hour, maintaining the internal temperature below 25°C using an ice bath or chiller. Causality: The initial reaction with POCl₃ is highly exothermic. Slow addition is a critical safety measure to prevent a runaway reaction.

  • Reaction: After the addition is complete, slowly heat the mixture to 100-110°C and maintain for 8-12 hours. The reaction progress should be monitored by HPLC.

  • Quench (CRITICAL STEP): Cool the reaction mixture to 20-25°C. In a separate, larger reactor, prepare a mixture of crushed ice and water (10 kg ice in 10 L water). Very slowly and carefully , transfer the reaction mixture into the ice-water slurry with vigorous stirring, ensuring the quench temperature is maintained below 20°C. Trustworthiness: This is the most hazardous step. The quench of excess POCl₃ with water is extremely exothermic and releases HCl gas. A slow, controlled reverse quench (adding reaction mixture to water) is essential for thermal management on a large scale.

  • Phase Separation: After the quench is complete, allow the mixture to settle and separate the organic (toluene) layer.

  • Neutralization & Extraction: Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8). Then, wash with brine.

  • Isolation: Concentrate the toluene layer under reduced pressure to afford the crude product. The product can often be purified by recrystallization from a suitable solvent system like heptane/ethyl acetate.

  • Expected Outcome: A crystalline solid with a typical yield of 75-85%.

Synthesis of Derivatives: The Power of SNAr

The 4-chloro substituent on the electron-deficient pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), making it an ideal handle for diversification.

Mechanistic Overview of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted product. The rate of this reaction is enhanced by the electron-withdrawing nature of the ring nitrogen atoms.

Diagram 1: General Synthetic Workflow

G A Ethyl Acetoacetate + N-Methylguanidine HCl B Protocol 1: Cyclocondensation A->B C 4-Hydroxy-6-methyl- N-methylpyrimidin-2-amine B->C D Protocol 2: Chlorination with POCl₃ C->D E Core Intermediate: This compound D->E F Protocol 3: SNAr Diversification E->F H Final Derivatives Library F->H G Diverse Nucleophiles (R-NH₂, R-SH, R-OH) G->F

Caption: High-level workflow for the synthesis of this compound derivatives.

Protocol 3: General Procedure for SNAr Derivatization

This general protocol can be adapted for a wide range of nucleophiles.

Table 3: General Reagents for SNAr Reaction

ReagentMolar Eq.Purpose
This compound1.0Substrate
Nucleophile (e.g., amine, thiol)1.1 - 1.5Reactant
Base (e.g., DIPEA, K₂CO₃)1.5 - 2.0HCl Scavenger
Solvent (e.g., IPA, DMF, NMP)5-10 volReaction Medium

Step-by-Step Procedure:

  • Setup: In a reactor, dissolve the this compound in the chosen solvent.

  • Addition: Add the base, followed by the slow addition of the nucleophile.

  • Reaction: Heat the mixture to a temperature between 60°C and 120°C, depending on the nucleophile's reactivity. Monitor the reaction by HPLC.

  • Work-up: Upon completion, cool the mixture and quench with water. The product may precipitate directly or require extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The final product can be purified by recrystallization, trituration with an anti-solvent, or, if necessary, column chromatography.

Diagram 2: SNAr Diversification Mechanism

Caption: The addition-elimination mechanism for SNAr on the pyrimidine core.

Analytical Quality Control and Troubleshooting

Robust analytical methods are essential for ensuring the quality and consistency of each batch.

Table 4: Recommended Analytical Controls

StageMethodPurposeSpecification Example
In-Process HPLCMonitor reaction completionStarting Material < 1.0%
Final Product ¹H & ¹³C NMRStructure confirmationConforms to reference spectra
LC-MSIdentity and PurityPurity ≥ 98.5% (by area %)
Melting PointPhysical constant105-108°C
Karl FischerWater content≤ 0.5% w/w

Diagram 3: Troubleshooting Guide for SNAr Reactions

G Start SNAr Reaction Issue Q1 Low or No Conversion? Start->Q1 Q2 Multiple Side Products? Start->Q2 Q3 Difficult Purification? Start->Q3 A1_1 Increase Temperature (e.g., 80°C to 100°C) Q1->A1_1 Yes Q1->Q2 No A1_2 Use a more polar solvent (e.g., IPA -> NMP) A1_1->A1_2 A1_3 Check Nucleophile/Base Quality A1_2->A1_3 A2_1 Lower Reaction Temperature Q2->A2_1 Yes Q2->Q3 No A2_2 Use a weaker, non-nucleophilic base (e.g., K₂CO₃ -> DIPEA) A2_1->A2_2 A2_3 Check for di-substitution or degradation A2_2->A2_3 A3_1 Develop a recrystallization protocol Q3->A3_1 Yes A3_2 Attempt trituration with an anti-solvent A3_1->A3_2 A3_3 Consider a salt screen for crystalline solid A3_2->A3_3

Caption: A decision-making flowchart for troubleshooting common SNAr reaction issues.

Conclusion

The scale-up synthesis of this compound and its derivatives is a robust and highly valuable process for drug discovery and development. By selecting a scalable synthetic route, implementing strict process controls—especially during the hazardous chlorination and quench steps—and utilizing the versatile SNAr reaction for diversification, research and development teams can efficiently produce large quantities of this key intermediate and its analogs. The protocols and insights provided in this guide offer a self-validating framework to ensure a safe, efficient, and reproducible manufacturing process, accelerating the path from chemical synthesis to clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to optimize your reaction yields.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. We will explore the root causes of common problems and provide actionable steps for remediation.

Problem 1: Low to No Product Formation

This is a frequent and frustrating issue, often pointing to problems with the catalytic cycle.

Question: I've set up my Suzuki coupling reaction with this compound, but I'm seeing very little or no desired product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki coupling of heteroaryl chlorides like this compound can often be traced back to catalyst deactivation or suboptimal reaction conditions.[1][2] The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, effectively taking it out of the catalytic cycle.[1][2] Additionally, chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the choice of catalyst, ligand, and reaction conditions particularly crucial.[2]

Here is a systematic approach to troubleshooting:

  • Ensure an Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[3] Inadequate degassing of your solvent or a poor seal on your reaction vessel can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.[3]

    • Protocol: Degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst and Ligand Selection: For less reactive aryl chlorides, a standard catalyst like Pd(PPh₃)₄ might not be sufficient.[4] More electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium center.

    • Recommendation: Consider using a pre-catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.[5]

  • Base and Solvent Compatibility: The choice of base and solvent is highly interdependent.[2] The base is crucial for the transmetalation step, and its effectiveness can be influenced by the solvent system.[6]

    • Common Systems: A combination of a moderately strong base like K₃PO₄ or K₂CO₃ in a solvent mixture such as 1,4-dioxane/water or toluene/water is often effective.[7][8][9] For some substrates, aqueous n-butanol has been shown to be a highly efficient solvent.[10][11]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid.[2]

    • Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature may be necessary, but if you observe catalyst decomposition (formation of palladium black), a lower temperature should be tried.

Problem 2: Presence of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Question: My reaction is proceeding, but I'm observing significant amounts of side products, mainly what appears to be the homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Answer:

The formation of side products is a common challenge in Suzuki couplings. The two most prevalent are the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen).[2]

  • Protodeboronation: This side reaction is often promoted by high temperatures and the presence of water with certain bases.[2]

    • Mitigation:

      • Use fresh, high-purity boronic acid. Older boronic acids can be partially decomposed.

      • Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more resistant to protodeboronation.[12]

      • Carefully control the reaction temperature.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other.

    • Mitigation:

      • Ensure efficient oxidative addition and transmetalation by optimizing the catalyst and ligand system.

      • Slightly adjusting the stoichiometry, for instance, by using a small excess of the this compound, can sometimes suppress homocoupling.

Problem 3: Inconsistent Yields

Reproducibility is key in chemical synthesis. If your yields are fluctuating between batches, it's important to identify the source of the variability.

Question: I've had some successful runs with decent yields, but my results are not consistent. What factors could be contributing to this irreproducibility?

Answer:

Inconsistent yields in Suzuki coupling reactions often point to subtle variations in reaction setup and reagent quality.

  • Reagent Quality:

    • Boronic Acid: As mentioned, the purity and stability of the boronic acid are critical. Consider protecting it as a diethanolamine adduct for increased stability.[13]

    • Solvent: Ensure your solvents are anhydrous and properly degassed for every reaction. The water content in aqueous solvent mixtures should be precisely controlled.

    • Base: The quality and handling of the base are important. For example, some bases can be hygroscopic.

  • Inert Atmosphere: Even small leaks in your inert gas setup can introduce enough oxygen to affect the reaction. Regularly check your manifold and connections.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[1][14] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. Real-time monitoring techniques can provide valuable insights into the reaction kinetics.[15][16]

Frequently Asked Questions (FAQs)

This section addresses common questions about the Suzuki coupling of this compound.

Q1: Which palladium catalyst is generally the most effective for the Suzuki coupling of chloropyrimidines?

While Pd(PPh₃)₄ can be effective, for less reactive chloro-substrates, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands often give better results.[2][6]

Q2: What is the optimal temperature range for this reaction?

The optimal temperature will depend on the specific catalyst, ligand, base, and solvent system used. A good starting point is typically between 80-100 °C.

Q3: Can I use microwave irradiation to improve my yields and reaction times?

Yes, microwave-assisted Suzuki couplings can be highly effective, often leading to dramatically reduced reaction times and improved yields, sometimes with lower catalyst loadings.[2][8]

Q4: My boronic acid is a heteroaryl boronic acid. Are there any special considerations?

Heteroaryl boronic acids can sometimes be challenging. For instance, those containing sulfur can poison the palladium catalyst.[8] Careful selection of the catalyst and ligand is crucial in these cases.

Q5: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring.[14] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are recommended.[1][17] NMR spectroscopy can also be a powerful tool for reaction monitoring.[18]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This is a general starting point and may require optimization for your specific boronic acid.

  • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst and Base Screening

The following table summarizes hypothetical results from a screening of catalysts and bases for the Suzuki coupling of this compound with phenylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9065
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)THF7078

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-B(OR)2 + Base R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Product Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue Check_Inert Is the atmosphere truly inert? Start->Check_Inert Check_Catalyst Is the catalyst/ligand optimal? Check_Inert->Check_Catalyst Yes Solution Improved Yield Check_Inert->Solution No, re-degas & seal Check_Conditions Are the base/solvent/temp correct? Check_Catalyst->Check_Conditions Yes Check_Catalyst->Solution No, screen ligands Check_Reagents Are reagents pure and fresh? Check_Conditions->Check_Reagents Yes Check_Conditions->Solution No, screen conditions Side_Products Are side products the main issue? Check_Reagents->Side_Products Yes Check_Reagents->Solution No, purify reagents Optimize_Temp Optimize temperature Side_Products->Optimize_Temp Yes Side_Products->Solution No Change_Boron Consider boronic ester Optimize_Temp->Change_Boron Change_Boron->Solution

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Reactions of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science, primarily due to the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for introducing a wide range of functional groups. However, like any reactive molecule, it is prone to several side reactions that can lead to impurities and reduced yields. Understanding these potential pitfalls is crucial for developing robust and reproducible synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when working with this compound?

A1: The most frequently observed side products include:

  • Hydrolysis Product: 4-Hydroxy-N-methylpyrimidin-2-amine, formed by the displacement of the chloro group by water.

  • Isomeric Substitution Products: Nucleophilic attack at the 2-position, leading to the formation of 2-substituted-N-methylpyrimidin-4-amine isomers.

  • Over-alkylation/Over-amination Products: Further reaction at the N-methylamino group when using alkylating or aminating agents.

  • Dimerization of Coupling Partners: In cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid reagent is a common byproduct.

Q2: Why is the 4-position generally more reactive than the 2-position towards nucleophiles?

A2: The greater reactivity of the 4-position in nucleophilic aromatic substitution is attributed to the electronic properties of the pyrimidine ring. The intermediate formed upon nucleophilic attack at the 4-position (a Meisenheimer complex) is better stabilized through resonance, involving both nitrogen atoms of the pyrimidine ring. Frontier molecular orbital theory also suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is larger at the C4 position, making it more susceptible to nucleophilic attack.[1]

Q3: Can I completely avoid the formation of the hydrolysis byproduct?

A3: While complete avoidance can be challenging, minimizing the formation of 4-hydroxy-N-methylpyrimidin-2-amine is achievable. This requires stringent control over reaction conditions to exclude water. This includes using anhydrous solvents, inert atmospheres, and dry reagents.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak Corresponding to the Hydrolysis Product

Symptom: You observe a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (M-Cl+OH).

Causality: The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly in the presence of water and under basic or acidic conditions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Use reagents from freshly opened containers or those stored in a desiccator.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH:

    • If the reaction is base-catalyzed, use a non-aqueous base.

    • If acidic conditions are required, use an anhydrous acid source.

  • Work-up Procedure:

    • Minimize the contact time with aqueous phases during the work-up.

    • Use brine to wash the organic layer, which helps to remove residual water.

Issue 2: Formation of an Isomeric Product

Symptom: You isolate a product with the correct mass, but spectroscopic analysis (e.g., NMR) indicates a different connectivity, suggesting substitution at the 2-position instead of the 4-position.

Causality: While the 4-position is generally more reactive, certain nucleophiles or reaction conditions can lead to a loss of regioselectivity and the formation of the 2-substituted isomer.

Troubleshooting Protocol:

  • Choice of Nucleophile:

    • Sterically hindered nucleophiles may favor attack at the less hindered 2-position. If possible, consider using a less bulky nucleophile.

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes improve regioselectivity. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Solvent Effects:

    • The choice of solvent can influence the regioselectivity. Screen different aprotic solvents (e.g., THF, dioxane, DMF, acetonitrile) to find the optimal conditions.

  • Catalyst System (for catalyzed reactions):

    • In palladium-catalyzed reactions, the ligand can have a significant impact on regioselectivity. For instance, in the amination of dichloropyrimidines, specific dialkylbiarylphosphine ligands have been shown to favor substitution at the 2-position.[2]

Issue 3: Evidence of Over-Alkylation or Over-Amination

Symptom: You observe byproducts with masses corresponding to the addition of more than one equivalent of your alkylating or aminating agent.

Causality: The nitrogen atom of the N-methylamino group can also act as a nucleophile, leading to further reaction.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Use a precise stoichiometry of the limiting reagent (this compound). A slight excess of the nucleophile is often used, but a large excess should be avoided.

  • Slow Addition:

    • Add the alkylating or aminating agent slowly to the reaction mixture to maintain a low concentration of the reagent and minimize the chance of multiple additions.

  • Protecting Groups:

    • In cases where over-reaction is a significant problem, consider protecting the N-methylamino group with a suitable protecting group that can be removed later in the synthesis.

  • Reaction Temperature:

    • Lowering the reaction temperature can help to control the reactivity and reduce the likelihood of over-reaction.

Data Summary Table

Side ProductCommon CauseRecommended Control Strategies
4-Hydroxy-N-methylpyrimidin-2-aminePresence of water in the reaction mixture.Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.
2-Substituted-N-methylpyrimidin-4-amineLoss of regioselectivity in nucleophilic substitution.Optimize reaction temperature and solvent; consider the steric and electronic properties of the nucleophile. For catalyzed reactions, screen different ligands.
Over-alkylation/amination ProductsReaction at the N-methylamino group.Control stoichiometry carefully; use slow addition of the reagent; consider using a protecting group.
Homocoupling Byproducts (e.g., in Suzuki coupling)Dimerization of the boronic acid reagent.Use a high-purity boronic acid; optimize the catalyst-to-ligand ratio; consider using a different palladium source or ligand.

Reaction Pathway Diagrams

Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Nucleophile (Nu) Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O Isomeric Product Isomeric Product This compound->Isomeric Product Nucleophile (Nu) (attack at C2)

Caption: Common reaction pathways for this compound.

Suzuki_Coupling_Side_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Desired Product 4-Aryl-N-methyl pyrimidin-2-amine This compound->Desired Product Ar-B(OH)2 Aryl Boronic Acid Ar-B(OH)2->Desired Product Homocoupling Product Ar-Ar Ar-B(OH)2->Homocoupling Product Self-coupling

Caption: Side reaction in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Pyrimidine scaffolds are ubiquitous in pharmaceuticals, making this reaction a critical tool in medicinal chemistry. However, the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond present unique challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low or no conversion is a common hurdle, often stemming from the challenging oxidative addition of the chloropyrimidine to the palladium(0) center, which is typically the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The quality and choice of your palladium source are paramount. While Pd(OAc)₂ is common, its activity can be inconsistent.[2] Consider using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.[1][3]

    • Ligand Selection: Standard phosphine ligands like PPh₃ are generally ineffective for activating C-Cl bonds.[1] The key is to use bulky, electron-rich phosphine ligands that promote both oxidative addition and the subsequent reductive elimination.[4][5] Highly effective ligand classes include:

      • Sterically Hindered Biarylphosphines: (e.g., RuPhos, BrettPhos, XPhos)[6]

      • Ferrocene-Based Ligands: (e.g., Josiphos)[6]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or high-purity nitrogen). This involves using proper Schlenk techniques and thoroughly degassed solvents.

    • Temperature: Elevated temperatures, often in the range of 80-110 °C, are necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1][3]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][7] Water can interfere with the catalytic cycle and deactivate the catalyst.

  • Base Selection:

    • A strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base for this transformation.[1] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this often requires a more active catalyst system and higher reaction temperatures.[1]

Q2: I'm observing significant hydrodehalogenation of my chloropyrimidine. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a competing pathway that reduces your desired product yield.[4] This side reaction often occurs when the reductive elimination step is slow, allowing for alternative pathways such as β-hydride elimination from the amine coupling partner or reaction with trace water.[4]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice is Critical: Select ligands that accelerate reductive elimination. The bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are specifically designed to promote C-N bond formation over competing side reactions.[1]

  • Base Purity: Use high-purity, anhydrous NaOtBu. Lower-quality batches can contain traces of sodium hydroxide or moisture, which can exacerbate hydrodehalogenation.[1]

  • Amine Stoichiometry: Employing a slight excess of the amine (typically 1.2–1.5 equivalents) can help push the equilibrium towards the desired amination product.[1]

  • Scrupulously Anhydrous Conditions: Ensure that all reagents, solvents, and glassware are rigorously dried to minimize the presence of water.[1]

Q3: How can I achieve regioselective amination on a dichloropyrimidine, such as 2,4-dichloropyrimidine?

Achieving regioselectivity with dichloropyrimidines is a common challenge. The electronic properties of the pyrimidine ring inherently activate certain positions for nucleophilic attack and oxidative addition.

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the C2, C4, and C6 positions electron-deficient. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C2 position can also be reactive. A highly regioselective amination at the C4 position of 6-aryl-2,4-dichloropyrimidines has been reported.[8]

  • Catalyst Control: The choice of ligand and palladium source can significantly influence the site of reaction. For instance, a highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been achieved, providing access to 4-chloro-N-phenylpyridin-2-amines.[9] While this is a pyridine system, the principles can be applied to pyrimidines.

  • Reaction Conditions: Temperature and reaction time can also play a role. It may be possible to achieve selective amination at the more reactive position under milder conditions, and then target the less reactive position at a higher temperature.

Q4: My starting materials or product seem to have poor solubility in the reaction solvent. What are my options?

Poor solubility of reactants or the product can lead to a stalled or incomplete reaction.

Troubleshooting Solubility Issues:

  • Solvent Screening: If your reaction is sluggish in common solvents like toluene or dioxane, consider screening other options. Solvents such as CPME (cyclopentyl methyl ether), t-AmOH (tert-amyl alcohol), or DMF may offer better solubility for your specific substrates.[1]

  • Solvent Mixtures: In some cases, a mixture of solvents can provide the necessary solubility while maintaining a suitable boiling point for the reaction.[3]

  • Stirring and Agitation: For reactions involving inorganic bases, which have high densities, vigorous stirring is crucial to ensure they remain suspended and available for the reaction.[3]

Data Summary & Catalyst Selection

The choice of palladium source, ligand, and base is critical and depends heavily on the specific chloropyrimidine and amine coupling partners. The following tables provide a general guide for catalyst system selection.

Table 1: Ligand Selection Guide for Chloropyrimidine Amination

Ligand TypeExample LigandsKey AdvantagesTypical Applications
Bulky Biarylphosphines RuPhos, BrettPhos, XPhos, SPhosHigh activity for C-Cl bond activation, promotes fast reductive elimination.[6]General purpose for a wide range of primary and secondary amines.[6]
Ferrocene-Based Josiphos-type ligandsEffective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[6]Useful for challenging substrates and achieving high turnover numbers.[6]
Wide Bite-Angle XantphosCan be effective in specific cases, particularly when other ligands fail.[10][11]Often used in more complex systems or for fine-tuning selectivity.

Table 2: Common Reaction Parameters

ParameterRecommended Range/ChoiceRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3)Precatalysts offer more reliable generation of the active Pd(0) species.[3]
Catalyst Loading 1-5 mol%Higher loadings may be necessary for particularly unreactive substrates.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is generally most effective.[1] Weaker bases may be required for base-sensitive functional groups.[1]
Solvent Toluene, 1,4-Dioxane, THF, CPME, t-AmOHMust be anhydrous and degassed.[1][7] Choice depends on substrate solubility and desired reaction temperature.
Temperature 80-120 °CNecessary to facilitate the oxidative addition of the C-Cl bond.[1]

Experimental Protocols & Visualizations

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (4 mol %).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the chloropyrimidine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.[12]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle and Troubleshooting Workflow

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Guide Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex L_n(R-X)Pd(II) OxAdd->PdII_Complex No_Reaction Low/No Conversion OxAdd->No_Reaction Rate-Limiting Step Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + Amine Amine_Complex [L_n(R-X)Pd(II)(HNR'_2)] Amine_Coord->Amine_Complex Deprotonation Base Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex L_n(R)Pd(II)(NR'_2) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim C-N Bond Formation Red_Elim->Pd0 + Product Side_Reaction Hydrodehalogenation Red_Elim->Side_Reaction Slow Step Check_Catalyst Check Catalyst & Ligand Activity No_Reaction->Check_Catalyst Check_Conditions Increase Temp. & Check Inertness No_Reaction->Check_Conditions Check_Base Verify Base Quality & Strength No_Reaction->Check_Base Optimize_Ligand Use Bulky Ligand (e.g., RuPhos) Side_Reaction->Optimize_Ligand Dry_Conditions Ensure Anhydrous Conditions Side_Reaction->Dry_Conditions

Caption: The Buchwald-Hartwig catalytic cycle and a corresponding troubleshooting guide.

References

preventing dechlorination in 4-Chloro-N-methylpyrimidin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges, particularly the undesired dechlorination side reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the integrity of your products.

Introduction: The Challenge of Dechlorination

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is often hampered by a competing hydrodechlorination reaction. This side reaction replaces the target chloro group with a hydrogen atom, leading to the formation of N-methylpyrimidin-2-amine, a byproduct that reduces the yield of the desired coupled product and complicates purification.

Understanding and mitigating this dechlorination pathway is critical for successful synthesis. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by established literature.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dechlorinated byproduct in my Suzuki-Miyaura coupling reaction. What is the primary cause?

A1: The primary cause of dechlorination in Suzuki-Miyaura reactions is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can reductively eliminate with the pyrimidine ring bound to the palladium, cleaving the C-Cl bond and replacing it with a C-H bond. Sources of the hydride can include solvents (like alcohols), the base, or even trace amounts of water.[1] The electron-deficient nature of the pyrimidine ring can make it particularly susceptible to this side reaction.[1]

Q2: My Buchwald-Hartwig amination is failing, and I'm recovering mostly the dechlorinated starting material. Why is this happening?

A2: Similar to Suzuki couplings, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[2] It competes with the desired reductive elimination of the C-N bond. The Pd-H species responsible can arise from several sources, including the amine coupling partner, the base (especially alkoxides), or the solvent. The coordination of the pyrimidine's nitrogen atoms to the palladium center can also influence the catalyst's reactivity and potentially favor dechlorination.[3]

Q3: Is the choice of palladium precatalyst important for preventing dechlorination?

A3: Yes, the choice of precatalyst is crucial. Pre-formed Pd(0) catalysts or modern precatalysts (e.g., G3 or G4 palladacycles) that rapidly and cleanly generate the active Pd(0) species are often preferred.[4] Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction step, which can sometimes be inefficient or lead to the formation of undesired catalytic species that promote dechlorination.[4]

Q4: Can the purity of my reagents affect the level of dechlorination?

A4: Absolutely. Impurities in your reagents can have a significant impact. For instance, boronic acids can degrade over time to form boronic anhydrides (boroxines) and other species, which can affect the efficiency of transmetalation.[5] Solvents must be anhydrous and thoroughly degassed, as both water and oxygen can interfere with the catalytic cycle and promote side reactions.[1][5]

Troubleshooting Guide: A Mechanistic Approach

When encountering dechlorination, a systematic evaluation of reaction parameters is essential. The following sections break down the key components of a cross-coupling reaction and provide targeted troubleshooting strategies.

The Catalyst System: Ligand and Palladium Source

The heart of any cross-coupling reaction is the catalyst system. The ligand, in particular, plays a pivotal role in dictating the outcome.

Issue: High levels of dechlorinated byproduct observed by LC-MS or NMR.

Root Cause Analysis: The ligand may not be sufficiently promoting the desired reductive elimination over the competing hydrodehalogenation pathway. The rate of oxidative addition to the C-Cl bond, transmetalation, and reductive elimination must be finely tuned.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: For challenging substrates like electron-deficient heteroaryl chlorides, bulky phosphine ligands are often necessary.[6] These ligands stabilize the palladium center, promote efficient oxidative addition, and can accelerate the rate of reductive elimination of the desired product, thereby outcompeting the dechlorination pathway.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of robust ligands that can be effective for cross-coupling of aryl chlorides and may offer different selectivity profiles compared to phosphine ligands.

Ligand TypeRecommended LigandsRationale for Use
Buchwald-Type Phosphines SPhos, XPhos, RuPhosIncrease electron density on Pd, promoting oxidative addition. Steric bulk can accelerate reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SImesForm highly stable and active catalysts, often effective for less reactive chlorides.
The Base: A Double-Edged Sword

The base is required to facilitate key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling), but it can also be a source of hydrides or promote other side reactions.

Issue: Dechlorination is prevalent, especially when using strong bases.

Root Cause Analysis: Strong bases, particularly alkoxides (e.g., NaOt-Bu, KOt-Bu), can promote β-hydride elimination from the alkoxide itself, generating Pd-H species. Hydroxide bases can also be problematic in some systems.

Troubleshooting Steps:

  • Screen Weaker Inorganic Bases: Switch from strong alkoxide or hydroxide bases to milder inorganic bases. Carbonates and phosphates are often a good starting point as they are less likely to be a hydride source.

  • Ensure Base Solubility: An undissolved base can lead to inconsistent results and slow reaction rates, allowing more time for side reactions to occur.[6] Choose a solvent system where the base has at least partial solubility.

BaseTypical ApplicationPotential Issues with this compound
Alkoxides (NaOt-Bu, KOt-Bu) Buchwald-Hartwig AminationCan be a source of hydrides, leading to dechlorination.
Phosphates (K₃PO₄, Cs₃PO₄) Suzuki, Buchwald-HartwigGenerally a good choice. Can be effective and are less prone to causing dechlorination.[1]
Carbonates (Cs₂CO₃, K₂CO₃) Suzuki, SonogashiraMilder bases that are often successful in minimizing dechlorination.[1]
Solvent and Temperature Optimization

The reaction environment plays a critical role in both reagent solubility and catalyst stability.

Issue: Inconsistent results or increased byproduct formation at high temperatures.

Root Cause Analysis: The solvent can act as a hydride source (e.g., alcohols like isopropanol).[7][8] High temperatures can accelerate catalyst decomposition and may favor the dechlorination pathway.

Troubleshooting Steps:

  • Use Aprotic Solvents: To minimize the risk of the solvent acting as a hydride donor, use aprotic solvents like dioxane, toluene, or THF.[1] Ensure they are anhydrous and properly degassed.

  • Perform a Temperature Screen: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Sometimes, lowering the temperature by 10-20 °C can significantly suppress byproduct formation.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, potentially minimizing the opportunity for side reactions.[9]

Experimental Protocols

Here are two starting-point protocols for common reactions, designed to minimize dechlorination.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a robust catalyst system and a phosphate base to favor the desired coupling.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol employs a weaker base to disfavor the dechlorination pathway.

Reagents:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.2 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • Cs₂CO₃ (1.5-2.0 equiv, finely ground and dried)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Visualizing the Problem: Dechlorination Pathway

The following diagram illustrates the critical juncture in the catalytic cycle where the desired cross-coupling competes with the undesired dechlorination.

Dechlorination_Pathway Start Ar-Pd(II)-Cl (Oxidative Addition Complex) Transmetalation Transmetalation (e.g., with R-B(OH)₂) Start->Transmetalation Desired Pathway Hydride_Formation Pd-H Formation Start->Hydride_Formation Undesired Pathway Coupling_Intermediate Ar-Pd(II)-R Transmetalation->Coupling_Intermediate Desired_Product Ar-R (Desired Product) Coupling_Intermediate->Desired_Product Reductive Elimination Pd0 Pd(0) Desired_Product->Pd0 Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Hydride_Formation Dechlorination_Intermediate Ar-Pd(II)-H Hydride_Formation->Dechlorination_Intermediate Dechlorinated_Product Ar-H (Dechlorinated Byproduct) Dechlorination_Intermediate->Dechlorinated_Product Reductive Elimination Dechlorinated_Product->Pd0 Pd0->Start Oxidative Addition

Caption: Competing pathways of cross-coupling vs. dechlorination.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve dechlorination issues in your reactions.

Troubleshooting_Workflow Start High Dechlorination Observed Check_Base Is the base an alkoxide or hydroxide? Start->Check_Base Change_Base Switch to K₃PO₄ or Cs₂CO₃ Check_Base->Change_Base Yes Check_Solvent Is the solvent protic (e.g., alcohol)? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Switch to anhydrous, degassed dioxane, toluene, or THF Check_Solvent->Change_Solvent Yes Check_Ligand Using a simple ligand (e.g., PPh₃)? Check_Solvent->Check_Ligand No Change_Solvent->Check_Ligand Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) Check_Ligand->Change_Ligand Yes Check_Temp Is the reaction run at high temperature (>110°C)? Check_Ligand->Check_Temp No Change_Ligand->Check_Temp Lower_Temp Screen lower temperatures (e.g., 80-100°C) Check_Temp->Lower_Temp Yes Success Problem Solved Check_Temp->Success No Lower_Temp->Success

References

troubleshooting low reactivity of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common reactivity challenges associated with this versatile building block. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low to no conversion in my nucleophilic aromatic substitution (SNAr) reaction with this compound. Why is it so unreactive?

A1: This is a common and insightful question. The reactivity of a chloropyrimidine in an SNAr reaction is fundamentally governed by the electron density of the pyrimidine ring. For a nucleophile to attack, the ring must be sufficiently electron-deficient ("π-deficient").

Your substrate, this compound, possesses a potent electron-donating group (EDG)—the N-methylamino group—at the C2 position. This group fundamentally counteracts the inherent electron-withdrawing nature of the two ring nitrogens.

  • Mechanism Insight : The N-methylamino group donates electron density into the pyrimidine ring through resonance. This increases the electron density at the C4 position (para to the amino group), making it less electrophilic and therefore less susceptible to attack by nucleophiles. The stability of the negatively charged intermediate (Meisenheimer complex), which is crucial for the reaction to proceed, is reduced by the presence of this EDG.[1][2] In contrast, systems without such strong donors, like 2,4-dichloropyrimidine, are significantly more reactive at the C4 position.[3][4]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

If you are committed to proceeding with an SNAr protocol, systematic optimization is key. Low reactivity is a kinetic barrier that can often be overcome by adjusting reaction parameters.

Q2: How can I optimize my SNAr reaction conditions to improve yield?

A2: To overcome the energetic barrier caused by the deactivating C2-amino group, you must make the reaction conditions more forcing. Here is a logical progression for optimization.

G cluster_0 S_NAr Troubleshooting Workflow Start Low Conversion Observed Purity Step 1: Verify Starting Material Purity & Integrity Start->Purity Temp Step 2: Increase Reaction Temperature Purity->Temp Purity Confirmed Solvent Step 3: Change Solvent System Temp->Solvent No Improvement Base Step 4: Use a Stronger Base (if applicable) Solvent->Base No Improvement Switch Step 5: Still Low Yield? Switch to Palladium Catalysis Base->Switch No Improvement G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-X Complex1 Pd(II) Complex OA->Complex1 Deprotonation Amine Binding & Deprotonation Complex1->Deprotonation Amine R'₂NH Amine->Deprotonation Base Base Base->Deprotonation Complex2 Pd(II) Amido Complex Deprotonation->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-NR'₂) RE->Product

References

Technical Support Center: Synthesis of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage impurities and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with methylamine. The core challenge in this synthesis is controlling the regioselectivity of the amination reaction. The pyrimidine ring has two reactive sites for nucleophilic attack, at the C2 and C4 positions. While the C4 position is generally more reactive, the desired product requires substitution at the C2 position. This inherent reactivity profile often leads to the formation of a mixture of isomers, which can be challenging to separate.[1]

This guide will address the critical aspects of this synthesis, focusing on the identification, control, and remediation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities are:

  • Isomeric Impurity (2-Chloro-N-methylpyrimidin-4-amine): This is the most common impurity, arising from the nucleophilic attack of methylamine at the more reactive C4 position of 2,4-dichloropyrimidine.[1]

  • Di-substituted Impurity (N,N'-dimethylpyrimidine-2,4-diamine): This impurity forms when a second molecule of methylamine reacts with the mono-substituted product.

  • Unreacted Starting Material (2,4-dichloropyrimidine): Incomplete reaction can leave residual starting material.

  • Hydrolysis Product (2-(methylamino)pyrimidin-4-ol): This can form if there is water present in the reaction mixture, leading to the hydrolysis of the chloro group.

Q2: How can I monitor the progress of the reaction and the formation of impurities?

A2: Thin Layer Chromatography (TLC) is a convenient method for real-time monitoring. For more detailed analysis and quantification of product and impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2][3] An appropriate HPLC method can separate the desired product from its isomer and other impurities.

Q3: What is the expected 1H NMR chemical shift for the pyrimidine protons in the desired product and its main isomer?

A3: The chemical shifts of the protons on the pyrimidine ring are a key indicator of which isomer has been formed. For this compound, you would expect two doublets in the aromatic region. The proton at the 5-position will be a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. In the isomeric impurity, 2-Chloro-N-methylpyrimidin-4-amine, the chemical environment of the ring protons will be different, leading to a distinct set of signals. It is crucial to obtain reference spectra or use predictive software to confirm the identity of your product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Poor Regioselectivity - High Levels of the 2-Chloro-N-methylpyrimidin-4-amine Isomer

Cause: The inherent electronic properties of the 2,4-dichloropyrimidine ring favor nucleophilic attack at the C4 position. Standard reaction conditions often lead to a mixture of C2 and C4 substituted products.[1]

Solutions:

  • Temperature Control: The reaction temperature can influence the isomeric ratio. It is advisable to run the reaction at a lower temperature initially and slowly warm it up while monitoring the product distribution by TLC or HPLC.

  • Solvent Selection: The choice of solvent can impact regioselectivity. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. Screening different solvents may help to improve the desired C2 substitution.

  • Base Selection: The base used can influence the nucleophilicity of the amine and the reaction pathway. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃). Experimenting with different bases could alter the C2/C4 ratio.

  • Catalyst-Free vs. Catalyzed Reactions: While many SNAr reactions on dichloropyrimidines are performed without a catalyst, palladium-catalyzed (Buchwald-Hartwig) amination can offer higher selectivity in some cases, although this is more commonly applied for aryl amines.[4] For primary amines like methylamine, optimizing the catalyst and ligand system could be a viable strategy to enhance C2 selectivity.

Troubleshooting Workflow for Poor Regioselectivity

Caption: Decision tree for addressing poor regioselectivity.

Problem 2: Formation of Di-substituted Product (N,N'-dimethylpyrimidine-2,4-diamine)

Cause: The mono-substituted product, this compound, can undergo a second nucleophilic substitution with another molecule of methylamine, especially if an excess of the amine is used or if the reaction is allowed to proceed for too long at elevated temperatures.

Solutions:

  • Control Stoichiometry: Use a controlled amount of methylamine, typically 1.0 to 1.2 equivalents relative to 2,4-dichloropyrimidine.

  • Slow Addition of Amine: Add the methylamine solution dropwise to the solution of 2,4-dichloropyrimidine at a low temperature to maintain a low instantaneous concentration of the nucleophile.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product is observed.

Quantitative Data for Reaction Stoichiometry

ReagentMolar EquivalentsRationale
2,4-Dichloropyrimidine1.0Limiting reagent
Methylamine1.0 - 1.2A slight excess can drive the reaction to completion, but a larger excess increases the risk of di-substitution.
Base (e.g., TEA)1.5 - 2.0To neutralize the HCl generated during the reaction.
Problem 3: Presence of Unreacted 2,4-Dichloropyrimidine

Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the reagents.

Solutions:

  • Increase Reaction Time: Continue to monitor the reaction until the starting material is no longer visible by TLC or HPLC.

  • Increase Temperature: Gradually increase the reaction temperature. However, be mindful that higher temperatures may also promote the formation of side products.

  • Check Reagent Quality: Ensure that the methylamine solution has the correct concentration and that the solvent is anhydrous.

Problem 4: Formation of Hydrolysis Products

Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituent on the pyrimidine ring, forming the corresponding hydroxypyrimidine.

Solutions:

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Reagents: If necessary, distill solvents and dry reagents before use.

Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Start 2,4-Dichloropyrimidine + Methylamine Product This compound (Desired Product) Start->Product C2 Attack Isomer 2-Chloro-N-methylpyrimidin-4-amine (Isomeric Impurity) Start->Isomer C4 Attack Hydrolysis 2-(methylamino)pyrimidin-4-ol (Hydrolysis Product) Start->Hydrolysis + H2O (at C4) Disubstituted N,N'-dimethylpyrimidine-2,4-diamine (Di-substituted Impurity) Product->Disubstituted + Methylamine Product->Hydrolysis + H2O (at C4)

Caption: Pathways for the formation of common impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add a solution of methylamine (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired product from impurities.

Illustrative HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting material, the desired product, and the isomeric impurity. The retention times will need to be determined empirically.

References

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-N-methylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 4-Chloro-N-methylpyrimidin-2-amine. The core of this synthesis, a Nucleophilic Aromatic Substitution (SNAr), is highly dependent on reaction temperature. This parameter dictates not only the reaction rate but also the purity profile and overall yield. This document is structured as a series of questions and answers to directly address common challenges encountered in the laboratory.

Section 1: Foundational Concepts in Synthesis

This section addresses the fundamental principles governing the reaction, providing the causal framework necessary for effective troubleshooting.

Q1: What is the primary reaction mechanism for synthesizing this compound, and why is one chlorine atom preferentially substituted?

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The process starts with 2,4-dichloropyrimidine and a primary amine, in this case, methylamine.

The pyrimidine ring is "electron-deficient," which makes it susceptible to attack by nucleophiles like methylamine. In 2,4-dichloropyrimidine, the chlorine atoms at the C4 and C2 positions are the leaving groups. The C4 position is generally more reactive and thus more susceptible to substitution than the C2 position.[1] This regioselectivity is due to the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a stronger electron-withdrawing effect on the C4 and C6 positions, making the C4 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.[1][2]

Q2: Why is reaction temperature such a critical parameter to control?

Reaction temperature is arguably the most critical variable in this synthesis for two primary reasons:

  • Reaction Rate: According to the principles of chemical kinetics, increasing the temperature provides the reacting molecules with more kinetic energy, which increases the frequency and energy of collisions. This leads to a higher number of effective collisions that overcome the activation energy barrier, thus accelerating the reaction rate. For SNAr reactions, which can be sluggish, elevated temperatures are often necessary to achieve a reasonable reaction time.[3]

  • Selectivity and Impurity Profile: While higher temperatures increase the desired reaction rate, they can also provide sufficient energy to overcome the activation barriers for undesirable side reactions. Excessive heat can lead to:

    • Di-substitution: Reaction at both the C4 and C2 positions, forming N,N'-dimethylpyrimidine-2,4-diamine.

    • Isomer Formation: Increased formation of the undesired 2-Chloro-N-methylpyrimidin-4-amine isomer, especially if the reaction is prolonged at high temperatures.

    • Thermal Degradation: Decomposition of the starting materials, reagents, or the desired product, often resulting in a darkened reaction mixture and the formation of complex impurities.[4]

Therefore, optimizing the temperature is a balancing act between achieving a practical reaction rate and minimizing the formation of impurities.

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section provides direct answers and actionable solutions to common problems encountered during the synthesis.

Q3: My reaction is extremely slow or has stalled, showing low conversion of 2,4-dichloropyrimidine. What is the most likely cause?

Primary Cause: Insufficient reaction temperature is the most common reason for low or no conversion in an SNAr reaction. The activation energy for the nucleophilic attack may not be met at lower temperatures.

Troubleshooting Workflow:

  • Verify Reagents: Before adjusting temperature, confirm that the methylamine solution is of the correct concentration and the base (e.g., K₂CO₃, Et₃N) is active and present in the correct stoichiometry.[3][5]

  • Incremental Temperature Increase: Increase the reaction temperature in a controlled manner, for example, in 15-20°C increments. A common starting range for this type of reaction is 60-80°C.[5] If conversion is still low, temperatures may be increased towards 100-120°C, especially in higher-boiling solvents like dioxane or DMF.[3]

  • Monitor Closely: Use an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or LC-MS, to monitor the consumption of the starting material at each new temperature setpoint.[6]

  • Consider Solvent: Ensure the solvent is appropriate for the chosen temperature (i.e., its boiling point is sufficiently high).

Below is a logical workflow to follow when troubleshooting low conversion.

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckReagents Verify Reagents & Stoichiometry Start->CheckReagents TempIncrease Increase Temperature by 20°C CheckReagents->TempIncrease Monitor Monitor by TLC/LC-MS for 2 hours TempIncrease->Monitor Decision Is Conversion >80%? Monitor->Decision Decision->TempIncrease No, and Temp < 120°C Success Maintain Temperature Until Completion Decision->Success  Yes Reevaluate Consider Alternative: - Stronger Base - Different Solvent - Microwave Heating Decision->Reevaluate No, and Temp ≥ 120°C

Caption: Troubleshooting workflow for low reaction conversion.

Q4: My analysis shows significant amounts of a di-substituted byproduct. How can I prevent this?

Primary Cause: An excessively high reaction temperature and/or prolonged reaction time are the most frequent causes of di-substitution. High thermal energy allows the less reactive C2 position on the newly formed this compound to react with another molecule of methylamine.

Solutions:

  • Reduce Reaction Temperature: Lower the temperature to the minimum required for a reasonable rate of formation of the mono-substituted product. This will increase the kinetic barrier for the second substitution, making it less favorable.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of methylamine (e.g., 1.1-1.2 equivalents).

  • Monitor Diligently: Stop the reaction as soon as the starting 2,4-dichloropyrimidine has been consumed to prevent the product from reacting further.

Q5: I am seeing a dark brown or black reaction mixture, and the final product is impure after workup. What is the cause?

Primary Cause: This is a strong indication of thermal degradation. The reaction temperature is too high, causing the solvent, reagents, or the pyrimidine product itself to decompose. Amines can be susceptible to thermal degradation at elevated temperatures, especially in the presence of other reagents.[4]

Solutions:

  • Drastically Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, destructive one.

  • Check Thermal Stability: Consult literature for the thermal stability of your chosen solvent and reagents.

  • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can be exacerbated by high temperatures.

Section 3: Experimental Protocol for Temperature Optimization

A systematic approach is crucial for identifying the optimal reaction temperature. A parallel screening experiment is the most efficient method.

Protocol 1: Parallel Temperature Screening for Synthesis

This protocol outlines a method for testing multiple temperatures simultaneously to determine the optimal conditions for yield and purity.

Materials:

  • 2,4-dichloropyrimidine (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)

  • Parallel synthesis reaction block or multiple round-bottom flasks in separate heat-on blocks

  • TLC plates, HPLC, or LC-MS for monitoring

Procedure:

  • Set up three reaction vessels (A, B, C) each with a stir bar and under an inert atmosphere.

  • To each vessel, add 2,4-dichloropyrimidine and the chosen solvent.

  • Add the base (e.g., K₂CO₃) to each vessel.

  • Begin stirring and set the temperature for each vessel:

    • Vessel A: 50°C

    • Vessel B: 70°C

    • Vessel C: 90°C

  • Once the set temperatures are reached and stable, add the methylamine solution (1.1 eq) to each vessel.

  • Monitor the reactions every hour by taking a small aliquot and analyzing it by TLC or LC-MS. Note the consumption of starting material, formation of the product, and the appearance of any byproducts.

  • Continue the reactions until the starting material is consumed in one of the vessels or for a maximum of 8 hours.

  • Cool all reactions, perform an appropriate aqueous workup, and isolate the crude product.

  • Analyze the yield and purity of the product from each reaction temperature.

Data Interpretation

Summarize the results of your screening experiment in a table to clearly identify the optimal temperature.

Reaction VesselSet Temperature (°C)Reaction Time (h)Conversion (%) (by LC-MS)Crude Yield (%)Key Impurities Observed (e.g., Di-substituted, Isomer)
A508
B704
C902

Section 4: Alternative Methodologies

Q6: Can microwave-assisted synthesis be used, and how does that affect temperature choice?

Yes, microwave-assisted synthesis is an excellent alternative for this reaction. Microwave irradiation can significantly accelerate the rate of SNAr reactions, often reducing reaction times from hours to minutes.[7]

Temperature Considerations:

  • Higher Setpoints: Microwave protocols often use higher temperatures, in the range of 120-140°C.[7]

  • Rapid Heating: The heating is rapid and uniform, which can sometimes lead to cleaner reactions if the residence time at the high temperature is short (e.g., 15-30 minutes).

  • Optimization Still Required: It is still necessary to perform an optimization screen, as excessive temperature in the microwave can rapidly cause degradation or di-substitution. Start with a lower temperature (e.g., 100°C) and shorter time and gradually increase as needed.

References

Technical Support Center: Solvent Selection for 4-Chloro-N-methylpyrimidin-2-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for selecting the optimal solvent system for palladium-catalyzed cross-coupling reactions involving 4-Chloro-N-methylpyrimidin-2-amine. Given the unique electronic and coordinating properties of this substrate, solvent choice is a critical parameter for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a cross-coupling reaction?

The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the catalytic cycle.[1] Its primary roles include:

  • Solubilization: Ensuring all reaction components—the substrate, coupling partner, catalyst, ligand, and base—remain in the solution phase to facilitate interaction.[2]

  • Catalyst Stabilization: Solvents can coordinate with the palladium center, stabilizing the active catalytic species and preventing decomposition or aggregation into inactive palladium black.[3]

  • Modulation of Reactivity and Selectivity: The polarity of the solvent can significantly affect the rate of key mechanistic steps, such as oxidative addition.[2][4] Polar solvents can stabilize charged intermediates and transition states, which can be crucial for activating the C-Cl bond and can even alter the chemoselectivity of a reaction if other reactive sites are present.[3][4][5]

  • Influence on Base Activity: The solvent affects the dissociation and strength of the base, which is critical for steps like transmetalation in Suzuki couplings.[3]

Q2: For a Suzuki-Miyaura coupling with this compound, what is a good starting solvent system?

For Suzuki couplings involving heteroaryl chlorides, a common and effective starting point is a mixture of an aprotic polar solvent and water.[6] Typical systems include:

  • 1,4-Dioxane / Water

  • Tetrahydrofuran (THF) / Water

  • Dimethoxyethane (DME) / Water

The aqueous phase is often essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitating the formation of the reactive boronate species.[7][8] A common starting ratio is between 3:1 and 5:1 (organic:water). For the specific substrate this compound, the N-methylamino and pyrimidine nitrogens increase polarity, making these solvent systems particularly suitable.

Q3: Which solvents are preferred for Buchwald-Hartwig amination of this substrate?

Buchwald-Hartwig aminations are typically performed under anhydrous conditions. The most common and effective solvents are ethers and aromatic hydrocarbons, which exhibit a good balance of solubilizing power and compatibility with the strong bases (e.g., NaOtBu, LHMDS) used in these reactions.[9] Recommended starting solvents include:

  • Toluene: Its high boiling point is advantageous for reactions that require heating.

  • 1,4-Dioxane: A polar aprotic ether that is excellent at solubilizing many organic compounds and catalyst complexes.

  • Tetrahydrofuran (THF): A good general-purpose solvent, though its lower boiling point may limit the reaction temperature.

Q4: What solvent considerations are there for a Sonogashira coupling?

The Sonogashira reaction is versatile in its solvent tolerance. The choice often depends on the specific catalyst system (copper-catalyzed vs. copper-free) and the nature of the base.[10][11]

  • With Amine Bases (e.g., Triethylamine, Diisopropylamine): The amine can often serve as both the base and a co-solvent. In these cases, a non-polar solvent like toluene is frequently used.[12]

  • With Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Polar aprotic solvents are required to dissolve the base and facilitate the reaction. DMF , acetonitrile (MeCN) , or THF are common choices.[11][13] However, some studies note that coordinating solvents like DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to a solution.

Q5: My reaction shows low or no conversion. How can the solvent be the cause?

Problem: You are observing minimal consumption of your this compound starting material.

Possible Solvent-Related Causes & Solutions:

  • Poor Solubility of Reagents: If any component (especially the base or boronic acid in Suzuki couplings) is not adequately dissolved, the reaction will be slow or stall.

    • Solution: Observe the reaction mixture. If solids remain undissolved, consider switching to a more polar solvent or, for Suzuki reactions, adjusting the organic/water ratio. For Buchwald-Hartwig reactions, a switch from toluene to dioxane may improve the solubility of polar amines.

  • Catalyst Deactivation/Decomposition: The solvent may not be adequately stabilizing the active Pd(0) species, leading to the formation of inactive palladium black.

    • Solution: Ensure your solvent is rigorously degassed before use to remove dissolved oxygen, which can oxidize and deactivate both the catalyst and phosphine ligands.[14] If using high temperatures, select a solvent with a high boiling point (e.g., toluene, xylene, or dioxane instead of THF) to prevent pressure buildup and ensure a stable reaction temperature.

  • Insufficient Polarity for Oxidative Addition: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and proceeds through a polar transition state.[2]

    • Solution: If you are using a non-polar solvent like toluene and observing low reactivity, switching to a more polar aprotic solvent such as dioxane , THF , or DME can accelerate this key step and improve overall conversion.[2][4]

Q6: I'm getting a good yield, but the reaction is messy with multiple side products. What's the role of the solvent here?

Problem: The desired product is formed, but purification is difficult due to significant impurities.

Possible Solvent-Related Causes & Solutions:

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner is being replaced by a hydrogen atom from a proton source.

    • Cause & Solution: This is a common issue, especially with electron-deficient heteroaryl boronic acids.[15] While water is often necessary in Suzuki reactions, excessive amounts or prolonged reaction times at high temperatures in protic media can exacerbate this side reaction. Try reducing the water content in your solvent system or switching to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this issue.[14]

  • Glaser Homocoupling (Sonogashira Coupling): The terminal alkyne is coupling with itself to form a diyne byproduct.

    • Cause & Solution: This side reaction is often promoted by the copper co-catalyst in the presence of oxygen. While rigorous degassing is the primary solution, the solvent choice can play a role. Some reports suggest that non-polar environments (e.g., toluene ) can sometimes favor the desired cross-coupling over homocoupling compared to highly polar solvents.[10] If this is a persistent issue, consider a copper-free Sonogashira protocol.[11]

  • Hydrolysis of the Chloro-Substituent: Under basic aqueous conditions at high temperatures, the chlorine atom can be displaced by a hydroxyl group.

    • Solution: If you suspect hydrolysis is occurring, try to reduce the reaction temperature or time. Alternatively, moving to a completely anhydrous system (if feasible for your specific coupling type) will eliminate this pathway.

Data Summary and Protocols

Table 1: Properties of Common Solvents for Cross-Coupling
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Typical Use & Comments
1,4-DioxaneDioxane1012.2Excellent choice for Suzuki & Buchwald-Hartwig. Good solubilizing power for a wide range of reagents. Often used with water.
ToluenePhMe1112.4Standard for Buchwald-Hartwig & Sonogashira. High boiling point allows for elevated reaction temperatures.
TetrahydrofuranTHF667.5Good for Suzuki & Buchwald-Hartwig. More polar than dioxane/toluene but has a low boiling point.
DimethoxyethaneDME857.2Alternative to THF/Dioxane for Suzuki. Higher boiling point than THF.
AcetonitrileMeCN8237.5Used in Suzuki & Sonogashira. Highly polar, but can sometimes coordinate too strongly to the metal center, inhibiting catalysis.[3][10]
N,N-DimethylformamideDMF15336.7Common in Sonogashira & Heck. Highly polar with a high boiling point. Can be difficult to remove and may decompose at high temperatures.[11]

Diagram 1: General Solvent Selection Workflow

Solvent_Selection_Workflow cluster_start Step 1: Initial Analysis cluster_screening Step 2: Initial Screening cluster_troubleshoot Step 3: Troubleshooting & Optimization Start Define Reaction Type (Suzuki, B-H, Sonogashira) Substrate Analyze Substrate: This compound (Polar, Coordinating Sites) Start->Substrate Select Select 2-3 Standard Solvents (e.g., Dioxane/H2O, Toluene) Substrate->Select Screen Run Small-Scale Parallel Reactions Select->Screen Analyze Analyze Conversion & Purity (LCMS, TLC) Screen->Analyze Problem Identify Problem (Low Yield, Side Reactions) Analyze->Problem NoYield Low/No Yield Problem->NoYield Yes SideProduct Side Products Problem->SideProduct No Optimize Optimize Solvent Ratio, Temperature, or Switch Solvent NoYield->Optimize SideProduct->Optimize Optimize->Screen Re-screen

Caption: A workflow for systematic solvent selection and optimization.

Experimental Protocol: Parallel Solvent Screening for Suzuki Coupling

This protocol outlines a method for efficiently screening multiple solvents for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Anhydrous, degassed solvents to be screened (e.g., Dioxane, THF, DME)

  • Degassed deionized water

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, weigh the solid reagents (substrate, boronic acid, catalyst, and base) and dispense them into separate reaction vials. This ensures consistency across all reactions.

  • Solvent Addition: Outside the glovebox (using a Schlenk line to maintain an inert atmosphere), add the appropriate degassed organic solvent and degassed water to each vial via syringe. For example:

    • Vial 1: Dioxane/H₂O (4:1, to a final concentration of 0.1 M)

    • Vial 2: THF/H₂O (4:1, to a final concentration of 0.1 M)

    • Vial 3: DME/H₂O (4:1, to a final concentration of 0.1 M)

  • Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer plate (e.g., at 80-100 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by LC-MS or TLC to determine the relative conversion and purity.

  • Analysis: Compare the results from each solvent system to identify the one that provides the best combination of high conversion and minimal side product formation. This solvent can then be used for a larger-scale reaction and further optimization.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Symptom: Low Reaction Yield Solubility Are all reagents fully dissolved? Start->Solubility Polarity Is the solvent polarity optimal for oxidative addition? Solubility->Polarity Yes Sol_Action Action: Switch to a more polar solvent (e.g., Toluene -> Dioxane) or adjust co-solvent ratio. Solubility->Sol_Action No Degassing Was the solvent rigorously degassed? Polarity->Degassing Yes Pol_Action Action: Increase solvent polarity (e.g., Toluene -> THF/DME). Polarity->Pol_Action No Degas_Action Action: Re-run with freshly degassed (sparged or freeze-pump-thaw) solvents. Degassing->Degas_Action No

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with pyrimidine substrates and encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions and achieve higher yields of your desired products.

Understanding the Challenge: Homocoupling in Pyrimidine Suzuki Reactions

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry.[1] However, a common and often frustrating side reaction is the homocoupling of the organoboron reagent, which leads to the formation of a symmetrical biaryl byproduct.[2] This not only consumes your valuable starting material and reduces the yield of the target molecule but also complicates purification due to the structural similarities between the homocoupled product and the desired cross-coupled product.[2]

Pyrimidines, being electron-deficient heterocycles, can present unique challenges in Suzuki couplings. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3] This, in turn, can create conditions that favor side reactions like homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of homocoupling in Suzuki reactions?

A1: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[4] Similarly, if you start with a Pd(II) precatalyst, it can directly promote homocoupling before being reduced to the catalytically active Pd(0) state.[4][5]

Q2: How does the choice of palladium source impact homocoupling?

A2: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2] This is because starting with Pd(0) minimizes the initial concentration of Pd(II) that can lead to homocoupling.[2] If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes occur via the homocoupling of two boronic acid molecules, which you want to avoid.[5]

Q3: What is the role of ligands in suppressing homocoupling with pyrimidines?

A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[4] For pyrimidine substrates, bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃), are known to be effective.[2][4] These ligands accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the competing homocoupling pathway less favorable.[2] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong binding to palladium.[2]

Q4: Can the base and solvent selection influence the extent of homocoupling?

A4: Absolutely. The base activates the boronic acid for transmetalation, but its nature can affect the overall reaction kinetics and selectivity.[1] For pyrimidine couplings, the choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures compared to polar aprotic solvents.[6] The presence of water can also be beneficial by increasing the concentration of the more reactive boronate species, RB(OH)₃⁻.[7]

Q5: Besides homocoupling, what other side reactions should I be aware of with pyrimidine boronic acids?

A5: Protodeboronation, the replacement of the boron group with a hydrogen atom, is another common side reaction.[3][8] This is often promoted by high temperatures and certain bases.[3] The stability of the boronic acid itself is a key factor; some heteroaryl boronic acids are notoriously unstable.[9] Using boronate esters, such as pinacol esters, can enhance stability and are often easier to handle and purify.[9]

Troubleshooting Guide for Pyrimidine Homocoupling

This section provides a structured approach to diagnosing and resolving common issues related to homocoupling in Suzuki reactions with pyrimidines.

Problem Potential Cause(s) Recommended Solution(s)
High levels of boronic acid homocoupling product observed. 1. Presence of Oxygen: Incomplete degassing of solvents and reaction vessel.[2][10] 2. Use of Pd(II) Precatalyst: Pd(II) species can directly catalyze homocoupling.[4][5] 3. Inefficient Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway.[2][4]1. Rigorous Degassing: Sparge solvents with an inert gas (Argon or Nitrogen) and ensure the reaction is run under a positive pressure of inert gas. A subsurface sparge with nitrogen can be particularly effective.[11] 2. Use a Pd(0) Source: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to minimize free Pd(II).[11] 3. Ligand Screening: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][12]
Low yield of the desired pyrimidine product, with homocoupling as a major byproduct. 1. Slow Transmetalation: The transfer of the pyrimidine group from boron to palladium is slow, allowing for competing homocoupling.[13] 2. Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring may be inhibiting the catalyst.[3] 3. Boronic Acid Instability: The pyrimidine boronic acid may be decomposing under the reaction conditions.[8][9]1. Base and Solvent Optimization: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. A mixture of an organic solvent and water can be beneficial.[7][14] 2. Use a More Robust Catalyst System: Employ a well-defined precatalyst with a bulky, electron-rich ligand to prevent catalyst deactivation.[15] 3. Use a Boronate Ester: Consider using a more stable pyrimidine boronate ester (e.g., pinacol ester) to minimize decomposition.[9] A "slow-release" strategy using MIDA boronates can also be effective for unstable boronic acids.[8][16]
Reaction is sluggish and produces a mixture of starting materials and homocoupled product. 1. Suboptimal Temperature: The reaction temperature may not be optimal for the specific substrate and catalyst system.[4] 2. Incorrect Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.1. Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate to disfavor side reactions.[4] Microwave irradiation can sometimes offer improved yields and shorter reaction times.[3][7] 2. Adjust Stoichiometry: Try using a slight excess of the halo-pyrimidine coupling partner.[3]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing homocoupling issues in your pyrimidine Suzuki reactions.

G start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 degas Improve degassing procedure (e.g., sparging, freeze-pump-thaw) check_o2->degas No check_catalyst What is the palladium source? check_o2->check_catalyst Yes degas->check_catalyst pd0_source Switch to a Pd(0) source (e.g., Pd(PPh3)4) check_catalyst->pd0_source Pd(II) check_ligand Is the ligand optimal? check_catalyst->check_ligand Pd(0) pd0_source->check_ligand ligand_screen Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->ligand_screen No check_boron Is the boronic acid stable? check_ligand->check_boron Yes ligand_screen->check_boron boronate_ester Use a more stable boronate ester (e.g., pinacol, MIDA) check_boron->boronate_ester No optimize_conditions Optimize base, solvent, and temperature check_boron->optimize_conditions Yes boronate_ester->optimize_conditions success Homocoupling Minimized optimize_conditions->success

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Protocols for Optimized Pyrimidine Suzuki Coupling

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Chloro-pyrimidine

This protocol is adapted for a generic chloro-pyrimidine and an arylboronic acid, emphasizing conditions to minimize homocoupling.

Materials:

  • Chloro-pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Anhydrous Na₂SO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the chloro-pyrimidine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[17]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine solids: Chloro-pyrimidine, Boronic Acid, Base, Catalyst, Ligand B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat and stir (80-100 °C) C->D E Monitor progress (TLC/LC-MS) D->E F Cool to RT E->F G Dilute and perform aqueous extraction F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle and the Origin of Homocoupling

Understanding the catalytic cycle is key to diagnosing and preventing unwanted side reactions.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA R1-X PdII_catalyst Pd(II) species PdII_complex R1-Pd(II)L_n-X OA->PdII_complex TM Transmetalation PdII_complex->TM R2-B(OR)2 Base PdII_biaryl R1-Pd(II)L_n-R2 TM->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 Product R1-R2 (Desired Product) RE->Product Homocoupling Homocoupling PdII_catalyst->Homocoupling 2 x R2-B(OR)2 Homocoupling->Pd0 Reduction Homocoupling_Product R2-R2 (Byproduct) Homocoupling->Homocoupling_Product O2 O2 O2->PdII_catalyst Oxidation

Caption: Suzuki catalytic cycle with the competing homocoupling pathway.

The desired catalytic cycle involves the oxidative addition of the halo-pyrimidine to the active Pd(0) catalyst, followed by transmetalation with the pyrimidine boronic acid (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1] Homocoupling arises when Pd(II) species, either from the precatalyst or from oxidation of Pd(0) by residual oxygen, intercept two molecules of the boronic acid, leading to the formation of the R²-R² dimer.[4][5]

By carefully selecting your reaction components and rigorously excluding oxygen, you can steer the reaction towards the desired cross-coupling pathway and minimize the formation of unwanted homocoupling byproducts.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-N-methylpyrimidin-2-amine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates a nuanced understanding of its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine-based building blocks: 4-Chloro-N-methylpyrimidin-2-amine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By examining the electronic and steric factors that govern their reactivity, this document aims to provide actionable insights and supporting experimental data to inform synthetic strategy and accelerate discovery.

Introduction: The Pyrimidine Core in Synthetic Chemistry

The pyrimidine ring, an electron-deficient heterocycle, is primed for nucleophilic attack. The strategic placement of leaving groups, such as chlorine atoms, renders specific positions on the ring susceptible to substitution, allowing for the controlled introduction of a diverse array of functional groups. Both this compound and 2,4-dichloropyrimidine are valuable intermediates, yet their reactivity profiles differ significantly due to the nature of the substituent at the C2 position. This guide will dissect these differences, providing a clear rationale for choosing the optimal substrate for a given synthetic transformation.

At a Glance: Key Structural and Physicochemical Properties

A foundational understanding of the intrinsic properties of these molecules is essential before delving into their reactivity.

PropertyThis compound2,4-Dichloropyrimidine
CAS Number 22404-46-23934-20-1
Molecular Formula C₅H₆ClN₃C₄H₂Cl₂N₂
Molecular Weight 143.57 g/mol 148.98 g/mol
Appearance Off-white to light yellow crystalline powderWhite to off-white crystalline solid
Melting Point Not widely reported57-61 °C
Boiling Point Not widely reported101 °C @ 23 mmHg

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and synthetically useful transformation for these chloropyrimidines. The core of this comparison lies in the reactivity of the chlorine atom at the C4 position.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, facilitates the formation and stabilization of this intermediate.

In the case of 2,4-dichloropyrimidine , the C4 position is generally more reactive towards nucleophiles than the C2 position.[1] This preference is attributed to:

  • Greater Stabilization of the Meisenheimer Intermediate: Nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized over both ring nitrogen atoms, leading to a more stable intermediate compared to attack at C2.

  • Electronic Effects: The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions than at the C2 position, indicating that these positions are more electrophilic and thus more susceptible to nucleophilic attack.[2]

Conversely, in This compound , the N-methylamino group at the C2 position is an electron-donating group (EDG) through resonance. This has a profound impact on the reactivity of the C4-chloro group. The EDG at C2 increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to 2,4-dichloropyrimidine, where the C2 position bears an electron-withdrawing chlorine atom. This deactivation is expected to result in slower reaction rates for SNAr at the C4 position of this compound.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start Chloropyrimidine + Nucleophile Intermediate Meisenheimer Intermediate (Anionic σ-complex) Start->Intermediate Rate-determining step Product Substituted Pyrimidine + Cl⁻ Intermediate->Product Fast

Caption: Generalized mechanism for SNAr on chloropyrimidines.

Quantitative Comparison: Experimental Data Insights

While direct kinetic comparisons under identical conditions are not extensively published, a survey of the literature for typical reaction outcomes provides a clear picture of the relative reactivities. The following table summarizes representative yields for the substitution of the C4-chloro group with a common nucleophile, benzylamine, under comparable conditions.

SubstrateNucleophileConditionsProductYield (%)Reference
2,4-Dichloropyrimidine BenzylamineK₂CO₃, DMAc, rt, 1 h4-(Benzylamino)-2-chloropyrimidine~70-80% (regioisomeric mixture often observed)[3]
This compound BenzylamineEt₃N, EtOH, reflux, 3 h4-(Benzylamino)-N-methylpyrimidin-2-amine~90%Inferred from similar reactions[4]

Analysis of Experimental Data:

  • 2,4-Dichloropyrimidine: The reaction with benzylamine proceeds readily at room temperature, but often results in a mixture of C4 and C2 substituted products, with the C4 isomer being predominant.[3] The formation of the C2 isomer highlights the comparable, albeit lower, reactivity of this position.

  • This compound: To achieve a high yield of the C4 substituted product, more forcing conditions (refluxing ethanol) are typically required. This is consistent with the deactivating effect of the electron-donating N-methylamino group at C2. However, the reaction is highly regioselective for the C4 position, as the C2 position is already substituted.

Causality in Experimental Design: A Protocol for Comparative Reactivity Assessment

To provide a robust, head-to-head comparison of reactivity, the following experimental protocol is proposed. This self-validating system is designed to generate quantitative kinetic data.

Objective: To determine the relative rate constants for the SNAr reaction of this compound and 2,4-dichloropyrimidine with a model nucleophile, morpholine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostated reaction block

Experimental_Workflow Prep Prepare stock solutions: - Substrates (10 mM in ACN) - Morpholine (100 mM in ACN) - Internal Standard (5 mM in ACN) Reaction Set up parallel reactions in vials at 50°C: - Substrate (1 mL) - Internal Standard (0.2 mL) - Equilibrate temperature Prep->Reaction Initiate Initiate reactions by adding Morpholine (1 mL) Reaction->Initiate Sample Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60, 120 min) Initiate->Sample Quench Quench aliquots in cold ACN/water Sample->Quench Analyze Analyze quenched samples by HPLC Quench->Analyze Data Plot ln([Substrate]) vs. time to determine pseudo-first-order rate constants Analyze->Data

Caption: Experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of each substrate, morpholine, and the internal standard in acetonitrile.

  • Reaction Setup: In separate temperature-controlled reaction vials, add the substrate stock solution and the internal standard solution. Allow the mixtures to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Initiate the reactions simultaneously by adding the morpholine stock solution to each vial. Start a timer immediately.

  • Sampling: At predetermined time points, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold acetonitrile/water. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The use of an internal standard allows for accurate quantification of the remaining substrate and the formed product.

  • Data Analysis: Plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction (with a large excess of nucleophile), this plot should be linear. The slope of the line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can then be calculated by dividing k' by the concentration of the nucleophile.

Summary and Recommendations

The choice between this compound and 2,4-dichloropyrimidine as a synthetic intermediate depends on the desired outcome and the acceptable reaction conditions.

  • For rapid, though potentially less regioselective, substitution at the C4 position, 2,4-dichloropyrimidine is the substrate of choice. The electron-withdrawing chlorine at C2 activates the C4 position, allowing for milder reaction conditions. However, careful control of stoichiometry and reaction time may be necessary to minimize the formation of the C2-substituted byproduct.

  • For highly regioselective substitution at the C4 position, this compound is the preferred reagent. The deactivating effect of the N-methylamino group at C2 necessitates more forcing conditions (higher temperatures or longer reaction times) but ensures that substitution occurs exclusively at the C4 position.

This guide provides a framework for understanding and predicting the reactivity of these two important pyrimidine building blocks. By leveraging the principles of electronic effects and employing rigorous experimental design, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel chemical entities.

References

A Senior Application Scientist's Guide to Pyrimidine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a drug discovery program. Among the heterocyclic scaffolds that form the bedrock of modern medicinal chemistry, the pyrimidine nucleus holds a privileged position. Its prevalence in a multitude of FDA-approved drugs, ranging from anticancer agents to antivirals, underscores its importance.[1][2][3] This guide provides a comparative analysis of common pyrimidine building blocks, offering insights into their synthetic utility, supported by experimental data, to empower you in making informed decisions for your next synthetic campaign.

The Two Main Avenues to Substituted Pyrimidines: A Strategic Overview

The construction of functionalized pyrimidines generally proceeds via two distinct strategies: de novo synthesis and the functionalization of a pre-formed pyrimidine core.

1. De Novo Synthesis: Building from the Ground Up

De novo synthesis involves the construction of the pyrimidine ring from acyclic precursors. A classic and enduring example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While robust, this approach is often employed for the synthesis of dihydropyrimidines and may require further steps to achieve the desired aromatic pyrimidine core. Modern iterations of de novo synthesis have focused on improving efficiency and sustainability through multicomponent reactions, microwave-assisted synthesis, and novel catalytic systems.

2. Functionalization of a Pyrimidine Core: A Modular Approach

A more common and modular approach in drug discovery involves the use of pre-functionalized pyrimidine building blocks. This strategy offers greater flexibility in introducing a diverse array of substituents at specific positions on the pyrimidine ring. The workhorses of this approach are undoubtedly the halopyrimidines, which serve as versatile electrophilic partners in a wide range of cross-coupling and nucleophilic substitution reactions.

Comparative Analysis of Halopyrimidine Building Blocks in Key Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is an indispensable tool for the C-C and C-N bond formations that are central to the synthesis of complex drug candidates. The choice of the halopyrimidine building block significantly impacts the efficiency and selectivity of these transformations.

General Reactivity Trends:

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors:

  • The Nature of the Halogen: The C-X bond strength is a critical determinant of the rate of oxidative addition, which is often the rate-limiting step. The general order of reactivity is I > Br > Cl >> F . Iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable but necessitate more active catalyst systems. Fluoropyrimidines are generally unreactive in these reactions.

  • The Position of the Halogen: The electron-deficient nature of the pyrimidine ring activates halogens for oxidative addition. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5 . The C4 and C6 positions are the most electron-deficient, followed by the C2 position. The C5 position is the least reactive.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes the general reactivity and provides representative yields for the coupling of various halopyrimidines with arylboronic acids.

Pyrimidine Building BlockPosition of HalogenRelative ReactivityTypical Yield (%)Key Considerations
5-Bromopyrimidine5Moderate70-95%A reliable and commonly used building block.
2-Chloropyrimidine2Moderate60-90%Requires more active catalysts (e.g., with bulky phosphine ligands) compared to bromides.
2,4-Dichloropyrimidine2 and 4High (C4 > C2)C4: 70-95%Offers opportunities for sequential, regioselective couplings. The C4 position is significantly more reactive.
5-Bromo-2-chloropyrimidine2 and 5High (C5-Br > C2-Cl)C5: 75-98%Excellent for selective functionalization at the C5 position under milder conditions.
Performance in Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable linkers and pharmacophores in drug molecules. The reactivity trends of halopyrimidines in this reaction are similar to those observed in Suzuki-Miyaura couplings.

Pyrimidine Building BlockPosition of HalogenRelative ReactivityTypical Yield (%)Key Considerations
5-Bromopyrimidine5Good70-90%A standard substrate for Sonogashira couplings.
2-Chloropyrimidine2Moderate50-80%Often requires higher temperatures and catalyst loadings.
5-Bromo-2-chloropyrimidine2 and 5High (C5-Br > C2-Cl)C5: 70-95%Selective coupling at the C5-Br bond is readily achieved.
Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in kinase inhibitors and other therapeutic agents. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive chloropyrimidines.

Pyrimidine Building BlockPosition of HalogenRelative ReactivityTypical Yield (%)Key Considerations
2-Bromopyrimidine2Good70-95%Generally couples efficiently with a variety of amines.
2-Chloropyrimidine2Moderate60-90%Requires more specialized ligands (e.g., biarylphosphines) and often stronger bases.
2,4-Dichloropyrimidine2 and 4High (C4 > C2)C4: 75-98%Regioselective amination at the C4 position is highly favored.

Navigating Regioselectivity with Dihalopyrimidines

Dihalopyrimidines, such as 2,4-dichloropyrimidine, are particularly valuable building blocks as they offer the potential for sequential, regioselective functionalization. In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive than the C2 position. This inherent selectivity can be exploited to introduce different substituents at these two positions in a controlled manner. However, it is important to note that this selectivity can be influenced by the nature of the nucleophile/coupling partner and the reaction conditions.

Pyrimidine Boronic Acids and Esters: The Other Side of the Coin

In addition to halopyrimidines, pyrimidine boronic acids and their esters are important building blocks for Suzuki-Miyaura couplings, where they act as the organoboron component. The reactivity of these building blocks is also position-dependent:

  • 5-Pyrimidinylboronic acids: Generally exhibit good reactivity.[4]

  • 4-Pyrimidinylboronic acids: Can be effective coupling partners, though their reactivity can be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.[4]

  • 2-Pyrimidinylboronic acids: Are the most challenging due to the "2-pyridyl problem," where the adjacent nitrogen can coordinate to the palladium catalyst, leading to inhibition.[4] The use of more stable boronic esters (e.g., pinacol esters) and highly active catalyst systems is often necessary to achieve good yields.[5]

Cost-Effectiveness and Scalability: Practical Considerations for Drug Development

In a drug development setting, the cost and scalability of a synthetic route are of paramount importance. While highly reactive building blocks like iodopyrimidines may offer advantages in small-scale synthesis, their higher cost can be prohibitive for large-scale production. In contrast, chloropyrimidines are often more cost-effective and readily available in bulk. For instance, 2,4-dichloropyrimidine is a key intermediate in the synthesis of several commercial drugs and is produced on a large scale.[6] The development of highly active catalyst systems has made the use of these more economical building blocks increasingly viable for industrial applications.

Experimental Protocols

The following are generalized, yet detailed, protocols for key cross-coupling reactions with pyrimidine building blocks. These should be considered as a starting point for optimization with specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Selective at C4)

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add Pd(PPh₃)₄ to the flask under the argon atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene, 2-chloropyrimidine, the amine, and sodium tert-butoxide under argon.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategy: A Workflow for Building Block Selection

The choice of a pyrimidine building block is a multi-faceted decision that depends on the desired substitution pattern, the reactivity of the coupling partners, and practical considerations such as cost and scalability. The following diagram illustrates a general workflow to guide this selection process.

building_block_selection start Define Target Pyrimidine Derivative strategy Choose Synthetic Strategy start->strategy denovo De Novo Synthesis (e.g., Biginelli) strategy->denovo Ring formation required functionalization Functionalization of Pyrimidine Core strategy->functionalization Modular approach preferred end Synthesize Target Molecule denovo->end select_bb Select Pyrimidine Building Block functionalization->select_bb halopyrimidine Halopyrimidine (Cl, Br, I) select_bb->halopyrimidine Electrophilic partner boronic_acid Pyrimidine Boronic Acid/Ester select_bb->boronic_acid Nucleophilic partner (Suzuki) reaction_type Determine Reaction Type halopyrimidine->reaction_type suzuki Suzuki-Miyaura boronic_acid->suzuki reaction_type->suzuki sonogashira Sonogashira reaction_type->sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald snar SNAr reaction_type->snar optimize Optimize Reaction Conditions suzuki->optimize sonogashira->optimize buchwald->optimize snar->optimize optimize->end

Caption: A decision workflow for selecting a pyrimidine building block and synthetic strategy.

Catalytic Cycles in Action

Understanding the mechanism of the key cross-coupling reactions is crucial for troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

suzuki_cycle pd0 Pd(0)L₂ pdii_halide Ar-Pd(II)L₂(X) pd0->pdii_halide Oxidative Addition (Ar-X) pdii_alkoxide Ar-Pd(II)L₂(OR) pdii_halide->pdii_alkoxide Ligand Exchange (Base, -OR) pdii_aryl Ar-Pd(II)L₂(Ar') pdii_alkoxide->pdii_aryl Transmetalation (Ar'-B(OR)₂) pdii_aryl->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdii_halide Ar-Pd(II)L₂(X) pd0->pdii_halide Oxidative Addition (Ar-X) pdii_alkynyl Ar-Pd(II)L₂(C≡CR) pdii_halide->pdii_alkynyl Transmetalation cu_acetylide Cu-C≡CR pdii_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_x->cu_acetylide Deprotonation (Base, H-C≡CR) cu_acetylide->cu_x Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The diverse array of commercially available pyrimidine building blocks provides medicinal chemists with a powerful toolkit for the synthesis of novel therapeutic agents. Halopyrimidines, particularly dichloropyrimidines, offer a cost-effective and versatile platform for the regioselective introduction of various substituents through well-established cross-coupling and nucleophilic substitution reactions. The choice of building block should be guided by a careful consideration of the desired substitution pattern, the relative reactivity of the available positions, and the overall cost and scalability of the synthetic route. By leveraging the principles and protocols outlined in this guide, researchers can navigate the complexities of pyrimidine synthesis with greater confidence and efficiency, ultimately accelerating the drug discovery process.

References

A Comparative Guide to the Biological Validation of 4-Chloro-N-methylpyrimidin-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Chloro-N-methylpyrimidin-2-amine derivatives, a promising class of compounds in oncology drug discovery. We will delve into their biological activities, compare their performance with alternative pyrimidine-based scaffolds, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the evaluation of these potential therapeutic agents.

Introduction: The Pyrimidine Scaffold in Cancer Therapy

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous anticancer drugs.[1] Its ability to mimic endogenous nucleobases allows for interference with critical cellular processes, particularly those involved in cell division and proliferation. Derivatives of this compound have emerged as a focal point of research due to their potential to be chemically modified at various positions, enabling the fine-tuning of their biological activity and target specificity. Many of these derivatives have shown potent inhibitory effects against various protein kinases, which are often dysregulated in cancer.[2]

Comparative Analysis of Biological Activity

The true measure of a novel compound's potential lies in its performance relative to existing or alternative scaffolds. Here, we compare the cytotoxic and kinase inhibitory activities of various this compound derivatives and other related pyrimidine compounds.

Cytotoxicity Against Cancer Cell Lines

The MTT assay is a fundamental tool for assessing the cytotoxic potential of novel compounds.[3] The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of several this compound derivatives and related compounds against various cancer cell lines. Lower values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀/EC₅₀ (µM)Reference
Derivative 1 4-(4-methylpiperazin-1-yl)pyrimidin-2-amineHCT116 (Colon)209.17 ± 1.23[4]
MCF7 (Breast)221.91 ± 1.37[4]
Derivative 6 4-(4-(bromophenyl)piperazin-1-yl)pyrimidin-2-amineHCT116 (Colon)89.24 ± 1.36[4]
MCF7 (Breast)89.37 ± 1.17[4]
Compound 8h Pyrimidin-2-amine derivativeMDA-MB-231 (Breast)Not Specified[5]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineA2780 (Ovarian)0.158[6]
MV4-11 (Leukemia)0.127[6]
OVCAR5 (Ovarian)0.150[6]

Analysis: The data reveals that substitutions on the pyrimidine core significantly impact cytotoxic activity. For instance, the presence of a bromophenyl piperazine moiety in Derivative 6 leads to a more than two-fold increase in potency against both HCT116 and MCF7 cell lines compared to the methyl piperazine-substituted Derivative 1 .[4] Furthermore, the pyrazole-containing pyrimidine derivative Compound 15 demonstrates potent sub-micromolar activity against a panel of cancer cell lines, highlighting the diverse therapeutic potential of this scaffold.[6]

Kinase Inhibitory Activity

Many pyrimidine derivatives exert their anticancer effects by targeting specific protein kinases involved in cell cycle regulation and signal transduction. The following table compares the inhibitory activity of different pyrimidine-based compounds against key kinase targets.

Compound IDTarget Kinase(s)IC₅₀/Kᵢ (nM)Reference
Compound 8h PLK46.7[5]
Compound 15 CDK25 (Kᵢ)[6]
CDK53 (Kᵢ)[6]
BMS-354825 Src/AblPotent (not specified)[7]
AMG 900 Aurora KinasesPotent (not specified)[8]

Analysis: These findings underscore the versatility of the pyrimidine scaffold in targeting a range of kinases. Compound 8h shows remarkable potency and selectivity for PLK4, a key regulator of centriole duplication.[5] Compound 15 exhibits potent inhibition of CDK2, a critical driver of cell cycle progression.[6] Other derivatives like BMS-354825 and AMG 900 have been developed as potent inhibitors of Src/Abl and Aurora kinases, respectively, demonstrating the broad applicability of this chemical class in oncology.[7][8]

Key Signaling Pathways Targeted

Understanding the mechanism of action is paramount in drug development. This compound derivatives often target critical signaling pathways that are hijacked by cancer cells to promote their growth and survival.

PLK4 Signaling Pathway in Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2] Inhibitors of PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase PLK4_Inactive PLK4 (Inactive) PLK4_Active PLK4 (Active) PLK4_Inactive->PLK4_Active Activation Centriole_Dup Centriole Duplication PLK4_Active->Centriole_Dup Phosphorylation of substrates Mitotic_Catastrophe Mitotic Catastrophe PLK4_Active->Mitotic_Catastrophe Dysregulation Centriole_Dup->Mitotic_Catastrophe Aberrant Normal_Mitosis Normal Mitosis Centriole_Dup->Normal_Mitosis Successful PLK4_Inhibitor 4-Chloro-N-methylpyrimidin -2-amine Derivative (e.g., Compound 8h) PLK4_Inhibitor->PLK4_Active Inhibition

Caption: PLK4 signaling in centriole duplication and its inhibition.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key driver of the G1/S phase transition of the cell cycle.[9] Its inhibition by compounds like the pyrimidin-2-amine derivatives can lead to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2_Inactive Cyclin E/CDK2 (Inactive) CyclinE_CDK2_Active Cyclin E/CDK2 (Active) CyclinE_CDK2_Inactive->CyclinE_CDK2_Active Activation Rb_p pRb (Phosphorylated) CyclinE_CDK2_Active->Rb_p Phosphorylation E2F E2F Rb_p->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Leads to Cell_Cycle_Arrest G1/S Arrest S_Phase_Genes->Cell_Cycle_Arrest Blocked CDK2_Inhibitor 4-Chloro-N-methylpyrimidin -2-amine Derivative (e.g., Compound 15) CDK2_Inhibitor->CyclinE_CDK2_Active Inhibition

Caption: CDK2 signaling in G1/S transition and its inhibition.

Experimental Protocols for Biological Validation

To ensure the scientific rigor of your findings, it is crucial to follow standardized and well-validated experimental protocols.

General Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of novel this compound derivatives.

In_Vitro_Workflow Start Compound Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Initial Screening Kinase_Inhibition In Vitro Kinase Inhibition Assay Cytotoxicity_Screening->Kinase_Inhibition Identify Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Inhibition->Mechanism_of_Action Determine Target Engagement Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Validate Mechanism

References

A Comparative Guide to Confirming the Structure of Substituted Pyrimidines Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are a cornerstone, forming the core of numerous pharmaceuticals and functional materials. The precise substitution pattern on the pyrimidine ring is critical to a molecule's function, making unambiguous structural confirmation an indispensable step in research and development. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, complex substitution patterns often lead to spectral overlap and ambiguity. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR spectroscopy with other analytical techniques for the definitive structural elucidation of substituted pyrimidines, supported by experimental data and protocols.

The Power of 2D NMR in Unraveling Pyrimidine Structures

2D NMR techniques are paramount for establishing the connectivity of atoms within a molecule, providing a roadmap of the molecular structure. For substituted pyrimidines, a combination of COSY, HSQC, and HMBC experiments is typically employed to overcome the limitations of 1D NMR.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is instrumental in identifying adjacent protons on the pyrimidine ring or on substituent groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is crucial for assigning the carbon signals of the pyrimidine ring and its substituents based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range correlations between protons and carbons, typically over two to four bonds. This is often the key to piecing together the entire molecular puzzle, connecting substituents to the pyrimidine core and confirming the substitution pattern.

A Step-by-Step Workflow for 2D NMR-based Structure Elucidation of a Substituted Pyrimidine:

The following workflow outlines the systematic approach to elucidating the structure of a substituted pyrimidine using 2D NMR.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A 1. Acquire 1D ¹H and ¹³C NMR B 2. Acquire 2D COSY, HSQC, and HMBC A->B C 3. Assign proton signals from ¹H NMR B->C D 4. Identify spin systems using COSY C->D E 5. Assign protonated carbons via HSQC D->E F 6. Establish long-range connectivities with HMBC E->F G 7. Assemble fragments and confirm substituent positions F->G H 8. Verify against proposed structure G->H

Caption: A typical workflow for 2D NMR-based structure elucidation.

Case Study: Distinguishing Isomers of a Disubstituted Pyrimidine

Consider the challenge of distinguishing between two hypothetical isomers: 2-amino-4-chloro-6-methylpyrimidine (Isomer A) and 4-amino-2-chloro-6-methylpyrimidine (Isomer B) .

IsomerStructure
Isomer A
Isomer B

Note: The images above are representative structures for illustrative purposes.

In both isomers, the ¹H NMR would likely show a singlet for the methyl group, a singlet for the pyrimidine proton, and a broad singlet for the amino protons. While the chemical shifts would differ slightly, unambiguous assignment based on 1D NMR alone is challenging. 2D NMR, particularly HMBC, provides the definitive solution.

Expected HMBC Correlations:

IsomerKey HMBC Correlations
Isomer A The methyl protons will show a correlation to the carbon bearing the chlorine (C4) and the carbon bearing the amino group (C2). The pyrimidine proton (H5) will show correlations to C4 and C6.
Isomer B The methyl protons will show a correlation to the carbon bearing the amino group (C4) and the carbon at C6. The pyrimidine proton (H5) will show correlations to C4 and C6. The key distinction will be the long-range coupling of the amino protons to C2 and C4.

By analyzing these long-range correlations, the precise connectivity of the substituents to the pyrimidine ring can be established, allowing for the confident identification of the correct isomer.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical methods.

TechniquePrincipleAdvantages for Substituted PyrimidinesDisadvantages for Substituted Pyrimidines
2D NMR Spectroscopy Measures nuclear spin interactions in a magnetic field to determine molecular structure in solution.- Provides detailed connectivity information.[1] - Non-destructive. - Can study dynamic processes in solution.- May require larger sample amounts. - Can be time-consuming to acquire and analyze data. - Ambiguities can arise in highly complex or symmetric molecules.
Single-Crystal X-ray Diffraction Scatters X-rays from a crystalline sample to determine the precise three-dimensional arrangement of atoms.- Provides the absolute, unambiguous structure in the solid state.[2][3] - Can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.- Confirms the molecular formula. - High-resolution MS provides very accurate mass measurements. - Fragmentation patterns can provide some structural information.- Does not provide definitive information on isomerism or connectivity. - "Soft" ionization techniques may not produce significant fragmentation for structural clues.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.- Quickly confirms the presence of key functional groups (e.g., -NH₂, C=O).- Provides limited information about the overall molecular structure and substitution pattern. - Can be difficult to interpret for complex molecules with many functional groups.
Head-to-Head: 2D NMR vs. X-ray Crystallography

The choice between 2D NMR and X-ray crystallography often depends on the specific research question and the nature of the compound.

G cluster_0 Sample State cluster_1 Information Gained cluster_2 Key Requirement NMR_sol Solution-state structure Xray_sol Solid-state structure NMR_info Connectivity, conformation, dynamics Xray_info Absolute 3D structure, bond parameters NMR_req Sufficient solubility Xray_req High-quality single crystal NMR 2D NMR NMR->NMR_sol NMR->NMR_info NMR->NMR_req Xray X-ray Crystallography Xray->Xray_sol Xray->Xray_info Xray->Xray_req

Caption: Key differences between 2D NMR and X-ray Crystallography.

For many applications, particularly in drug discovery where the behavior of a molecule in solution is of primary interest, 2D NMR is the preferred method. However, when an indisputable solid-state structure is required, for example, for patent applications or to understand crystal packing, X-ray crystallography is the gold standard. In many cases, the two techniques are used in a complementary fashion to provide a comprehensive understanding of the molecule's structure and behavior.

Experimental Protocols

General 2D NMR Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (typically 5-10 mg in 0.5-0.7 mL). Common solvents for pyrimidine derivatives include CDCl₃, DMSO-d₆, and MeOD.

  • Filtration: Filter the sample solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Shimming: After placing the sample in the spectrometer, carefully shim the magnetic field to obtain sharp, symmetrical peaks.

Standard 2D NMR Experimental Parameters

The following are typical starting parameters for acquiring 2D NMR spectra of small organic molecules like substituted pyrimidines. These may need to be optimized for specific samples and instruments.

ExperimentKey ParametersTypical Values
COSY Spectral width, number of increments, number of scansMatch ¹H spectral width, 256-512 increments, 2-8 scans
HSQC Spectral widths in F1 (¹³C) and F2 (¹H), ¹J(CH) coupling constant~160-200 ppm in F1, match ¹H in F2, 145 Hz
HMBC Spectral widths in F1 (¹³C) and F2 (¹H), long-range coupling constant~200-220 ppm in F1, match ¹H in F2, 8 Hz

Overcoming Challenges and Ambiguities

The presence of nitrogen atoms in the pyrimidine ring can sometimes lead to broadened signals for adjacent protons and carbons due to quadrupolar effects. Additionally, in cases of extensive substitution or symmetry, signal overlap in the ¹H NMR spectrum can make interpretation of 2D spectra challenging.

Strategies to Resolve Ambiguities:

  • Varying the Solvent: Changing the deuterated solvent can alter the chemical shifts of protons and carbons, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring spectra at different temperatures can be useful for studying dynamic processes like tautomerism or slow rotation around single bonds, which can affect the appearance of the spectra.

  • 15N NMR Spectroscopy: For particularly challenging cases, direct observation of the ¹⁵N nucleus or the use of ¹H-¹⁵N HMBC can provide crucial information about the nitrogen environment and connectivity.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons, which can be helpful in confirming stereochemistry and the conformation of substituents.

Conclusion

2D NMR spectroscopy is an indispensable and versatile tool for the structural elucidation of substituted pyrimidines. A systematic approach involving the combined interpretation of COSY, HSQC, and HMBC spectra can provide unambiguous confirmation of molecular structure, even for complex substitution patterns. While alternative techniques like X-ray crystallography offer a definitive solid-state structure, 2D NMR provides crucial insights into the solution-state structure and dynamics, which are often more relevant to the biological activity and chemical reactivity of these important heterocyclic compounds. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to confidently confirm the structures of their novel pyrimidine derivatives.

References

A Comparative Guide to the Drug-Like Properties of Novel 4-Chloro-N-methylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4] Its versatile nature, allowing for diverse substitutions, has led to its incorporation in a wide array of drugs, from anticancer to antiviral agents.[2][4] This guide focuses on a series of novel analogs derived from 4-Chloro-N-methylpyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. Our objective is to provide a comprehensive assessment of their drug-like properties, offering a data-driven comparison to inform lead selection and optimization efforts.

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5][6] Therefore, an early and thorough evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is not just advantageous, but essential.[7][8][9][10] This guide will delve into both computational and in vitro methodologies for assessing the drug-like nature of our hypothetical series of this compound analogs, providing a framework for their evaluation.

The Strategic Importance of Early ADME Profiling

Integrating ADME profiling into the early stages of drug discovery allows for the timely identification of liabilities that could derail a program.[5][9] By understanding a compound's solubility, permeability, metabolic stability, and potential for toxicity at the outset, medicinal chemists can make more informed decisions, prioritizing compounds with a higher probability of success and guiding synthetic efforts toward molecules with more favorable pharmacokinetic profiles.[5][7] This proactive approach not only conserves resources but also accelerates the timeline for delivering novel therapeutics to the clinic.

A Multi-pronged Approach to Assessing Drug-Likeness

Our evaluation of the this compound analogs will employ a combination of computational predictions and robust in vitro assays. This dual strategy provides a more holistic view of a compound's potential, with computational models offering rapid, high-throughput screening and in vitro experiments providing essential biological validation.

Computational Assessment: The "Rule of Five" and Beyond

A foundational principle in the assessment of "drug-likeness" for orally administered drugs is Lipinski's Rule of Five.[11][12][13][14] This rule establishes a set of simple molecular descriptors that can predict a compound's potential for good oral absorption and permeation.[12][15] The criteria are as follows:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (a measure of lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While a valuable guideline, it is important to recognize that the Rule of Five is not absolute, and many successful drugs, particularly those that are substrates for active transporters, fall outside these parameters.[11][15] We will use these rules as an initial filter for our analog series, complemented by other computational predictions of ADME properties.[16][17][18]

The Analogs: A Hypothetical Series for Comparative Analysis

For the purpose of this guide, we will be evaluating a hypothetical series of five analogs of this compound. These have been designed to explore the impact of various substitutions on their drug-like properties.

Compound IDR Group
CMP-001 -H (Parent Compound)
CMP-002 -CH2CH3
CMP-003 -OCH3
CMP-004 -CF3
CMP-005 -C6H5

Experimental Evaluation: In Vitro ADME & Safety Profiling

To move beyond theoretical predictions, a panel of in vitro assays is indispensable for characterizing the pharmacokinetic and safety profiles of our analogs.[7][9][10]

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[19][20][21] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[20][22][23] We will assess the thermodynamic solubility of our analogs to determine their maximum dissolved concentration under equilibrium conditions.

Membrane Permeability: Crossing Biological Barriers

The ability of a drug to passively diffuse across cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive transcellular permeability.[24][25] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[24][25][26]

Metabolic Stability: The Race Against Clearance

The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450s work to clear foreign compounds from the body.[8][27] A compound that is too rapidly metabolized will have a short half-life and may struggle to maintain therapeutic concentrations.[28][29] We will assess the metabolic stability of our analogs using human liver microsomes, which are rich in phase I metabolic enzymes.[27][30]

Cytotoxicity: An Early Look at Safety

Early identification of cytotoxic effects is crucial to avoid investing resources in compounds that are likely to fail due to toxicity. The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity.[31][32] LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[31][33] Measuring the amount of LDH in the medium provides a quantitative measure of cell death.[32][33]

Comparative Data Summary

The following tables summarize the computational and experimental data for our series of this compound analogs.

Table 1: Computational Drug-Likeness Profile
Compound IDMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsRule of Five Violations
CMP-001 143.581.5130
CMP-002 171.632.1130
CMP-003 173.601.3140
CMP-004 211.582.5130
CMP-005 219.673.0130
Table 2: In Vitro ADME & Safety Profile
Compound IDAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)Cytotoxicity (LDH Assay, EC₅₀ in µM)
CMP-001 1505.245> 100
CMP-002 1258.93585
CMP-003 1804.160> 100
CMP-004 9012.52050
CMP-005 5015.81530

Analysis and Interpretation

The combined data provides a clear basis for comparing the drug-like properties of the analogs.

  • CMP-001 (Parent Compound): Exhibits a balanced profile with moderate solubility, good permeability, and reasonable metabolic stability, with no significant cytotoxicity.

  • CMP-002 (Ethyl analog): Shows increased permeability and lipophilicity, but at the cost of slightly reduced solubility and metabolic stability. A slight increase in cytotoxicity is observed.

  • CMP-003 (Methoxy analog): Demonstrates the best overall profile with the highest aqueous solubility, lowest permeability, and highest metabolic stability. It shows no cytotoxicity in the tested range. The methoxy group appears to confer favorable properties.

  • CMP-004 (Trifluoromethyl analog): The electron-withdrawing nature of the CF3 group leads to higher permeability but significantly lower solubility and metabolic stability. Increased cytotoxicity is also a concern.

  • CMP-005 (Phenyl analog): The bulky phenyl group drastically increases lipophilicity and permeability, but this is accompanied by a sharp decrease in solubility and metabolic stability, and a significant increase in cytotoxicity.

Based on this multi-parameter assessment, CMP-003 emerges as the most promising analog for further development due to its excellent balance of solubility, metabolic stability, and safety. While CMP-001 also presents a viable profile, the improvements seen with the methoxy substitution in CMP-003 make it a more attractive candidate.

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Assay

Objective: To determine the maximum equilibrium concentration of a compound in an aqueous buffer.

Methodology:

  • Prepare a stock solution of each test compound in DMSO.

  • Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS), pH 7.4.

  • Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method, such as LC-MS/MS.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of compounds across an artificial lipid membrane.

Methodology:

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

  • Coat the filter of a 96-well donor plate with the lipid solution to form the artificial membrane.

  • Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Add the test compounds (dissolved in buffer) to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[34]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the rate of metabolism of a compound by phase I enzymes.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

  • Pre-warm the mixture to 37°C.[29]

  • Initiate the reaction by adding the test compound.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4: LDH Cytotoxicity Assay

Objective: To assess the potential of a compound to cause cell death by measuring the release of lactate dehydrogenase.

Methodology:

  • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 hours).

  • Include positive (lysis buffer) and negative (vehicle) controls.

  • After incubation, transfer a portion of the cell culture supernatant to a new plate.

  • Add the LDH assay reagent, which contains the substrates for the LDH enzyme.[31]

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizing the Workflow

G cluster_0 Computational Screening cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision Making Analog_Library Analog Library (CMP-001 to CMP-005) Ro5_Prediction Lipinski's Rule of Five Prediction Analog_Library->Ro5_Prediction ADME_Prediction In Silico ADME Prediction Analog_Library->ADME_Prediction Data_Integration Data Integration & Comparison Ro5_Prediction->Data_Integration ADME_Prediction->Data_Integration Solubility Aqueous Solubility Assay Solubility->Data_Integration Permeability PAMPA Permeability Assay Permeability->Data_Integration Metabolism Metabolic Stability (HLM Assay) Metabolism->Data_Integration Toxicity Cytotoxicity (LDH Assay) Toxicity->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

Caption: Workflow for assessing the drug-like properties of this compound analogs.

Conclusion

The systematic evaluation of drug-like properties is a critical component of successful drug discovery. By employing a combination of computational and in vitro methods, we have demonstrated a robust workflow for the comparative analysis of a series of this compound analogs. This multi-parameter approach provides a comprehensive understanding of each compound's ADME and safety profile, enabling data-driven decisions for lead optimization and candidate selection. The superior profile of the methoxy-substituted analog, CMP-003, highlights the profound impact that subtle structural modifications can have on the overall drug-like properties of a molecule. This guide serves as a practical framework for researchers in the field, emphasizing the importance of early and integrated ADME assessment in the pursuit of novel therapeutics.

References

The Isomer Effect: A Head-to-Head Comparison of Pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern oncology and drug discovery, protein kinases remain a paramount target class. Their role as central nodes in cellular signaling pathways makes them critical to cell growth, differentiation, and survival. Consequently, aberrant kinase activity is a hallmark of many cancers, driving the relentless pursuit of potent and selective inhibitors.[1] Within the medicinal chemist's arsenal, the pyrimidine ring is a "privileged scaffold"—a molecular framework that frequently appears in successful drugs and demonstrates a high affinity for biological targets.[1][2] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the adenine core of ATP and enabling strong, specific interactions within the kinase hinge region—the conserved backbone of the ATP-binding pocket.[3]

However, not all pyrimidines are created equal. The precise arrangement of nitrogen atoms and substitution points on the pyrimidine ring—its isomerism—can dramatically alter a compound's biological activity. A subtle shift of a substituent from one position to another can transform a highly potent inhibitor into an inactive molecule. This guide provides a detailed, head-to-head comparison of pyrimidine isomers, using a well-documented case study to illustrate how regioisomerism dictates inhibitory potency against a key oncogenic kinase. Our focus is to explain the causality behind these differences, providing researchers with actionable insights for rational drug design.

Understanding Pyrimidine Isomerism

The foundational pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. When this core is fused with another ring, such as a pyridine, to create a pyridopyrimidine, multiple isomers are possible depending on the fusion orientation. These isomers present distinct three-dimensional shapes and hydrogen bonding patterns to the target kinase.

Caption: Basic pyrimidine core and four possible pyridopyrimidine isomers.

Head-to-Head Comparison: Isomeric Pyrido[d]pyrimidines as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose hyperactivity is a known driver of non-small-cell lung cancer (NSCLC).[4][5] A seminal study directly compared the inhibitory activity of four distinct series of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines against EGFR, providing a perfect case study on the impact of isomerism.[6]

The study synthesized and tested analogues based on the pyrido[2,3-d], [4,3-d], [3,2-d], and [3,4-d]pyrimidine scaffolds. The results revealed a clear and dramatic hierarchy of potency directly attributable to the isomeric nature of the core scaffold.[6]

Experimental Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative, unsubstituted (R=H) analogues from each isomeric series against isolated EGFR.

Isomeric ScaffoldCompound Structure (Simplified)EGFR IC50 (nM)[6]Relative Potency Rank
Pyrido[3,4-d]pyrimidine N-Py[3,4-d]P0.351 (Most Potent)
Pyrido[4,3-d]pyrimidine N-Py[4,3-d]P1.12
Pyrido[3,2-d]pyrimidine N-Py[3,2-d]P3.23
Pyrido[2,3-d]pyrimidine N-Py[2,3-d]P274 (Least Potent)
Analysis of Structure-Activity Relationship (SAR)

The nearly 80-fold difference in potency between the most active ([3,4-d]) and least active ([2,3-d]) isomers highlights the criticality of nitrogen placement for optimal interaction with the EGFR ATP-binding site.

  • The Hinge-Binding Hypothesis: The potency of this class of inhibitors relies on the pyrimidine core forming one or more hydrogen bonds with the kinase hinge region. The N1 atom of the pyrimidine is the primary hydrogen bond acceptor. The orientation of the fused pyridine ring alters the position of this crucial N1 atom and the overall shape of the molecule, affecting its fit within the active site.

  • Favorable Isomers ([3,4-d] and [4,3-d]): The pyrido[3,4-d] and [4,3-d] isomers are the most potent.[6] Their structures most closely mimic the quinazoline scaffold found in first-generation EGFR inhibitors like erlotinib. This specific geometry optimally places the N1 atom for a strong hydrogen bond with the backbone NH of Met793 in the EGFR hinge.

  • Less Favorable Isomers ([3,2-d] and [2,3-d]): The pyrido[3,2-d] and particularly the [2,3-d] isomers are significantly less active.[6] This suggests their geometry creates a suboptimal alignment with the hinge region. The altered placement of the pyridine ring's nitrogen atom may introduce unfavorable steric or electronic interactions, weakening the key hydrogen bond or forcing the rest of the molecule into a less favorable conformation.

SAR_Concept cluster_0 Kinase ATP Pocket cluster_1 Inhibitor Isomers hinge Hinge Region (Met793 Backbone) pocket Hydrophobic Pocket potent Potent Isomer (e.g., Pyrido[3,4-d]pyrimidine) potent->hinge Optimal H-Bond Geometry (Strong Binding) potent->pocket Favorable Fit weak Weak Isomer (e.g., Pyrido[2,3-d]pyrimidine) weak->hinge Suboptimal Geometry (Weak/No H-Bond) weak->pocket Potential Steric Clash

Caption: Conceptual model of isomeric binding differences in a kinase active site.

Furthermore, the study showed that adding substituents had vastly different effects depending on the isomeric core. For the highly active [4,3-d] and [3,4-d] series, adding a methylamino group dramatically increased potency, whereas the same modification on the parent quinazoline scaffold is known to decrease potency.[6] This demonstrates that the isomeric core doesn't just affect binding itself, but also alters the surrounding SAR landscape, opening new avenues for optimization that might not exist for other scaffolds.

Experimental Protocols: A Self-Validating System

To generate reliable and comparable data for a head-to-head analysis, a robust and validated experimental workflow is essential. Below are detailed protocols for a typical biochemical kinase inhibition assay and a subsequent cell-based assay to confirm activity in a more physiologically relevant context.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[7][8]

Causality Behind Experimental Choices:

  • ATP Concentration: Set at the Km value for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: Optimized to produce a linear reaction rate within the assay time frame, ensuring the signal is within the detector's dynamic range.

  • Controls: The inclusion of a "no enzyme" control (for background) and a "vehicle" control (DMSO, for 100% activity) are critical for data normalization and calculating percent inhibition. A known potent inhibitor (e.g., Staurosporine) serves as a positive control to validate assay performance.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of purified, recombinant EGFR kinase in assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (at Km concentration) in assay buffer.

    • Serially dilute test compounds (isomers) in 100% DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or control (DMSO vehicle).

    • Add 10 µL of the EGFR kinase solution and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ Workflow):

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP produced and thus to kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Kinase_Assay_Workflow cluster_workflow Biochemical Assay Workflow start 1. Plate Inhibitors & Controls preincubation 2. Add Kinase Enzyme (Pre-incubation) start->preincubation initiation 3. Add ATP/Substrate (Initiate Reaction) preincubation->initiation stop_deplete 4. Stop Reaction & Deplete ATP initiation->stop_deplete develop 5. Develop Signal (Convert ADP to ATP) stop_deplete->develop read 6. Measure Luminescence develop->read analyze 7. Analyze Data (IC50) read->analyze

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based EGFR Autophosphorylation Assay

This assay confirms that the inhibitor can cross the cell membrane and engage its target in a cellular environment. It measures the phosphorylation of the kinase itself (autophosphorylation) as a direct readout of its activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line with high EGFR expression (e.g., A431) in appropriate media until ~80% confluent.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activity.

    • Treat the cells with serially diluted test compounds (isomers) for 2 hours.

  • EGFR Stimulation:

    • Stimulate the cells with epidermal growth factor (EGF) ligand (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis and Detection (ELISA-based):

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a BCA assay for normalization.

    • Use a sandwich ELISA kit to measure phosphorylated EGFR (p-EGFR). Add normalized lysate to wells coated with a capture antibody for total EGFR. Detect with a second antibody specific to phosphorylated EGFR (e.g., anti-pY1068), which is conjugated to an enzyme like HRP.

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance. The signal is proportional to the amount of p-EGFR.

  • Data Analysis:

    • Normalize the p-EGFR signal to the total protein concentration.

    • Calculate the percent inhibition relative to the EGF-stimulated, vehicle-treated control cells and determine the cellular IC50 value.

Conclusion and Future Directions

The direct comparison of isomeric pyridopyrimidines provides a compelling and unambiguous demonstration that subtle changes in molecular architecture can lead to profound differences in kinase inhibition.[6] The superior potency of the pyrido[3,4-d] and [4,3-d] scaffolds against EGFR is a direct consequence of a geometry that is favorable for high-affinity binding at the ATP site. This principle of isomeric differentiation is not unique to EGFR and serves as a critical lesson for kinase drug discovery in general.

For researchers in the field, this guide underscores the importance of exploring isomeric diversity during lead optimization. Instead of focusing solely on substituent modifications, synthesizing and testing regioisomers of a promising scaffold can unlock dramatic gains in potency and selectivity. The self-validating experimental workflows provided herein offer a robust framework for generating the high-quality, comparative data needed to make these critical design decisions and accelerate the development of next-generation targeted therapies.

References

Navigating Pyrimidine Synthesis: A Cost-Benefit Analysis of Common Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of pyrimidine synthesis. This guide provides an in-depth cost-benefit analysis of common precursors, offering a framework for making informed decisions in both academic and industrial settings.

The pyrimidine core is a fundamental scaffold in a vast array of pharmaceuticals and biologically active molecules. Consequently, the efficient construction of this heterocycle is a subject of intense research. While numerous synthetic routes exist, the choice of the initial building blocks is a pivotal determinant of the overall process cost, yield, and environmental impact. This guide dissects the pros and cons of widely used starting materials, providing a comparative analysis of their cost, synthetic utility, and associated process considerations.

Key Starting Materials: A Comparative Overview

The classical and modern approaches to pyrimidine synthesis draw from a diverse pool of starting materials. The most prevalent among these include urea and its sulfur analog thiourea, malonic acid and its derivatives, and various amidines. Each of these precursors offers a unique set of advantages and disadvantages, which are summarized in the table below and discussed in detail in the subsequent sections.

Starting MaterialKey Synthetic RoutesTypical YieldsEstimated Bulk Cost (USD/mol)Key AdvantagesKey Disadvantages
Urea Biginelli Reaction, CondensationsModerate to High~ $0.10 - $0.20Very low cost, readily available, forms the core pyrimidine ringCan lead to side reactions, sometimes requires harsh conditions
Thiourea Biginelli Reaction, CondensationsModerate to High~ $0.50 - $1.00Can lead to thioxo-pyrimidines, which are useful intermediatesHigher cost than urea, potential for sulfur-related impurities
Malonic Acid Condensation reactionsVariable~ $5 - $10Versatile for introducing substituents at the C5 positionHigher cost, decarboxylation can be a competing reaction
Diethyl Malonate Condensation reactionsGood to Excellent~ $2 - $4Good reactivity, versatile for C5-functionalization, relatively low cost for a diesterEster hydrolysis can be a side reaction
Ethyl Acetoacetate Biginelli Reaction, Hantzsch SynthesisGood to Excellent~ $1 - $3Readily available, provides a C4-methyl and C5-ester group, good yieldsLess versatile for C4 and C5 modifications compared to other dicarbonyls
Guanidine HCl Condensation reactionsGood to Excellent~ $10 - $20Directly introduces an amino group at the C2 positionHigher cost, can be hygroscopic
Benzamidine HCl Pinner SynthesisGood~ $50 - $100+Introduces a phenyl group at the C2 position, useful for specific targetsHigh cost, limited to C2-aryl pyrimidines

Note: The estimated bulk costs are approximations based on publicly available data from various chemical suppliers for industrial quantities and may vary depending on the supplier, purity, and market conditions. The cost per mole is calculated based on the molecular weight of each compound.

In-Depth Analysis of Starting Materials

Urea and Thiourea: The Economical Workhorses

Urea and thiourea are among the most cost-effective and widely used starting materials for constructing the pyrimidine ring, primarily through the well-known Biginelli reaction.[1][2]

Urea is exceptionally inexpensive and readily available in large quantities, making it an attractive choice for large-scale synthesis.[3] It provides the N1-C2-N3 fragment of the pyrimidine core. The classical Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, is a testament to its utility.[2] However, reactions involving urea can sometimes require harsh acidic conditions and may lead to side products, impacting the overall yield and purification costs.

Thiourea , the sulfur analog of urea, offers a direct route to 2-thioxopyrimidines.[4][5] These thio-derivatives are valuable intermediates that can be further functionalized, for instance, by S-alkylation followed by nucleophilic substitution. While slightly more expensive than urea, thiourea often provides comparable or even higher yields in Biginelli-type reactions.[6] The primary drawback is the potential for sulfur-related impurities and the slightly higher cost.

Experimental Protocol: A Comparative Biginelli Reaction

This protocol outlines a general procedure for comparing the efficacy of urea and thiourea in a classical Biginelli reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and either urea or thiourea in ethanol.

  • Add the hydrochloric acid catalyst and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone or dihydropyrimidinethione.

  • Characterize the product and calculate the yield.

This direct comparison under identical conditions allows for a clear assessment of the relative performance of urea and thiourea for a specific target molecule.

Malonic Acid and its Esters: Versatility at the C5 Position

Malonic acid and its esters, particularly diethyl malonate, are key starting materials for introducing diversity at the C5 position of the pyrimidine ring.

Malonic acid is a dicarboxylic acid that can be used in condensation reactions with urea or other N-C-N fragments.[7] Its use can be advantageous for synthesizing pyrimidines with a carboxylic acid group at the C5 position, which can be a handle for further modifications. However, malonic acid is more expensive than urea and its derivatives, and decarboxylation can be a competing side reaction under certain conditions.

Diethyl malonate is a more commonly used and cost-effective alternative to malonic acid.[8][9] Its methylene group is readily deprotonated, making it an excellent nucleophile in condensations. It is a versatile precursor for a wide range of 5-substituted pyrimidines. The resulting ester group at the C5 position can be hydrolyzed and decarboxylated or used in other transformations.

Amidines: Direct Introduction of C2-Substituents

Amidines are crucial starting materials for the Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a β-dicarbonyl compound. This method allows for the direct introduction of a substituent at the C2 position of the pyrimidine ring.

The choice of amidine dictates the nature of the C2-substituent. Simple amidines like guanidine are used to introduce an amino group, leading to the synthesis of 2-aminopyrimidines, a common motif in bioactive molecules.[10][11] While guanidine hydrochloride is more expensive than urea, it offers a more direct route to these valuable compounds.

More complex amidines, such as benzamidine , are used to introduce aryl groups at the C2 position.[12] The Pinner synthesis using benzamidine and a β-ketoester is a reliable method for preparing 2-phenylpyrimidines. However, the cost of substituted amidines can be significantly higher, making this route more suitable for smaller-scale synthesis or when the C2-aryl group is essential for the target molecule's activity.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the resulting pyrimidine core, the following diagrams illustrate the key bond formations in the Biginelli and Pinner syntheses.

Biginelli_Reaction cluster_reactants Starting Materials Urea Urea/Thiourea (N-C-N) Pyrimidine Pyrimidine Core Urea->Pyrimidine N1, C2, N3 Aldehyde Aldehyde (C) Aldehyde->Pyrimidine C4 Ketoester β-Ketoester (C-C-C) Ketoester->Pyrimidine C5, C6, and substituents

Fig. 1: Contribution of starting materials in the Biginelli reaction.

Pinner_Synthesis cluster_reactants Starting Materials Amidine Amidine (N-C-N) Pyrimidine Pyrimidine Core Amidine->Pyrimidine N1, C2, N3 and C2-substituent Dicarbonyl β-Dicarbonyl (C-C-C) Dicarbonyl->Pyrimidine C4, C5, C6 and substituents

Fig. 2: Contribution of starting materials in the Pinner synthesis.

Cost-Benefit Decision Workflow

The selection of the optimal starting material is a multi-faceted decision that requires a careful evaluation of various factors. The following workflow provides a logical approach to this process.

Decision_Workflow Start Define Target Pyrimidine Structure and Scale of Synthesis Cost_Analysis Analyze Cost of Starting Materials (Urea, Thiourea, Malonates, Amidines, etc.) Start->Cost_Analysis Yield_Analysis Evaluate Typical Yields and Reaction Efficiency Start->Yield_Analysis Process_Analysis Consider Process Parameters: Reaction Time, Temperature, Solvents, Catalysts Cost_Analysis->Process_Analysis Yield_Analysis->Process_Analysis Purification_Analysis Assess Purification Costs and Waste Generation (Atom Economy, E-Factor) Process_Analysis->Purification_Analysis Decision Select Optimal Starting Material Purification_Analysis->Decision

Fig. 3: Decision workflow for selecting a pyrimidine starting material.

Conclusion: A Strategic Approach to Pyrimidine Synthesis

The choice of starting materials for pyrimidine synthesis is a strategic decision that balances cost, efficiency, and the specific requirements of the target molecule. For large-scale production of simple pyrimidines, the exceptional low cost of urea makes it a compelling choice, despite potential challenges in reaction optimization and purification. Thiourea offers a valuable alternative for the synthesis of 2-thioxopyrimidines, which are versatile intermediates.

When greater flexibility in substitution is required, particularly at the C5 position, malonic acid esters like diethyl malonate provide a good balance of reactivity, versatility, and moderate cost. For the direct introduction of substituents at the C2 position, amidines are indispensable, with the choice between readily available options like guanidine and more specialized, expensive amidines depending on the synthetic goal and budget.

Ultimately, a thorough cost-benefit analysis, considering not only the price of the starting materials but also the yields, reaction conditions, and downstream processing costs, is essential for developing a truly efficient and economical pyrimidine synthesis strategy.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of substituted aminopyrimidines is a cornerstone of modern medicinal chemistry. This heterocyclic scaffold is a privileged structure, forming the core of numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib.[1][2] Its prevalence demands a deep understanding of the available synthetic methodologies, each with its own set of advantages and limitations.

This guide provides an in-depth comparison of the primary synthetic routes to substituted aminopyrimidines. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and strategic considerations behind each method, supported by experimental data, to empower you in selecting the optimal pathway for your specific target molecule.

The Classical Approach: Condensation Reactions

The most fundamental and time-honored method for constructing the pyrimidine ring is through the condensation of a three-carbon electrophilic unit with a nitrogen-containing nucleophile, typically guanidine or another amidine. This approach, often referred to as the Pinner synthesis for pyrimidines, is valued for its use of readily available starting materials.[3]

Mechanism and Rationale

The reaction typically involves the condensation of a β-dicarbonyl compound (or a functional equivalent like a β-ketoester) with guanidine.[4][5] The choice of a β-dicarbonyl substrate directly dictates the substitution pattern on the final pyrimidine ring. The reaction proceeds via a series of condensation and cyclization steps, culminating in the formation of the aromatic pyrimidine ring. The use of a base is critical to deprotonate the guanidine, increasing its nucleophilicity to initiate the reaction.

// Style Edges edge [color="#5F6368"]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Promoted C-N Coupling

While palladium catalysis is dominant, copper-catalyzed reactions (Ullmann-type couplings) offer a more cost-effective alternative. Recent advancements have led to milder reaction conditions. A notable modern approach is the copper-promoted dehydrosulfurative C–N cross-coupling, which uses readily available dihydropyrimidinethiones as starting materials. [6][7] Causality: This method cleverly combines a C-N coupling with an in-situ aromatization. [6]The thione group acts as a handle for the copper-promoted coupling with an amine. The reaction proceeds through an oxidative process that eliminates sulfur and forms the aromatic pyrimidine ring, offering a unique and efficient route to 2-aminopyrimidines from precursors made via the Biginelli reaction. [6]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives [8]* Materials:

    • 2-Chloro-4-(pyridin-3-yl)pyrimidine (1 mmol)

    • Substituted Aniline (1.2 mmol)

    • Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol)

    • Xantphos (0.05 mmol)

    • Sodium tert-butoxide (1.4 mmol)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • To an oven-dried flask under a nitrogen atmosphere, add the palladium catalyst, Xantphos ligand, and sodium tert-butoxide.

    • Add the 2-chloropyrimidine derivative and the substituted aniline.

    • Add anhydrous toluene via syringe.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: Yields are typically moderate to good (27-82%), depending on the specific amine used. [8]

One-Pot Efficiency: Multi-Component Reactions (MCRs)

Multi-component reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for aminopyrimidine synthesis.

Three-Component Synthesis from Ketones

A notable example is the one-pot, three-component reaction of ketones, arylacetylenes, and guanidine. [9]This method allows for the rapid assembly of 2-aminopyrimidines from simple, readily available precursors.

Causality: The reaction is catalyzed by a strong base like potassium tert-butoxide (KOtBu) in DMSO. The base facilitates the initial reaction between the ketone and the arylacetylene to form a β,γ-unsaturated ketone intermediate. This intermediate then reacts with guanidine in a condensation-cyclization sequence to form the final aminopyrimidine product. [9]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical ConditionsYield (%)AdvantagesLimitations
Classical Condensation β-Dicarbonyls, Guanidine/AmidinesBase (e.g., K₂CO₃, NaOEt)Thermal or MW, 80-150°C60-95%Low cost, simple starting materials, straightforward. [5][10]Limited functional group tolerance, substitution pattern fixed by starting materials.
SNAr Halopyrimidines, AminesBase (e.g., Et₃N) or Uncatalyzed80-120°C, often solvent-free70-95%High yields, no metal catalyst needed, good for late-stage functionalization. [1][2]Requires an activated (electron-deficient) pyrimidine ring, limited to certain substitution patterns.
Buchwald-Hartwig Halopyrimidines, AminesPd catalyst, Phosphine ligand, Base80-120°C, inert atmosphere27-85%Excellent functional group tolerance, broad substrate scope, mild conditions. [11][8]High cost of catalyst/ligands, requires inert atmosphere, potential for metal contamination.
Copper-Catalyzed Coupling Thionopyrimidines, AminesCu salt, oxidant100-140°C50-90%Lower cost than palladium, unique reactivity with thiones. [6][7]Can require higher temperatures, substrate scope may be narrower than Pd-catalysis.
Multi-Component Reaction Ketones, Alkynes, GuanidineStrong base (KOtBu)70-100°C30-80%High efficiency, rapid complexity generation, atom economical. [9]Yields can be variable, optimization may be required for new substrates.

Conclusion and Outlook

The synthesis of substituted aminopyrimidines is a mature field with a rich arsenal of methodologies available to the modern chemist. The choice of synthetic route is a strategic decision dictated by the specific target structure, desired scale, cost considerations, and available starting materials.

  • Classical condensation remains a robust and economical choice for straightforward substitution patterns.

  • Nucleophilic aromatic substitution is an excellent, high-yielding method for the late-stage functionalization of pre-activated pyrimidine cores.

  • Metal-catalyzed cross-coupling , particularly the Buchwald-Hartwig amination, offers the broadest scope and functional group tolerance, making it the premier choice for creating complex and diverse libraries of compounds.

  • Multi-component reactions provide an elegant and efficient path to novel scaffolds, embodying the principles of green and sustainable chemistry.

By understanding the causality and practical details of these key synthetic strategies, researchers can navigate the literature more effectively and design more efficient and successful routes to the next generation of aminopyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Scaffolds in Oncology

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel anticancer therapeutics.[1][2] This heterocyclic organic compound is a fundamental building block of nucleic acids, and its derivatives have been successfully developed into clinically approved drugs that interfere with DNA synthesis and other critical cellular processes.[2] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to the generation of compounds that can potently and selectively target various hallmarks of cancer.[1][3][4]

This guide provides a comprehensive framework for the in vitro validation of novel pyrimidine compounds, moving beyond simple cytotoxicity screening to a more holistic understanding of their mechanism of action. As a Senior Application Scientist, my objective is to equip you with not just the "how" but also the "why" behind each experimental choice, ensuring a robust and logical progression from initial hit identification to lead optimization. This document will serve as a practical, experience-driven resource for generating high-quality, reproducible data essential for advancing promising candidates through the drug discovery pipeline.[5][6]

Phase 1: Foundational Cytotoxicity Screening - Is Your Compound Active?

The initial step in evaluating any new chemical entity is to determine its cytotoxic or cytostatic potential against a panel of relevant cancer cell lines. This foundational screen provides the first critical piece of data: the concentration at which the compound elicits a biological response.

Comparative Analysis of Cytotoxicity Assays

Two of the most common and well-validated methods for assessing cell viability are the MTT and MTS assays. Both are colorimetric assays that measure the metabolic activity of cells, which in most cases, correlates with cell viability.[7][8]

AssayPrincipleAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product that is insoluble in water.[8][9]Cost-effective and widely used, extensive literature available.Requires a solubilization step to dissolve the formazan crystals, which can introduce variability.[8]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.[8][10]"Add-and-read" format, no solubilization step required, making it more amenable to high-throughput screening.[10]Reagents can be more expensive than MTT.

Expert Insight: While both assays are robust, the MTS assay is generally preferred for high-throughput screening due to its simpler workflow.[10] However, for smaller-scale studies or initial validation, the MTT assay remains a reliable and economical choice.[9] It is crucial to select a panel of cancer cell lines that are relevant to the intended therapeutic indication of the novel pyrimidine compounds.

Experimental Workflow: A Foundational Cytotoxicity Screen

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Pyrimidine Compounds treatment Treat Cells with Compounds (24-72h) compound_prep->treatment add_reagent Add MTT or MTS Reagent treatment->add_reagent incubation Incubate (1-4h) add_reagent->incubation solubilization Add Solubilization Solution (MTT only) incubation->solubilization If MTT read_absorbance Read Absorbance on Plate Reader incubation->read_absorbance If MTS solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: A generalized workflow for determining the IC50 values of novel pyrimidine compounds using MTT or MTS assays.

Detailed Protocol: MTS Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the novel pyrimidine compounds in culture medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[11][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Phase 2: Unraveling the Mechanism of Action - How Does Your Compound Kill Cancer Cells?

Once the cytotoxic potential of a novel pyrimidine compound is established, the next critical step is to elucidate its mechanism of action. Understanding how a compound induces cell death is paramount for its further development. The two most common fates of cancer cells upon treatment with an effective therapeutic are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: The "Clean" Kill

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis. Many successful anticancer drugs exert their effects by inducing apoptosis in cancer cells.[13]

AssayPrincipleAdvantagesDisadvantages
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16]Highly sensitive, simple "add-mix-measure" format, suitable for high-throughput screening.[14]Provides information on a specific point in the apoptotic cascade.
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[17][18]Distinguishes between early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of cell death.[13][18]Requires a flow cytometer and more complex data analysis.

Expert Insight: For an initial screen to determine if apoptosis is the primary mechanism of cell death, the Caspase-Glo® 3/7 assay is an excellent choice due to its sensitivity and ease of use.[14] To further confirm and quantify the different stages of apoptosis, Annexin V/PI staining is the gold standard.

Apoptosis_Workflow cluster_prep Preparation cluster_caspase Caspase-Glo Assay cluster_flow Annexin V/PI Staining cell_seeding Seed Cells in Appropriate Plates compound_treatment Treat Cells with Pyrimidine Compound at IC50 cell_seeding->compound_treatment add_caspase_reagent Add Caspase-Glo 3/7 Reagent compound_treatment->add_caspase_reagent harvest_cells Harvest and Wash Cells compound_treatment->harvest_cells read_luminescence Read Luminescence add_caspase_reagent->read_luminescence stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells flow_analysis Analyze by Flow Cytometry stain_cells->flow_analysis

Caption: Parallel workflows for assessing apoptosis induction via Caspase-Glo assay and Annexin V/PI flow cytometry.

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Treat cells with the novel pyrimidine compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[16][19]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[19]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.[19]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[19]

Cell Cycle Arrest: Halting Proliferation

In addition to inducing apoptosis, many anticancer agents, including pyrimidine derivatives, can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases).[4]

The most widely used method for analyzing the cell cycle is flow cytometry with propidium iodide (PI) staining.[17][20] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[17] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[17]

CellCycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plates compound_treatment Treat Cells with Pyrimidine Compound at IC50 cell_seeding->compound_treatment harvest_cells Harvest and Fix Cells in Ethanol compound_treatment->harvest_cells rna_digestion Treat with RNase A harvest_cells->rna_digestion pi_staining Stain with Propidium Iodide rna_digestion->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Step-by-step workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[21] Store at 4°C for at least 30 minutes.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[21]

  • PI Staining: Add a PI staining solution to the cells and incubate in the dark for at least 15 minutes.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.[21]

Phase 3: Delving Deeper - Target Engagement and Pathway Modulation

For pyrimidine compounds designed as kinase inhibitors or modulators of specific signaling pathways, it is essential to demonstrate target engagement and the downstream consequences of this interaction.

Western Blotting: Visualizing Protein-Level Changes

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of validating anticancer compounds, Western blotting can be used to:

  • Confirm Apoptosis: Detect the cleavage of key apoptotic proteins like PARP and caspases.[23][24] An increase in the cleaved forms of these proteins provides strong evidence of apoptosis induction.

  • Analyze Cell Cycle Proteins: Examine the expression levels of cyclins and cyclin-dependent kinases (CDKs) to corroborate cell cycle arrest data.

  • Assess Target Engagement: If the pyrimidine compound is designed to inhibit a specific kinase, Western blotting can be used to measure the phosphorylation status of its downstream substrates. A decrease in phosphorylation would indicate successful target engagement.

| Protein | Function in Apoptosis | Expected Change with Effective Compound | | :--- | :--- | :--- | :--- | | Cleaved Caspase-3 | Executioner caspase that cleaves numerous cellular substrates. | Increase in the cleaved (active) form. | | Cleaved PARP | A substrate of caspase-3; its cleavage is a hallmark of apoptosis.[23] | Increase in the 89 kDa cleaved fragment. | | Bcl-2 Family Proteins (e.g., Bcl-2, Bax) | Regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is critical. | A decrease in the Bcl-2/Bax ratio (i.e., decreased Bcl-2 and/or increased Bax expression).[25] |

In Vitro Kinase Assays: Direct Measurement of Inhibition

If the novel pyrimidine compound is hypothesized to be a kinase inhibitor, a direct in vitro kinase assay is necessary to confirm this activity and determine its potency (IC50) against the target kinase.[26][27] These assays typically involve incubating the purified kinase, a substrate, ATP, and the inhibitor, and then measuring the extent of substrate phosphorylation.[27]

Expert Insight: It is crucial to screen the compound against a panel of kinases to assess its selectivity. A highly selective inhibitor is generally more desirable as it is likely to have fewer off-target effects.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The in vitro validation of novel pyrimidine compounds is a multi-faceted process that requires a logical and systematic approach.[5] By progressing from broad cytotoxicity screening to more detailed mechanistic studies, researchers can build a comprehensive data package that provides a clear rationale for advancing a compound to the next stage of preclinical development. The combination of cytotoxicity data (IC50 values), evidence of apoptosis induction and/or cell cycle arrest, and confirmation of target engagement provides a robust foundation for making informed go/no-go decisions in the quest for new and effective cancer therapies.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-Chloro-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the innovative drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. Proper, compliant, and safe disposal is a critical, non-negotiable phase of laboratory operations. This guide provides an in-depth, procedural framework for the disposal of 4-Chloro-N-methylpyrimidin-2-amine (CAS No. 22404-46-2), ensuring the safety of personnel and the protection of our environment. Our focus is to build your trust by delivering value that transcends the product itself, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is a halogenated heterocyclic amine, a class of compounds that requires careful handling due to its potential reactivity and toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its primary hazards. Understanding these hazards is the foundation of safe disposal; it dictates the personal protective equipment (PPE) required, the segregation of waste, and the ultimate disposal pathway.

A critical first step in any disposal protocol is to consult the Safety Data Sheet (SDS) for the specific chemical.[1][2][3][4] For this compound, the following hazard statements are consistently noted:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

These classifications immediately signal that this solid compound can pose a risk via multiple exposure routes: ingestion, skin/eye contact, and inhalation. The causality is clear: failing to use appropriate PPE or handling the material outside of a controlled environment (like a fume hood) can lead to acute health effects.

Key Chemical and Physical Properties

A summary of the compound's properties informs its handling and storage requirements.

PropertyValueSource
CAS Number 22404-46-2[1][5][6]
Molecular Formula C₅H₆ClN₃[5][6]
Molecular Weight 143.57 g/mol [5]
Appearance Solid[1]
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

The Disposal Workflow: A Step-by-Step Protocol

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. The primary disposal route is controlled high-temperature incineration. Under no circumstances should this chemical be discharged into drains or the environment.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The "why" behind this first step is self-evident from the hazard profile. To mitigate the risks of irritation and acute toxicity, a robust barrier between the researcher and the chemical is essential.

  • Engineering Controls: All handling of this compound waste, including weighing and transferring, must be conducted in a certified chemical fume hood to control dust and potential vapors.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield.

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Step 2: Waste Segregation and Container Management

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.[7][8]

  • Waste Categorization: this compound waste is classified as halogenated organic solid waste .

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The original container is often a suitable choice for the waste product.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started.

Step 3: Collecting the Waste

This protocol applies to the pure compound, reaction residues, and contaminated materials.

  • Pure Compound/Residues: Carefully transfer the solid waste into the designated hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.

  • Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be placed directly into the solid waste container.

  • Contaminated Glassware: Non-disposable glassware must be decontaminated.

    • Triple Rinse Procedure: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Important: The first rinsate is considered acutely hazardous waste and must be collected in a designated halogenated liquid waste container. Subsequent rinses can also be collected in the same container. Never evaporate solvents as a disposal method.

Step 4: Spill Management

Accidents happen, and a prepared response is crucial.

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation (if safe to do so).

  • Containment: For a small spill of the solid, carefully cover it with an absorbent material like vermiculite or sand.

  • Collection: Gently sweep the absorbent material and spilled chemical into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Step 5: Storage and Professional Disposal
  • Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. This waste will likely be incinerated at a facility equipped to handle chlorinated organic compounds and scrub acidic gases (like hydrogen chloride) from the flue gas.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Steps A 1. Identify Waste (Solid 4-Chloro-N- methylpyrimidin-2-amine, contaminated items) B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Work in Fume Hood B->C D 4. Select Labeled 'Halogenated Organic Solid Waste' Container C->D F Decontaminate Glassware (Triple Rinse) C->F E 5. Transfer Solid Waste & Contaminated Disposables into Container D->E G Collect Rinsate in 'Halogenated Liquid Waste' Container F->G H 6. Securely Seal Container I 7. Store in Designated Hazardous Waste Area H->I J 8. Arrange Pickup by Licensed Waste Disposal Service (EHS) I->J K 9. Incineration (Professional Facility) J->K

Caption: Disposal Workflow for this compound.

Regulatory Context: EPA Waste Codes

The Resource Conservation and Recovery Act (RCRA) in the United States gives the Environmental Protection Agency (EPA) the authority to control hazardous waste. While this compound is not explicitly listed by name with a specific "U" or "P" code, waste containing it would likely be classified as hazardous.[7][8] This is because it is a halogenated organic compound. Waste streams from non-specific sources containing halogenated solvents are often classified under "F" codes, such as F001 or F002.[9][10][11] It is the responsibility of the waste generator (the laboratory) to properly characterize their waste according to federal and local regulations. Consulting with your EHS department is the best way to ensure compliance.

By adhering to these rigorous, well-documented procedures, you not only ensure the safety of your laboratory and colleagues but also uphold your professional responsibility to environmental stewardship. This commitment to the full lifecycle of every chemical is a hallmark of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.